molecular formula C16H19Cl2N3 B1211839 Midaglizole hydrochloride CAS No. 79689-25-1

Midaglizole hydrochloride

カタログ番号: B1211839
CAS番号: 79689-25-1
分子量: 324.2 g/mol
InChIキー: PAKRIOPMNVCTCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Midaglizole hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H19Cl2N3 and its molecular weight is 324.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.2ClH/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15;;/h1-9,14H,10-12H2,(H,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKRIOPMNVCTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66529-17-7 (Parent)
Record name Midaglizole dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079689251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601000667
Record name 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79689-25-1
Record name Midaglizole dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079689251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIDAGLIZOLE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L29WU6X3A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Midaglizole Hydrochloride for Insulin Secretion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Midaglizole hydrochloride (also known as DG-5128), a selective α2-adrenergic receptor antagonist, and its application in the study of insulin secretion. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its use in in vitro insulin secretion assays.

Mechanism of Action

This compound primarily enhances insulin secretion from pancreatic β-cells by acting as a selective antagonist of α2-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors that, when activated by endogenous ligands like norepinephrine, inhibit insulin release.[2] Midaglizole blocks this inhibitory pathway, leading to a cascade of events that promotes the secretion of insulin.[2]

The binding of Midaglizole to the α2-adrenergic receptor prevents the activation of the inhibitory G-protein (Gi).[2] This, in turn, prevents the inhibition of adenylyl cyclase, allowing for the maintenance of intracellular cyclic AMP (cAMP) levels.[2] The subsequent signaling cascade involves the closure of ATP-sensitive potassium (KATP) channels, which leads to membrane depolarization.[1][2] This change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺).[2] The elevated intracellular Ca²⁺ concentration is a critical step that ultimately leads to the exocytosis of insulin-containing granules from the pancreatic β-cells.[2][3]

While the primary mechanism is understood to be through α2-adrenergic antagonism, some studies have explored the possibility of Midaglizole interacting with imidazoline receptors, which are also known to play a role in insulin secretion.[4][5][6] However, the predominant view is that its insulinotropic effects are mainly attributable to its potent α2-blocking activity.[7]

Quantitative Data on Midaglizole-Induced Insulin Secretion

The following tables summarize key quantitative findings from in vivo and clinical studies on the effect of Midaglizole on insulin and glucose levels.

Table 1: In Vivo Dose-Response of Midaglizole on Plasma Insulin in a Canine Model [2]

Midaglizole Dose (mg/kg)Peak Plasma Insulin Increase (µU/mL)
0.2Data not specified
1.0Data not specified
2.0Data not specified

Note: The study demonstrated a dose-related increase in plasma insulin, but specific peak values were not provided in the abstract.[2]

Table 2: Clinical Efficacy of Midaglizole in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM) [1][8]

Treatment GroupDosing RegimenDurationChange in Fasting Plasma Glucose (FPG)Change in Glycosylated Hemoglobin (HbA1c)
Diet-controlled (n=20)150-250 mg, 3 times a day2 weeksDecreased from 187 ± 10 mg/dL to 147 ± 13 mg/dLDecreased from 12.0 ± 0.7% to 11.3 ± 1.1%
Diet-controlled (n=20)150-250 mg, 3 times a day4 weeksDecreased to 120 ± 6 mg/dLDecreased to 10.7 ± 0.6%

Experimental Protocols

Static Insulin Secretion Assay from Isolated Islets

This in vitro assay is fundamental for directly assessing the effect of compounds on insulin secretion from isolated pancreatic islets.

Protocol Outline:

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) by collagenase digestion followed by density gradient centrifugation.[9][10]

  • Islet Culture: Culture the isolated islets for a short period (e.g., overnight) in a sterile culture medium (e.g., RPMI-1640) to allow for recovery.[9]

  • Pre-incubation: Pre-incubate batches of islets (typically 5-10 islets per well in a 24-well plate) in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 30-60 minutes to establish a basal secretion rate.

  • Incubation: Remove the pre-incubation buffer and incubate the islets in KRB buffer containing low (2.8 mM) or high (e.g., 16.7 mM) glucose concentrations, with or without various concentrations of this compound. The incubation period is typically 60 minutes.

  • Sample Collection: After incubation, carefully collect the supernatant, which contains the secreted insulin.

  • Insulin Measurement: Determine the insulin concentration in the supernatant using a suitable method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

  • Data Normalization: To account for variability in islet size and number, normalize the secreted insulin values to the total insulin content of the islets (extracted after the experiment) or to the number of islets per well.

Islet Perifusion Assay

This dynamic assay allows for the study of the kinetics of insulin secretion over time in response to different stimuli.

Protocol Outline:

  • System Setup: Prepare a perifusion system with a chamber to hold the islets, a peristaltic pump to ensure a constant flow of buffer, and a fraction collector to collect the effluent at regular intervals.[11][12] The system should be maintained at 37°C.[11][12]

  • Islet Loading: Place a group of isolated islets (e.g., 50-100) into the perifusion chamber.

  • Equilibration: Perifuse the islets with a low-glucose KRB buffer (e.g., 2.8 mM glucose) for a period of 30-60 minutes to establish a stable baseline of insulin secretion.[11]

  • Stimulation: Switch the perifusion buffer to one containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the desired concentration of this compound. Perifuse for a defined period (e.g., 30-60 minutes).

  • Washout: Following the stimulation period, switch back to the low-glucose buffer to observe the return to baseline secretion.

  • Fraction Collection: Collect the effluent in fractions at regular intervals (e.g., every 1-5 minutes) throughout the experiment.

  • Insulin Measurement: Measure the insulin concentration in each collected fraction using ELISA or RIA.

  • Data Analysis: Plot the insulin concentration over time to visualize the dynamics of insulin secretion, including the first and second phases of release.

Visualizations

Signaling Pathway of Midaglizole-Induced Insulin Secretion

Midaglizole_Signaling_Pathway Midaglizole Midaglizole hydrochloride Alpha2_AR α2-Adrenergic Receptor Midaglizole->Alpha2_AR blocks Gi_protein Gi Protein (inhibitory) Alpha2_AR->Gi_protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces KATP_Channel K(ATP) Channel (Closure) cAMP->KATP_Channel leads to Depolarization Membrane Depolarization KATP_Channel->Depolarization VGCC Voltage-Gated Ca²⁺ Channel (Opening) Depolarization->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis

Caption: Signaling pathway of Midaglizole-induced insulin secretion.

Experimental Workflow for Static Insulin Secretion Assay

Static_Insulin_Secretion_Workflow Islet_Isolation 1. Islet Isolation (Collagenase Digestion) Islet_Culture 2. Islet Culture (Recovery) Islet_Isolation->Islet_Culture Pre_incubation 3. Pre-incubation (Low Glucose) Islet_Culture->Pre_incubation Incubation 4. Incubation (Test Compounds) Pre_incubation->Incubation Sample_Collection 5. Supernatant Collection Incubation->Sample_Collection Insulin_Measurement 6. Insulin Measurement (ELISA/RIA) Sample_Collection->Insulin_Measurement Data_Analysis 7. Data Normalization & Analysis Insulin_Measurement->Data_Analysis

Caption: Workflow for static insulin secretion assay.

Experimental Workflow for Islet Perifusion Assay

Islet_Perifusion_Workflow System_Setup 1. System Setup (37°C) Islet_Loading 2. Islet Loading into Chamber System_Setup->Islet_Loading Equilibration 3. Equilibration (Low Glucose) Islet_Loading->Equilibration Stimulation 4. Stimulation (Midaglizole ± High Glucose) Equilibration->Stimulation Washout 5. Washout (Low Glucose) Stimulation->Washout Fraction_Collection 6. Fraction Collection (Timed Intervals) Washout->Fraction_Collection Insulin_Measurement 7. Insulin Measurement (ELISA/RIA) Fraction_Collection->Insulin_Measurement Data_Analysis 8. Kinetic Analysis Insulin_Measurement->Data_Analysis

Caption: Workflow for dynamic islet perifusion assay.

References

Pharmacokinetics of Midaglizole Hydrochloride in Humans: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the pharmacokinetics of Midaglizole hydrochloride. Comprehensive details for an in-depth technical guide are limited in publicly accessible literature. The information herein is intended for research and informational purposes only and does not constitute medical advice.

Introduction

Midaglizole, also known as DG-5128, is a preferential α2-adrenoceptor antagonist.[1] Unlike the similarly named benzodiazepine, Midazolam, Midaglizole's mechanism of action involves the blockade of α2-adrenergic receptors. This technical overview synthesizes the available human pharmacokinetic data for this compound, providing a resource for researchers and professionals in drug development. Due to the limited availability of detailed public data, this guide is based on a key study conducted in healthy human subjects.

Quantitative Pharmacokinetic Data

The following table summarizes the known quantitative pharmacokinetic parameters of Midaglizole in healthy human volunteers following oral administration.

Pharmacokinetic ParameterValueReference
Plasma Half-Life (t½) 3 hours[1]
Time to Onset of Action 0.5 - 1.0 hours[1]
Time to Maximum Effect 1.0 - 1.5 hours[1]
Excretion (within 24 hours) >80%[1]
Form of Excreted Drug Unchanged[1]
Routes of Excretion Urine and Feces[1]

Experimental Protocols

The primary human pharmacokinetic data for Midaglizole comes from a study involving healthy male volunteers. The methodologies employed in this study are detailed below.

Study Design: The study involved single oral administrations, multiple increasing oral administrations, and successive daily oral administrations of Midaglizole.

Subject Population: Healthy male volunteers.

Dosing Regimens:

  • Single Dose: 150-500 mg

  • Multiple Increasing Doses: 150-300 mg administered three times daily on three separate days.

  • Successive Daily Doses: 200 mg administered three times daily for one week.

Sample Collection and Analysis: The study monitored plasma levels of glucose, immunoreactive insulin (IRI), and immunoreactive glucagon (IRG). The methodology for quantifying Midaglizole in plasma, urine, and feces to determine its pharmacokinetic profile was not detailed in the available abstract but would have been a crucial component of the study.

Visualizations

ADME Workflow of Midaglizole

The following diagram illustrates the Absorption, Distribution, Metabolism, and Excretion (ADME) pathway of Midaglizole based on the available data.

ADME_Workflow Oral_Admin Oral Administration of Midaglizole HCl Absorption Absorption (Gastrointestinal Tract) Oral_Admin->Absorption Distribution Distribution (Systemic Circulation) Absorption->Distribution Metabolism Metabolism (Largely Unchanged) Distribution->Metabolism Excretion Excretion (>80% in 24h) Metabolism->Excretion Urine_Feces Urine and Feces Excretion->Urine_Feces

Caption: ADME pathway of this compound in humans.

Experimental Workflow for Midaglizole Pharmacokinetic Study

This diagram outlines the typical experimental workflow for a clinical study investigating the pharmacokinetics of Midaglizole.

Experimental_Workflow cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration cluster_data Data Analysis Screening Volunteer Screening (Healthy Males) Baseline Baseline Measurements (Plasma Glucose, IRI, IRG) Screening->Baseline Dosing Oral Administration of Midaglizole (Single or Multiple Doses) Baseline->Dosing Sampling Serial Blood Sampling Dosing->Sampling Urine_Feces_Collection Urine and Feces Collection (24-hour period) Dosing->Urine_Feces_Collection Analysis Pharmacokinetic Analysis (Plasma, Urine, Feces) Sampling->Analysis Urine_Feces_Collection->Analysis PK_Parameters Determination of Pharmacokinetic Parameters (t½, Excretion Rate) Analysis->PK_Parameters

Caption: Experimental workflow for a Midaglizole pharmacokinetic study.

Mechanism of Action: Signaling Pathway

Midaglizole functions as an antagonist at α2-adrenoceptors. These receptors are G-protein coupled receptors that, when activated by endogenous agonists like norepinephrine and epinephrine, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). By blocking these receptors, Midaglizole prevents this inhibitory effect, leading to increased insulin secretion and a subsequent hypoglycemic effect.

Signaling_Pathway cluster_receptor α2-Adrenoceptor Signaling Norepinephrine Norepinephrine/ Epinephrine Alpha2_Receptor α2-Adrenoceptor Norepinephrine->Alpha2_Receptor Activates Midaglizole Midaglizole Midaglizole->Alpha2_Receptor Blocks Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Insulin_Secretion Insulin Secretion cAMP->Insulin_Secretion Promotes

Caption: Simplified signaling pathway of Midaglizole's action.

Conclusion

The available data indicates that this compound is rapidly absorbed and excreted, primarily in its unchanged form, with a relatively short plasma half-life. Its mechanism as an α2-adrenoceptor antagonist leads to a hypoglycemic effect by stimulating insulin secretion. However, for a comprehensive understanding of its pharmacokinetic profile, including detailed absorption characteristics, distribution volume, bioavailability, and potential for drug-drug interactions, further in-depth studies are required. The information presented here serves as a foundational guide based on the current publicly accessible scientific literature.

References

Midaglizole Hydrochloride: An In-depth Technical Guide to its Alpha-2 Adrenoceptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Midaglizole hydrochloride (also known as DG-5128) is a selective alpha-2 adrenoceptor antagonist that has been investigated for its therapeutic potential, notably in the management of type 2 diabetes. Its mechanism of action centers on the blockade of alpha-2 adrenoceptors, which are G protein-coupled receptors involved in regulating neurotransmitter release and various physiological processes. This guide provides a comprehensive technical overview of the alpha-2 adrenoceptor antagonism of midaglizole, detailing its binding affinity, selectivity, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its pharmacological profile.

Core Concepts: Alpha-2 Adrenoceptor Antagonism

Alpha-2 adrenoceptors are a class of G protein-coupled receptors (GPCRs) that are crucial in modulating the release of neurotransmitters such as norepinephrine and epinephrine. There are three primary subtypes of alpha-2 adrenoceptors: α2A, α2B, and α2C. These receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling.

Antagonists of alpha-2 adrenoceptors, such as midaglizole, bind to these receptors and block the effects of endogenous agonists. By preventing the activation of the inhibitory G protein pathway, these antagonists can effectively increase neurotransmitter release and modulate cellular responses. The selectivity of an antagonist for alpha-2 adrenoceptors over other receptors, particularly alpha-1 adrenoceptors, is a critical factor in determining its therapeutic efficacy and side-effect profile.

Data Presentation: Binding Affinity and Selectivity of Midaglizole

Parameter Receptor Target Value Reference
pKi Alpha-2 Adrenoceptors6.28[1]
Selectivity Alpha-2 vs. Alpha-17.4-fold higher affinity for Alpha-2[1]

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways

The antagonism of alpha-2 adrenoceptors by midaglizole disrupts the canonical Gi-coupled signaling cascade. The following diagrams illustrate the normal signaling pathway of an activated alpha-2 adrenoceptor and the effect of midaglizole antagonism.

alpha2_signaling A Agonist (e.g., Norepinephrine) R α2-Adrenoceptor A->R Binds to G Gi Protein (αβγ subunits) R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Response Cellular Response (e.g., Inhibition of Insulin Secretion) PKA_active->Response Phosphorylates targets, leading to

Caption: Agonist-activated alpha-2 adrenoceptor signaling pathway.

midaglizole_antagonism Mid Midaglizole R α2-Adrenoceptor Mid->R Blocks A Agonist A->R Binding prevented G Gi Protein (Inactive) R->G Activation blocked AC Adenylyl Cyclase (Active) G->AC Inhibition relieved cAMP Increased cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (Active) cAMP->PKA Activates Response Cellular Response (e.g., Enhanced Insulin Secretion) PKA->Response Phosphorylates targets, leading to

Caption: Mechanism of Midaglizole's alpha-2 adrenoceptor antagonism.

Experimental Protocols

The characterization of midaglizole's alpha-2 adrenoceptor antagonism involves several key experimental methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of midaglizole for alpha-2 adrenoceptors.

  • Objective: To quantify the affinity of midaglizole for alpha-2 adrenoceptors and its selectivity over alpha-1 adrenoceptors.

  • Materials:

    • Membrane preparations from cells or tissues expressing alpha-1 and alpha-2 adrenoceptors (e.g., rat cerebral cortex).

    • Radioligand for alpha-2 adrenoceptors (e.g., [3H]clonidine).

    • Radioligand for alpha-1 adrenoceptors (e.g., [3H]prazosin).

    • This compound at various concentrations.

    • Binding buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of midaglizole.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of midaglizole that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3][4][5][6]

binding_assay_workflow prep Prepare membrane fractions expressing α-adrenoceptors incubate Incubate membranes with [3H]Radioligand and varying concentrations of Midaglizole prep->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity with scintillation counter wash->count analyze Calculate IC50 and Ki values using Cheng-Prusoff equation count->analyze

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Accumulation

This assay measures the functional antagonism of midaglizole by assessing its ability to reverse agonist-induced inhibition of cAMP production.

  • Objective: To determine the functional potency of midaglizole in blocking the alpha-2 adrenoceptor-mediated inhibition of adenylyl cyclase.

  • Materials:

    • Intact cells expressing alpha-2 adrenoceptors.

    • Alpha-2 adrenoceptor agonist (e.g., clonidine).

    • This compound at various concentrations.

    • Forskolin (to stimulate adenylyl cyclase).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit.

  • Procedure:

    • Pre-incubate the cells with the phosphodiesterase inhibitor.

    • Treat the cells with varying concentrations of midaglizole.

    • Add the alpha-2 agonist to inhibit adenylyl cyclase.

    • Stimulate adenylyl cyclase with forskolin.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of midaglizole.

    • Determine the concentration of midaglizole that produces a half-maximal reversal of the agonist-induced inhibition of cAMP accumulation (EC50).

In Vivo Assessment of Peripheral vs. Central Alpha-2 Adrenoceptor Antagonism

In vivo studies in animal models are used to differentiate the peripheral and central effects of midaglizole.

  • Objective: To evaluate the ability of midaglizole to antagonize the effects of alpha-2 adrenoceptor agonists in the peripheral versus the central nervous system.[7]

  • Model: Pithed rats (to eliminate central cardiovascular regulation) and intact anesthetized rats.[7]

  • Procedure:

    • Peripheral Antagonism (Pithed Rat):

      • Administer an alpha-2 agonist (e.g., clonidine) to inhibit the tachycardic response to cardiac nerve stimulation.[7]

      • Administer midaglizole intravenously and observe the reversal of the clonidine-induced inhibition.[7]

    • Central Antagonism (Intact Anesthetized Rat):

      • Administer clonidine intravenously to induce centrally mediated hypotension and bradycardia.[7]

      • Administer midaglizole and observe its effect on the clonidine-induced cardiovascular changes.[7]

  • Data Analysis:

    • Compare the dose-response curves of midaglizole in reversing the peripheral versus central effects of the alpha-2 agonist. A significant reversal of peripheral effects with a lack of effect on centrally mediated responses indicates peripheral selectivity.[7]

in_vivo_workflow cluster_peripheral Peripheral Antagonism Assessment cluster_central Central Antagonism Assessment p_model Pithed Rat Model p_agonist Administer α2 Agonist (e.g., Clonidine) p_model->p_agonist p_midaglizole Administer Midaglizole (IV) p_agonist->p_midaglizole p_observe Measure reversal of inhibited tachycardia p_midaglizole->p_observe analyze Compare dose-response curves to determine selectivity p_observe->analyze c_model Intact Anesthetized Rat Model c_agonist Administer α2 Agonist (IV) c_model->c_agonist c_midaglizole Administer Midaglizole c_agonist->c_midaglizole c_observe Measure effect on hypotension & bradycardia c_midaglizole->c_observe c_observe->analyze

Caption: Workflow for in vivo assessment of peripheral vs. central antagonism.

Conclusion

This compound is a selective alpha-2 adrenoceptor antagonist with a preferential affinity for alpha-2 over alpha-1 adrenoceptors.[1] Its mechanism of action involves the blockade of the inhibitory Gi-coupled signaling pathway, leading to an increase in intracellular cAMP levels. In vivo studies have demonstrated that midaglizole acts predominantly on peripheral alpha-2 adrenoceptors.[7] This pharmacological profile underlies its therapeutic potential, particularly its ability to enhance insulin secretion by antagonizing alpha-2 adrenoceptors on pancreatic beta-cells. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of midaglizole and other novel alpha-2 adrenoceptor antagonists. Further research to elucidate the binding affinities of midaglizole for the specific alpha-2 adrenoceptor subtypes is warranted to provide a more complete understanding of its pharmacological actions.

References

The Role of Midaglizole Hydrochloride in Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midaglizole hydrochloride, an imidazoline derivative, has been investigated for its potential as an oral hypoglycemic agent. Its primary mechanism of action lies in its function as a selective alpha-2 adrenergic receptor antagonist. By blocking these receptors on pancreatic β-cells, midaglizole stimulates insulin secretion, thereby contributing to a reduction in plasma glucose levels. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows associated with midaglizole's impact on glucose metabolism.

Core Mechanism of Action: Alpha-2 Adrenergic Receptor Antagonism

Midaglizole's therapeutic effect on glucose metabolism is primarily mediated through its selective antagonism of alpha-2 adrenergic receptors located on the surface of pancreatic β-cells.[1][2][3][4] In the physiological state, the activation of these receptors by endogenous catecholamines, such as epinephrine and norepinephrine, inhibits insulin secretion. Midaglizole competitively binds to these receptors, blocking the inhibitory signal and leading to an increase in insulin release.[2]

Signaling Pathway

The binding of an agonist to the alpha-2 adrenergic receptor activates an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels contribute to the opening of ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of the β-cell membrane and subsequent inhibition of insulin exocytosis.

Midaglizole, as an antagonist, disrupts this cascade. By blocking the alpha-2 adrenergic receptor, it prevents the activation of the Gi protein. Consequently, adenylyl cyclase activity is not inhibited, leading to the maintenance of intracellular cAMP levels. This promotes the closure of KATP channels, resulting in membrane depolarization, influx of calcium ions (Ca2+) through voltage-gated calcium channels, and ultimately, the secretion of insulin.[2]

Midaglizole's Mechanism of Action on Pancreatic β-Cells cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Midaglizole Midaglizole Hydrochloride Alpha2Receptor α2-Adrenergic Receptor Midaglizole->Alpha2Receptor Blocks AdrenergicAgonist Adrenergic Agonist (e.g., Epinephrine) AdrenergicAgonist->Alpha2Receptor Activates GiProtein Gi Protein (Inhibitory) Alpha2Receptor->GiProtein Activates KATPChannel KATP Channel VGCC Voltage-Gated Ca2+ Channel KATPChannel->VGCC Depolarization Activates Ca2 Ca2+ Influx VGCC->Ca2 AdenylylCyclase Adenylyl Cyclase GiProtein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to cAMP->KATPChannel Promotes Closure InsulinVesicle Insulin Vesicle Ca2->InsulinVesicle Triggers Exocytosis InsulinSecretion Insulin Secretion InsulinVesicle->InsulinSecretion

Caption: Signaling pathway of midaglizole in pancreatic β-cells.

Quantitative Data on Glucose Metabolism

In Vivo Animal Studies

An in situ local circulation study of the canine pancreas demonstrated a dose-dependent increase in plasma insulin following the administration of midaglizole.[5]

Midaglizole Dose (mg/kg)Peak Plasma Insulin Response
0.2Dose-related increase
1.0Dose-related increase
2.0Dose-related increase
Table 1: Effect of Graded Doses of Midaglizole on Plasma Insulin in a Canine Model.[5]
Clinical Studies in Healthy Subjects and Patients with NIDDM

In healthy male volunteers, single oral doses of midaglizole (150-500 mg) resulted in a hypoglycemic effect observed within 0.5-1.0 hour and lasting for up to 5 hours.[3] The maximum effect was seen between 1.0-1.5 hours post-administration.[3] In the fasting state, midaglizole significantly increased immunoreactive insulin (IRI) secretion while suppressing immunoreactive glucagon (IRG) secretion.[3]

Phase II clinical studies in patients with non-insulin-dependent diabetes mellitus (NIDDM) showed significant improvements in glycemic control.[6]

Treatment GroupDosing RegimenDurationChange in Fasting Plasma Glucose (FPG)Change in Glycosylated Hemoglobin (HbA1c)
Diet-controlled (n=20)150-250 mg, 3 times a day2 weeks187 ± 10 mg/dL to 147 ± 13 mg/dL12.0 ± 0.7% to 11.3 ± 1.1%
Diet-controlled (n=20)150-250 mg, 3 times a day4 weeksto 120 ± 6 mg/dLto 10.7 ± 0.6%
Sulfonylurea-treated (n=23)150-250 mg, 3 times a day2-4 weeksMaintained at pre-treatment levelsMaintained at pre-treatment levels
Table 2: Clinical Efficacy of Midaglizole in Patients with NIDDM.[6]

Detailed Experimental Protocols

In Situ Perfusion of the Canine Pancreas

This protocol is a generalized representation based on standard methodologies for studying pancreatic hormone secretion in a canine model.

Objective: To investigate the direct effect of midaglizole on insulin secretion from the pancreas in a controlled in vivo setting.

Methodology:

  • Animal Preparation: Adult mongrel dogs are anesthetized. A laparotomy is performed to expose the pancreas and its associated vasculature.

  • Vascular Isolation: The pancreas is vascularly isolated by ligating all communicating vessels except for the main pancreatic artery and vein.

  • Catheterization: Catheters are placed in the femoral artery (for blood pressure monitoring and drug administration) and the pancreatic vein (for blood sample collection).

  • Perfusion: The pancreas is perfused with the animal's own blood (autoperfusion).

  • Drug Administration: Graded doses of this compound are administered via the femoral artery catheter.

  • Blood Sampling: Blood samples are collected from the pancreatic vein at baseline and at specified intervals following drug administration.

  • Biochemical Analysis: Plasma is separated from the blood samples, and insulin concentrations are measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA). Plasma glucose levels are also determined.

Experimental Workflow: In Situ Canine Pancreas Perfusion A Anesthetize Dog and Perform Laparotomy B Vascularly Isolate the Pancreas A->B C Catheterize Femoral Artery and Pancreatic Vein B->C D Establish Autoperfusion of the Pancreas C->D E Administer Midaglizole via Femoral Artery D->E F Collect Blood Samples from Pancreatic Vein E->F G Measure Plasma Insulin and Glucose Levels F->G

Caption: Workflow for in situ perfusion of the canine pancreas.
Phase II Clinical Trial in Patients with NIDDM

This protocol is a generalized representation based on standard methodologies for clinical trials of oral hypoglycemic agents.

Objective: To evaluate the safety and efficacy of short-term administration of midaglizole in patients with NIDDM.

Methodology:

  • Patient Selection: Patients with a diagnosis of NIDDM are recruited. Inclusion criteria may include age, duration of diabetes, and baseline fasting plasma glucose and HbA1c levels. Exclusion criteria would rule out patients with certain comorbidities or those on specific medications.

  • Study Design: A multi-center, open-label study could be employed. Patients are divided into cohorts, such as those previously managed by diet alone and those on sulfonylurea therapy.

  • Treatment Protocol: After a washout or observation period, patients receive oral midaglizole (e.g., 150-250 mg three times a day) for a specified duration (e.g., 2-4 weeks or longer).

  • Data Collection: Fasting plasma glucose and HbA1c are measured at baseline and at regular intervals throughout the study. Other parameters such as postprandial glucose, insulin levels, and lipid profiles may also be assessed. Safety is monitored through the recording of adverse events and clinical laboratory tests.

  • Statistical Analysis: Changes in glycemic parameters from baseline are analyzed using appropriate statistical methods to determine the efficacy of the treatment.

Logical Flow of a Phase II Clinical Trial for Midaglizole A Patient Recruitment (NIDDM Diagnosis) B Informed Consent and Baseline Assessment (FPG, HbA1c) A->B C Washout/Observation Period B->C D Administer Midaglizole (e.g., 150-250mg TID) C->D E Monitor Glycemic Control (FPG, HbA1c) and Safety at Regular Intervals D->E F End of Treatment and Final Assessment E->F G Data Analysis and Efficacy/Safety Evaluation F->G

Caption: Logical flow of a Phase II clinical trial for midaglizole.

Conclusion

This compound demonstrates a clear role in glucose metabolism, primarily through its action as an alpha-2 adrenergic receptor antagonist on pancreatic β-cells, leading to enhanced insulin secretion. In vivo and clinical data support its ability to lower plasma glucose levels in both healthy individuals and patients with NIDDM. The detailed signaling pathway and experimental workflows provided in this guide offer a comprehensive understanding of its mechanism and evaluation. Further research could focus on the long-term efficacy and safety of midaglizole and its potential in combination therapies for the management of type 2 diabetes.

References

Unraveling the Hypoglycemic Potential of Midaglizole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hypoglycemic effects of Midaglizole hydrochloride, a novel alpha 2-adrenoceptor antagonist. The following sections will delve into its mechanism of action, summarize key quantitative data from clinical investigations, and provide detailed experimental protocols for the pivotal studies cited. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of diabetes drug discovery and development.

Core Mechanism of Action: Modulating Pancreatic Hormone Secretion

This compound exerts its glucose-lowering effects primarily by acting as a selective antagonist of alpha 2-adrenergic receptors.[1][2] These receptors are present on pancreatic beta-cells and alpha-cells and play a crucial role in regulating insulin and glucagon secretion, respectively. By blocking the inhibitory effects of endogenous catecholamines on these receptors, Midaglizole promotes a dual hormonal response that favors glucose homeostasis:

  • Stimulation of Insulin Secretion: Antagonism of alpha 2-adrenoceptors on pancreatic beta-cells leads to an increase in insulin release.[1][2]

  • Suppression of Glucagon Secretion: The blockade of these receptors on pancreatic alpha-cells results in a decrease in glucagon secretion.[1]

Furthermore, experimental evidence suggests that Midaglizole's mechanism of insulin release involves an interaction with the K+-channels on pancreatic B-cells.[3] The suppression of these channels leads to depolarization of the cell membrane, calcium influx, and subsequent exocytosis of insulin-containing granules.

Quantitative Efficacy of this compound

Clinical studies have demonstrated the dose-dependent hypoglycemic effects of this compound in both healthy individuals and patients with non-insulin-dependent diabetes mellitus (NIDDM).

Table 1: Effects of this compound on Fasting Plasma Glucose (FPG) and Glycosylated Hemoglobin (HbA1) in NIDDM Patients (Previously on Diet Therapy)
Treatment DurationFasting Plasma Glucose (mg/dl) (Mean ± SE)Glycosylated Hemoglobin (HbA1) (%) (Mean ± SE)
Baseline187 ± 1012.0 ± 0.7
2 Weeks147 ± 1311.3 ± 1.1
4 Weeks120 ± 610.7 ± 0.6

Data from a study involving 20 NIDDM patients receiving 150-250 mg of Midaglizole three times a day.[2]

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound in Healthy Volunteers
ParameterValue
Onset of Hypoglycemic Action0.5 - 1.0 hours
Duration of Hypoglycemic Action~5 hours
Time to Maximum Hypoglycemic Effect1.0 - 1.5 hours
Plasma Half-life~3 hours
Excretion>80% unchanged in urine and feces within 24 hours

Data from studies in healthy male volunteers receiving single oral doses of 150-500 mg.[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

cluster_0 Pancreatic Beta-Cell Midaglizole Midaglizole hydrochloride Alpha2R Alpha 2-Adrenergic Receptor Midaglizole->Alpha2R Antagonizes AC Adenylate Cyclase Alpha2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_channel ATP-sensitive K+ Channel PKA->K_channel Inhibits Ca_channel Voltage-gated Ca2+ Channel K_channel->Ca_channel Depolarization opens Insulin Insulin Secretion Ca_channel->Insulin Triggers

Caption: Signaling pathway of Midaglizole in pancreatic beta-cells.

start Recruit NIDDM Patients (on diet or sulfonylurea) obs Observation Period (Diet or Sulfonylurea) start->obs admin Administer Midaglizole (150-250 mg, 3x/day) obs->admin fup2 Follow-up at 2 Weeks admin->fup2 fup4 Follow-up at 4 Weeks admin->fup4 fup12 Extended Follow-up (>12 Weeks for some) admin->fup12 measure Measure FPG and HbA1 fup2->measure fup4->measure fup12->measure end Evaluate Efficacy and Safety measure->end

Caption: Workflow for a Phase II clinical study of Midaglizole.

Detailed Experimental Protocols

In Situ Canine Pancreatic Perfusion Model

This protocol is based on the methodology described to investigate the insulin-releasing mechanism of Midaglizole.[3]

  • Animal Preparation: Adult mongrel dogs are fasted overnight and anesthetized. A midline laparotomy is performed to expose the pancreas.

  • Surgical Procedure: The local circulation of the pancreas is isolated by ligating the celiac and superior mesenteric arteries. A catheter is inserted into the superior pancreaticoduodenal artery for infusion of test substances. Another catheter is placed in the superior pancreaticoduodenal vein to collect the pancreatic venous effluent.

  • Perfusion: The pancreas is perfused with a Krebs-Ringer bicarbonate buffer containing dextran and bovine serum albumin, equilibrated with 95% O2 and 5% CO2. The perfusion flow rate is maintained at a constant level.

  • Experimental Design: After a stabilization period, a baseline blood sample is collected. This compound is then infused at graded doses (e.g., 0.2, 1.0, and 2.0 mg/kg). In some experiments, other agents like yohimbine, clonidine, glucagon, or diazoxide are co-infused to probe the mechanism of action.

  • Sample Collection and Analysis: Pancreatic venous blood samples are collected at regular intervals throughout the infusion period. Plasma is separated and analyzed for insulin and glucose concentrations using radioimmunoassay and a glucose oxidase method, respectively.

Phase II Clinical Trial in NIDDM Patients

This protocol is a generalized representation based on the initial clinical studies of Midaglizole.[2]

  • Patient Population: Adult patients with a diagnosis of non-insulin-dependent diabetes mellitus are recruited. Patients are typically either on diet control alone or on a stable dose of a sulfonylurea agent.

  • Study Design: This is an open-label, short-term efficacy and safety study.

  • Treatment Protocol:

    • Observation Period: Patients undergo a baseline observation period on their current therapy (diet or sulfonylurea).

    • Treatment Period: Patients are administered this compound orally at a dose of 150-250 mg three times a day for a period of 2 to 4 weeks. A subset of patients may continue treatment for a longer duration (e.g., >12 weeks).

  • Efficacy and Safety Assessments:

    • Fasting plasma glucose (FPG) and glycosylated hemoglobin (HbA1) are measured at baseline and at specified follow-up visits (e.g., 2 and 4 weeks).

    • Standard clinical and laboratory safety tests are performed throughout the study.

  • Statistical Analysis: Changes in FPG and HbA1 from baseline are analyzed using appropriate statistical methods (e.g., paired t-test) to determine the significance of the treatment effect.

References

Early-Stage Research on Midaglizole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midaglizole hydrochloride is a selective alpha-2 adrenoceptor antagonist that has been investigated for its potential as a hypoglycemic agent. Early-stage research indicates that its mechanism of action involves the blockade of peripheral alpha-2 adrenoceptors, leading to an increase in insulin secretion from pancreatic beta-cells. This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its initial evaluation. The guide also visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action

Midaglizole acts as a selective antagonist of alpha-2 adrenergic receptors. In pancreatic beta-cells, these receptors are coupled to an inhibitory G-protein (Gi). Activation of alpha-2 adrenoceptors by endogenous catecholamines like norepinephrine inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent suppression of insulin secretion. By blocking these receptors, Midaglizole prevents this inhibitory signaling, thereby promoting insulin release.[1][2] Evidence also suggests that Midaglizole's insulin-releasing action involves the modulation of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells.[1]

Signaling Pathway of Midaglizole in Pancreatic Beta-Cells

The proposed signaling cascade for Midaglizole's action on insulin secretion is as follows: Norepinephrine, an endogenous ligand, typically binds to the alpha-2 adrenergic receptor, activating the Gi protein. This activation inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. Lower cAMP levels lead to the opening of KATP channels, causing hyperpolarization of the cell membrane and inhibiting the influx of calcium ions (Ca2+), which is a critical step for insulin exocytosis. Midaglizole, by acting as an antagonist, blocks norepinephrine from binding to the alpha-2 adrenoceptor. This prevents the Gi-mediated inhibition of adenylyl cyclase, allowing for the maintenance of intracellular cAMP levels. The sustained cAMP levels contribute to the closure of KATP channels, leading to membrane depolarization, Ca2+ influx, and ultimately, the secretion of insulin.

Midaglizole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha2_Adrenoceptor α2-Adrenergic Receptor Norepinephrine->Alpha2_Adrenoceptor Activates Midaglizole Midaglizole Midaglizole->Alpha2_Adrenoceptor Blocks Gi_Protein Gi Protein Alpha2_Adrenoceptor->Gi_Protein Activates KATP_Channel KATP Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase cAMP->KATP_Channel Closes Depolarization->Ca_Channel Opens Insulin_Vesicle Insulin Vesicle Ca_Influx->Insulin_Vesicle Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Results in

Caption: Proposed signaling pathway of Midaglizole in pancreatic beta-cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early-stage clinical studies on this compound.

Table 1: Preclinical In Vivo Efficacy in a Canine Model

Midaglizole Dose (mg/kg)Peak Plasma Insulin Increase (µU/mL)
0.2Dose-related increase observed
1.0Dose-related increase observed
2.0Dose-related increase observed
Note: A study in a canine model demonstrated a dose-related increase in plasma insulin, though specific peak values were not detailed in the abstract.

Table 2: Early-Stage Clinical Efficacy in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM)

Treatment GroupDosing RegimenDurationChange in Fasting Plasma Glucose (FPG)Change in Glycosylated Hemoglobin (HbA1c)
Diet-controlled (n=20)150-250 mg, 3 times a day2 weeksDecreased from 187 ± 10 mg/dL to 147 ± 13 mg/dLDecreased from 12.0 ± 0.7% to 11.3 ± 1.1%
Diet-controlled (n=20)150-250 mg, 3 times a day4 weeksFurther decrease to 120 ± 6 mg/dLFurther decrease to 10.7 ± 0.6%
Sulfonylurea-treated (n=23)Changed to 150-250 mg, 3 times a dayMaintainedFPG levels maintained at pre-treatment valuesHbA1c levels maintained at pre-treatment values

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in the early-stage research of this compound.

In Vivo Model: In Situ Perfusion of the Canine Pancreas

This model was utilized to investigate the direct effect of Midaglizole on pancreatic insulin secretion.

Protocol Outline:

  • Animal Preparation: Adult mongrel dogs of either sex, fasted overnight, are anesthetized with sodium pentobarbital. A midline laparotomy is performed to expose the pancreas.

  • Vascular Isolation and Perfusion: The gastroduodenal artery and the pancreaticoduodenal vein are cannulated. The pancreas is then isolated and perfused with a Krebs-Ringer bicarbonate buffer containing dextran, bovine serum albumin, and washed canine red blood cells. The perfusion is maintained at a constant flow rate.

  • Drug Administration: this compound, dissolved in saline, is administered as a bolus injection into the arterial line of the perfusion circuit at graded doses (e.g., 0.2, 1.0, and 2.0 mg/kg).

  • Sample Collection: Venous effluent from the pancreas is collected at timed intervals before and after drug administration.

  • Analyte Measurement: Plasma insulin concentrations in the collected samples are determined by radioimmunoassay. Blood glucose levels are also monitored.

In Vivo Model: Pithed Rat Model for Cardiovascular Assessment

This model was employed to evaluate the alpha-2 adrenoceptor antagonistic properties of Midaglizole on the cardiovascular system.

Protocol Outline:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a steel rod is inserted through the orbit and foramen magnum into the spinal canal to destroy the central nervous system (pithing). The animals are then artificially ventilated.

  • Cardiovascular Measurements: A catheter is inserted into a carotid artery to measure blood pressure, and electrodes are placed to record heart rate.

  • Sympathetic Nerve Stimulation: The sympathetic outflow to the heart is stimulated electrically via the pithing rod to induce tachycardia.

  • Drug Administration: An alpha-2 adrenoceptor agonist (e.g., clonidine) is administered intravenously to inhibit the stimulation-induced tachycardia. Subsequently, Midaglizole or other antagonists are administered intravenously to assess their ability to reverse this inhibition.

  • Data Analysis: The dose-dependent reversal of the agonist-induced inhibition of tachycardia is quantified to determine the antagonist potency of Midaglizole.

In Vitro Assay: Isolated Pancreatic Islets

While specific protocols for Midaglizole are not detailed, a general methodology for studying the effects of alpha-2 adrenoceptor antagonists on isolated pancreatic islets is described.

Protocol Outline:

  • Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture and Pre-incubation: Isolated islets are cultured overnight to allow for recovery. Before the experiment, islets are pre-incubated in a buffer with a low glucose concentration.

  • Experimental Incubation: Islets are incubated in a buffer containing a stimulatory concentration of glucose in the presence or absence of an alpha-2 adrenoceptor agonist (e.g., norepinephrine) and varying concentrations of the antagonist (e.g., Midaglizole).

  • Measurement of Insulin Secretion: After the incubation period, the supernatant is collected, and the amount of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.

  • Measurement of Intracellular cAMP: For mechanistic studies, the islet cells can be lysed after incubation, and the intracellular concentration of cAMP is determined using a competitive immunoassay kit.

Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

Canine_Pancreas_Perfusion_Workflow start Start animal_prep Anesthetize Dog and Perform Laparotomy start->animal_prep cannulation Cannulate Pancreatic Artery and Vein animal_prep->cannulation perfusion_setup Establish Ex Vivo Perfusion Circuit cannulation->perfusion_setup basal_collection Collect Basal Venous Effluent perfusion_setup->basal_collection drug_admin Administer Midaglizole (Bolus Injection) basal_collection->drug_admin post_drug_collection Collect Venous Effluent at Timed Intervals drug_admin->post_drug_collection sample_analysis Measure Insulin and Glucose Concentrations post_drug_collection->sample_analysis end End sample_analysis->end

Caption: Workflow for in situ canine pancreas perfusion experiment.

Pithed_Rat_Workflow start Start animal_prep Anesthetize and Pith Rat start->animal_prep instrumentation Catheterize Artery and Place ECG Electrodes animal_prep->instrumentation nerve_stim Electrically Stimulate Sympathetic Nerves instrumentation->nerve_stim agonist_admin Administer α2-Agonist (e.g., Clonidine) nerve_stim->agonist_admin antagonist_admin Administer Midaglizole agonist_admin->antagonist_admin data_recording Record Blood Pressure and Heart Rate antagonist_admin->data_recording data_analysis Analyze Reversal of Agonist Effect data_recording->data_analysis end End data_analysis->end

Caption: Workflow for the pithed rat model experiment.

Conclusion and Future Directions

Early-stage research on this compound has established its role as a selective peripheral alpha-2 adrenoceptor antagonist with hypoglycemic properties mediated by the enhancement of insulin secretion. Preclinical and initial clinical data are promising, demonstrating a clear effect on glucose and insulin regulation. The proposed mechanism involving the modulation of KATP channels in pancreatic beta-cells provides a solid foundation for its therapeutic rationale.

Further research is warranted to fully elucidate the downstream signaling pathways and to conduct more extensive clinical trials to establish the long-term efficacy and safety of this compound in the management of type 2 diabetes. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals continuing the investigation of this and similar compounds.

References

The Discovery and Development of Midaglizole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers and Drug Development Professionals

Abstract

Midaglizole hydrochloride, identified chemically as 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate, is a novel oral hypoglycemic agent.[1] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Midaglizole. It is distinguished by its selective α2-adrenoceptor antagonist activity, which facilitates insulin secretion from pancreatic β-cells.[2][3] This document details the chemical synthesis, pharmacological profile, and key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a summary of quantitative data to support further investigation and understanding of this compound.

Discovery and Synthesis

Midaglizole (formerly DG-5128) was developed as a selective α2-adrenoceptor antagonist for the treatment of non-insulin-dependent diabetes mellitus (NIDDM).[1][2] Its discovery was rooted in the understanding that the sympathetic nervous system, through α2-adrenergic receptors on pancreatic β-cells, plays an inhibitory role in insulin secretion. By selectively blocking these receptors, Midaglizole was designed to enhance glucose-stimulated insulin release.

Chemical Synthesis

The synthesis of this compound can be achieved through two primary routes. Both pathways utilize 2-benzoylpyridine as a key starting material.

Route 1: Wittig Condensation followed by Reduction and Cyclization

This synthetic approach involves an initial Wittig condensation of 2-benzoylpyridine with diethyl cyanomethylphosphonate to yield 3-phenyl-3-(2-pyridyl)acrylonitrile. This intermediate is then reduced using sodium borohydride (NaBH4) to 3-phenyl-3-(2-pyridyl)propionitrile. The final step is a cyclization reaction with ethylenediamine to form the imidazoline ring, yielding Midaglizole.

Route 2: Cyclization followed by Reduction

Alternatively, 3-phenyl-3-(2-pyridyl)acrylonitrile can first be cyclized with ethylenediamine to produce 2-[2-phenyl-2-(2-pyridyl)vinyl]-2-imidazoline. This intermediate is subsequently reduced via hydrogenation over a palladium on carbon (Pd/C) catalyst to afford the final Midaglizole product.

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.[4]

Experimental Protocol: Synthesis of Midaglizole (Illustrative)

This protocol is a generalized representation based on the described synthetic routes. Specific reaction conditions may vary.

Step 1: Synthesis of 3-phenyl-3-(2-pyridyl)acrylonitrile To a solution of sodium ethoxide in absolute ethanol, 2-benzoylpyridine and diethyl cyanomethylphosphonate are added. The mixture is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by crystallization or column chromatography.

Step 2: Synthesis of 3-phenyl-3-(2-pyridyl)propionitrile 3-phenyl-3-(2-pyridyl)acrylonitrile is dissolved in ethanol, and sodium borohydride is added portion-wise. The reaction mixture is heated at reflux until the reduction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is worked up to isolate the crude product, which is then purified.

Step 3: Synthesis of Midaglizole 3-phenyl-3-(2-pyridyl)propionitrile is reacted with an excess of ethylenediamine at reflux temperature. After the reaction is complete, the excess ethylenediamine is removed by distillation. The resulting crude Midaglizole is purified by an appropriate method, such as crystallization.

Step 4: Formation of this compound The purified Midaglizole free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting precipitate of this compound is collected by filtration, washed, and dried.

Mechanism of Action

Midaglizole exerts its hypoglycemic effect primarily by acting as a selective antagonist of α2-adrenergic receptors on pancreatic β-cells.[3] These receptors are G-protein coupled receptors (GPCRs) that, when activated by endogenous catecholamines like norepinephrine and epinephrine, inhibit insulin secretion.

Signaling Pathway

The antagonism of α2-adrenergic receptors by Midaglizole initiates a cascade of intracellular events that culminates in insulin exocytosis. The binding of an agonist (e.g., norepinephrine) to the α2-adrenoceptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels promote the opening of ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of the β-cell membrane and a reduction in calcium influx, thereby inhibiting insulin secretion.

Midaglizole blocks this inhibitory pathway. By preventing the activation of the α2-adrenoceptor, it disinhibits adenylyl cyclase, leading to an increase in cAMP levels. Elevated cAMP promotes the closure of KATP channels, causing membrane depolarization. This depolarization activates voltage-gated calcium channels, leading to an influx of Ca2+ ions. The resulting increase in intracellular calcium concentration triggers the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin.[5]

Midaglizole_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Alpha2_Adrenoceptor α2-Adrenergic Receptor Norepinephrine->Alpha2_Adrenoceptor Activates Midaglizole Midaglizole Midaglizole->Alpha2_Adrenoceptor Blocks Gi Gi-protein Alpha2_Adrenoceptor->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Increases KATP_Channel KATP Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Gi->AC Inhibits cAMP->KATP_Channel Closes Depolarization->Ca_Channel Activates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Leads to

Caption: Signaling pathway of Midaglizole in pancreatic β-cells.

Pharmacological Profile

Midaglizole is characterized as a selective α2-adrenoceptor antagonist. Its pharmacological activity has been evaluated in a variety of preclinical and clinical studies.

Receptor Binding Affinity
Receptor SubtypeBinding Affinity (Ki or IC50)Reference
α2-AdrenoceptorHigher Affinity (Specific values not consistently reported)[3]
α1-AdrenoceptorLower Affinity (Specific values not consistently reported)[3]
Preclinical Pharmacology

In vivo studies in animal models have been instrumental in elucidating the pharmacological effects of Midaglizole.

Animal ModelDosingKey FindingsReference
Canine Pancreas (in situ)0.2, 1.0, and 2.0 mg/kgDose-related increase in plasma insulin.[5][5]
Streptozotocin-induced diabetic ratsNot specifiedMidaglizole is expected to lower blood glucose by increasing insulin secretion.
Clinical Pharmacology

Phase I and II clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of Midaglizole in healthy volunteers and patients with NIDDM.

Study PhasePopulationDosing RegimenKey FindingsReference
Phase IHealthy Volunteers150-500 mg single oral doseDose-dependent decrease in postprandial hyperglycemia; increased insulin secretion.[1]
Phase IINIDDM Patients (n=20, diet-controlled)150-250 mg, 3 times dailyFasting Plasma Glucose: Decreased from 187 ± 10 mg/dL to 147 ± 13 mg/dL at 2 weeks (p < 0.05) and 120 ± 6 mg/dL at 4 weeks (p < 0.01). Glycosylated Hemoglobin (HbA1): Decreased from 12.0 ± 0.7% to 11.3 ± 1.1% at 2 weeks and 10.7 ± 0.6% at 4 weeks.[2]
Phase IINIDDM Patients (n=23, previously on sulfonylureas)150-250 mg, 3 times dailyMaintained FPG and HbA1 levels comparable to previous treatment.[2]

Key Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This assay is used to determine the binding affinity of Midaglizole to α2-adrenoceptors.

Objective: To quantify the binding affinity (Ki) of Midaglizole for α2-adrenoceptors.

Materials:

  • Cell membranes expressing the target α2-adrenoceptor subtype.

  • Radioligand (e.g., [3H]-yohimbine or [3H]-rauwolscine).

  • Non-specific binding control (e.g., high concentration of unlabeled yohimbine or phentolamine).

  • This compound solutions of varying concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Midaglizole in the binding buffer.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of Midaglizole that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay Start Start Prepare_Reagents Prepare cell membranes, radioligand, and Midaglizole dilutions Start->Prepare_Reagents Incubate Incubate membranes, radioligand, and Midaglizole Prepare_Reagents->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Measure_Radioactivity Quantify radioactivity with scintillation counter Wash->Measure_Radioactivity Analyze_Data Calculate IC50 and Ki values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a radioligand binding assay.

In Vitro Insulin Secretion from Isolated Pancreatic Islets

This assay assesses the direct effect of Midaglizole on insulin secretion from pancreatic islets.

Objective: To measure the effect of Midaglizole on basal and glucose-stimulated insulin secretion.

Materials:

  • Isolated pancreatic islets (e.g., from rodents or humans).

  • Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

  • This compound solutions.

  • Insulin immunoassay kit (ELISA or RIA).

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from the pancreas by collagenase digestion followed by density gradient centrifugation.

  • Pre-incubation: Isolated islets are pre-incubated in KRB buffer with low glucose to establish a basal rate of insulin secretion.

  • Incubation: Islets are then incubated in KRB buffer with low or high glucose, in the presence or absence of Midaglizole, for a defined period (e.g., 60 minutes).

  • Sample Collection: At the end of the incubation period, the supernatant is collected.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using an insulin immunoassay.

  • Data Analysis: Insulin secretion in the presence of Midaglizole is compared to the control conditions.

In Vivo Hypoglycemic Activity in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is used to evaluate the anti-diabetic efficacy of Midaglizole in a state of insulin deficiency.

Objective: To determine the effect of Midaglizole on blood glucose levels in diabetic rats.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Streptozotocin (STZ).

  • Citrate buffer (pH 4.5).

  • This compound solution for oral or intraperitoneal administration.

  • Glucometer and test strips.

Methodology:

  • Induction of Diabetes: Rats are fasted overnight and then injected with a single dose of STZ (e.g., 50-65 mg/kg, i.p.) dissolved in cold citrate buffer.

  • Confirmation of Diabetes: After a few days, blood glucose levels are measured. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.

  • Drug Administration: Diabetic rats are treated with Midaglizole or vehicle control.

  • Blood Glucose Monitoring: Blood glucose levels are monitored at various time points after drug administration.

  • Data Analysis: The change in blood glucose levels in the Midaglizole-treated group is compared to the vehicle-treated group.

Conclusion

This compound is a selective α2-adrenoceptor antagonist that has demonstrated efficacy as an oral hypoglycemic agent in both preclinical and clinical studies. Its mechanism of action, involving the potentiation of insulin secretion through the blockade of inhibitory adrenergic signaling in pancreatic β-cells, represents a targeted approach to the treatment of NIDDM. The data summarized in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of Midaglizole and related compounds. Future investigations could focus on elucidating the precise binding affinities for all adrenoceptor subtypes and further exploring its long-term efficacy and safety profile.

References

An In-Depth Technical Guide on the Core Effects of Midaglizole Hydrochloride on Pancreatic β-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Midaglizole hydrochloride is a selective α2-adrenergic receptor antagonist that has demonstrated a significant, dose-dependent stimulatory effect on insulin secretion from pancreatic β-cells.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of midaglizole on these crucial endocrine cells. The primary pathway involves the blockade of α2-adrenergic receptors, leading to the inhibition of ATP-sensitive potassium (KATP) channels.[1][2] This action triggers a cascade of intracellular events, including membrane depolarization, an influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[1] This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers in the field of diabetes and metabolic diseases.

Quantitative Data on Midaglizole's Effects

The following tables summarize the key quantitative findings from in vivo and clinical studies on the effect of midaglizole on insulin secretion and glucose metabolism.

Table 1: In Vivo Dose-Response of Midaglizole on Plasma Insulin in a Canine Model

Midaglizole Dose (mg/kg)Peak Plasma Insulin Increase (µU/mL)
0.2Dose-related increase observed, specific value not reported.[2]
1.0Dose-related increase observed, specific value not reported.[2]
2.0Dose-related increase observed, specific value not reported.[2]

Note: The study demonstrated a dose-related increase in plasma insulin; however, specific peak values were not provided in the available literature.[1][2]

Table 2: Clinical Efficacy of Midaglizole in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM) [1][3]

Treatment GroupDosing RegimenDurationChange in Fasting Plasma Glucose (FPG)Change in Glycosylated Hemoglobin (HbA1c)
Diet-controlled (n=20)150-250 mg, 3 times a day2 weeksDecreased from 187 ± 10 mg/dL to 147 ± 13 mg/dLDecreased from 12.0 ± 0.7% to 11.3 ± 1.1%
Diet-controlled (n=20)150-250 mg, 3 times a day4 weeksDecreased to 120 ± 6 mg/dLDecreased to 10.7 ± 0.6%
Sulfonylurea-treated (n=23)150-250 mg, 3 times a day2-4 weeksMaintained at pre-treatment levelsMaintained at pre-treatment levels

Core Mechanism of Action and Signaling Pathways

Midaglizole's primary effect on pancreatic β-cells is the antagonism of α2-adrenergic receptors, which are G-protein coupled receptors. In a resting state, the activation of these receptors by endogenous catecholamines like norepinephrine inhibits insulin secretion. Midaglizole blocks this inhibitory signal, thereby promoting insulin release.[1]

The signaling cascade initiated by midaglizole is as follows:

  • α2-Adrenergic Receptor Blockade: Midaglizole binds to and blocks the α2-adrenergic receptors on the surface of pancreatic β-cells.[1]

  • Inhibition of Gi-Protein Activation: This blockade prevents the activation of the inhibitory G-protein (Gi) coupled to the receptor.[1]

  • Adenylyl Cyclase Activity: The inactivation of Gi-protein relieves the inhibition of adenylyl cyclase, allowing for the maintenance of intracellular cyclic AMP (cAMP) levels.[1]

  • KATP Channel Closure: The downstream signaling cascade, influenced by cAMP and other intracellular factors, leads to the closure of ATP-sensitive potassium (KATP) channels.[1][2]

  • Membrane Depolarization: The closure of KATP channels reduces the efflux of potassium ions, leading to depolarization of the β-cell membrane.[1]

  • Calcium Influx: Membrane depolarization activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium ions (Ca2+).[1]

  • Insulin Exocytosis: The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane and the exocytosis of insulin.[1]

Midaglizole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Midaglizole Midaglizole Alpha2_AR α2-Adrenergic Receptor Midaglizole->Alpha2_AR blocks Gi_Protein Gi-Protein Alpha2_AR->Gi_Protein activates AC Adenylyl Cyclase Gi_Protein->AC inhibits cAMP cAMP AC->cAMP produces KATP_Channel KATP Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization leads to VGCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx mediates cAMP->KATP_Channel closes Depolarization->VGCC activates Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis triggers

Caption: Signaling pathway of midaglizole in pancreatic β-cells.

Detailed Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of midaglizole's effects on pancreatic β-cells.

In Situ Perfusion of the Canine Pancreas

This in vivo technique is crucial for studying pancreatic hormone secretion in a physiologically relevant context.

  • Animal Preparation: Healthy adult dogs are anesthetized, and the pancreas is exposed through a midline laparotomy.

  • Vascular Isolation: The pancreaticoduodenal artery and vein are cannulated to isolate the pancreatic circulation.

  • Perfusion: The pancreas is perfused with a Krebs-Ringer bicarbonate buffer (pH 7.4) containing glucose (e.g., 5.5 mM) and other essential nutrients, maintained at 37°C.

  • Drug Administration: this compound is dissolved in the perfusion buffer and infused at various concentrations (e.g., dose-ranging from 0.2 to 2.0 mg/kg body weight) into the arterial line.[2]

  • Sample Collection: Venous effluent is collected at regular intervals (e.g., every 1-5 minutes) before, during, and after midaglizole administration.

  • Analysis: Insulin concentrations in the collected samples are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Pancreas_Perfusion_Workflow Start Start: Anesthetize Dog Expose_Pancreas Expose Pancreas via Laparotomy Start->Expose_Pancreas Cannulate_Vessels Cannulate Pancreaticoduodenal Artery and Vein Expose_Pancreas->Cannulate_Vessels Perfuse Perfuse with Krebs-Ringer Buffer Cannulate_Vessels->Perfuse Administer_Drug Infuse Midaglizole (0.2-2.0 mg/kg) Perfuse->Administer_Drug Collect_Samples Collect Venous Effluent Administer_Drug->Collect_Samples Measure_Insulin Measure Insulin (RIA/ELISA) Collect_Samples->Measure_Insulin Analyze Analyze Data Measure_Insulin->Analyze

Caption: Experimental workflow for in situ perfusion of the canine pancreas.
Static Insulin Secretion Assay from Isolated Pancreatic Islets

This in vitro assay allows for the direct assessment of midaglizole's effect on insulin secretion from isolated islets.

  • Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll).

  • Islet Culture: Isolated islets are cultured for a short period (e.g., 24-48 hours) in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.

  • Pre-incubation: Batches of islets (e.g., 10-20 islets per well) are pre-incubated for 1-2 hours in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Incubation: Islets are then incubated for 1-2 hours in buffers containing low (2.8 mM) or high (16.7 mM) glucose concentrations, with or without various concentrations of midaglizole (e.g., 10⁻⁸ to 10⁻⁴ M).

  • Sample Collection: After the incubation period, the supernatant is collected.

  • Insulin Measurement: The insulin concentration in the supernatant is determined using ELISA or RIA.

  • Data Normalization: Insulin secretion is normalized to the islet number or total protein content.

Islet_Incubation_Workflow Start Start: Isolate Pancreatic Islets Culture_Islets Culture Islets (24-48h) Start->Culture_Islets Pre_incubation Pre-incubate in Low-Glucose Buffer Culture_Islets->Pre_incubation Incubation Incubate with Midaglizole and/or Glucose Pre_incubation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Measure_Insulin Measure Insulin (ELISA/RIA) Collect_Supernatant->Measure_Insulin Normalize_Data Normalize Data Measure_Insulin->Normalize_Data Analyze Analyze Results Normalize_Data->Analyze

References

Methodological & Application

Application Notes & Protocols for HPLC Analysis of Imidazole-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Method Based on Midazolam Hydrochloride Analysis

Disclaimer: While the user requested a method for Midaglizole Hydrochloride, a specific, validated HPLC method was not found in the available scientific literature. This document provides a detailed application note and protocol based on established and validated methods for Midazolam Hydrochloride, a structurally related imidazole-based compound. This information is intended to serve as a comprehensive example and a starting point for developing and validating a method for this compound.

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, ensuring the quality, potency, and purity of active pharmaceutical ingredients (APIs) and finished products. This document outlines a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of imidazole-based compounds, using Midazolam Hydrochloride as a representative example. The protocols provided are detailed to assist researchers, scientists, and drug development professionals in implementing a precise and reliable analytical method.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The analyte is detected and quantified using an ultraviolet (UV) detector at a specific wavelength.

Experimental Protocols

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate, sodium phosphate).

  • Reference Standard: A well-characterized reference standard of the analyte (e.g., Midazolam Hydrochloride).

  • Sample Preparation: Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.

  • Mobile Phase Preparation: A common mobile phase for related compounds consists of a mixture of an aqueous buffer and an organic modifier. For example, a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M sodium phosphate, pH adjusted to 4.5) in a ratio of approximately 33:67 (v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution Preparation: Accurately weigh a suitable amount of the reference standard (e.g., 10 mg of Midazolam HCl) and dissolve it in a volumetric flask with the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2-20 µg/mL).[2]

  • Sample Preparation: For a pharmaceutical formulation (e.g., tablets), a representative number of units are crushed into a fine powder. An amount of powder equivalent to a single dose is accurately weighed and transferred to a volumetric flask. The drug is extracted with the mobile phase, sonicated to ensure complete dissolution, and diluted to the final volume. The solution is then filtered through a 0.45 µm syringe filter before injection.

The following table summarizes a typical set of chromatographic conditions for the analysis of Midazolam, which can be adapted for Midaglizole.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Sodium Phosphate Buffer (pH 4.5) (33:67, v/v)[1]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C
Detection Wavelength 220 nm[2]
Run Time Sufficient to allow for the elution of the main peak and any impurities.

Data Presentation

The following tables present example data that would be generated during the validation of this HPLC method, based on typical performance characteristics found in the literature for similar compounds.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaExample Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20006500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Method Validation Summary

Validation ParameterExample Concentration RangeExample Result
Linearity (Correlation Coefficient, R²) 2 - 20 µg/mL> 0.999[1]
Accuracy (% Recovery) 80%, 100%, 120% of nominal concentration98.0% - 102.0%
Precision (RSD%) - Repeatability 10 µg/mL (n=6)< 2.0%
Precision (RSD%) - Intermediate Precision 10 µg/mL (n=6, different days/analysts)< 2.0%
Limit of Detection (LOD) N/A0.17 µg/mL[2]
Limit of Quantitation (LOQ) N/A0.5 µg/mL[2]

Visualizations

The following diagrams illustrate the logical workflow of the HPLC analysis.

HPLC_Analysis_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Mobile Phase Preparation (Filtration & Degassing) D HPLC System Setup (Equilibration) A->D B Standard Solution Preparation E Inject Standards & Samples B->E C Sample Solution Preparation (Extraction & Filtration) C->E D->E F Chromatographic Separation E->F G Peak Integration & Data Acquisition F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I

Caption: Overall workflow for HPLC analysis.

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation Details S1 Weigh Pharmaceutical Formulation S2 Transfer to Volumetric Flask S1->S2 S3 Add Mobile Phase & Sonicate S2->S3 S4 Dilute to Volume S3->S4 S5 Filter through 0.45 µm Syringe Filter S4->S5 S6 Inject into HPLC S5->S6

Caption: Detailed sample preparation workflow.

References

In Vivo Application Notes and Protocols for Midaglizole Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies of Midaglizole hydrochloride in various animal models. This document details experimental protocols, summarizes quantitative data, and visualizes key biological pathways to support further research and development of this compound.

Introduction to this compound

This compound is a selective alpha 2-adrenoceptor antagonist that has been investigated for its potential as a hypoglycemic agent.[1][2] In vivo studies have demonstrated its ability to stimulate insulin secretion and modulate cardiovascular parameters. Its mechanism of action primarily involves the blockade of alpha 2-adrenergic receptors, particularly on pancreatic beta-cells, leading to an increase in insulin release.[1] Unlike some other alpha 2-antagonists, Midaglizole appears to act peripherally, with limited effects on the central nervous system.

In Vivo Efficacy in Animal Models

Stimulation of Insulin Secretion in a Canine Model

Midaglizole has been shown to induce a dose-dependent increase in plasma insulin levels in an in situ canine pancreas perfusion model. This effect is attributed to its alpha 2-adrenoceptor antagonist activity on pancreatic beta-cells.[1]

Quantitative Data Summary: Dose-Response of Midaglizole on Insulin Secretion in Dogs

Midaglizole Dose (mg/kg)OutcomeReference
0.2Dose-related increase in plasma insulin[1]
1.0Dose-related increase in plasma insulin[1]
2.0Dose-related increase in plasma insulin[1]
Cardiovascular Effects in a Canine Model

In anesthetized dogs, Midaglizole has been observed to produce dose-related hypotension and bradycardia. These effects are more pronounced in laparotomized animals.[3]

Quantitative Data Summary: Cardiovascular Effects of Midaglizole in Anesthetized Dogs

ParameterEffect of MidaglizoleAnimal Model ConditionReference
Blood PressureDose-related hypotensionAnesthetized, laparotomized dogs[3]
Heart RateDose-related bradycardiaAnesthetized, laparotomized dogs[3]
Cardiac ContractilityIncreaseAnesthetized dogs[3]
Alpha 2-Adrenoceptor Antagonism in a Rat Model

Studies in pithed rats have demonstrated that Midaglizole selectively antagonizes peripheral alpha 2-adrenoceptors. It effectively reverses the inhibitory effects of alpha 2-adrenoceptor agonists on the tachycardic response to cardiac nerve stimulation.

Experimental Protocols

In Situ Canine Pancreas Perfusion for Insulin Secretion Studies

This protocol is designed to investigate the direct effects of Midaglizole on pancreatic insulin secretion in a canine model.

Materials:

  • Male mongrel dogs (10-15 kg)

  • Pentobarbital sodium for anesthesia

  • Heparin

  • Krebs-Ringer bicarbonate buffer (perfusion medium)

  • This compound

  • Insulin radioimmunoassay (RIA) kit or ELISA kit

  • Blood glucose meter

Procedure:

  • Animal Preparation: Anesthetize the dogs with an intravenous injection of pentobarbital sodium.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the pancreas.

    • Isolate the pancreas and cannulate the pancreaticoduodenal artery for arterial inflow and the portal vein for venous outflow.

    • Ligate other vessels to and from the pancreas to create an isolated perfusion circuit.

  • Perfusion:

    • Initiate perfusion with Krebs-Ringer bicarbonate buffer containing glucose at a constant flow rate.

    • Allow for an equilibration period before introducing the test substance.

  • Drug Administration:

    • Administer graded doses of this compound (0.2, 1.0, and 2.0 mg/kg) into the arterial line of the perfusion circuit.[1]

  • Sample Collection:

    • Collect venous effluent samples at regular intervals before, during, and after Midaglizole administration.

    • Measure plasma insulin concentrations in the collected samples using an appropriate immunoassay.

    • Monitor blood glucose levels in the perfusate.

G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Anesthetize Dog Surgery Surgical Isolation of Pancreas Anesthesia->Surgery Perfusion Initiate Pancreas Perfusion Surgery->Perfusion Equilibration Equilibration Period Perfusion->Equilibration DrugAdmin Administer Midaglizole Equilibration->DrugAdmin Sample Collect Venous Effluent DrugAdmin->Sample InsulinAssay Measure Insulin Levels Sample->InsulinAssay GlucoseAssay Measure Glucose Levels Sample->GlucoseAssay

Workflow for cardiovascular assessment in anesthetized dogs.
Evaluation of Peripheral Alpha 2-Adrenoceptor Antagonism in Pithed Rats

This protocol is used to assess the selective peripheral alpha 2-adrenoceptor antagonist activity of Midaglizole.

Materials:

  • Male Wistar rats

  • Urethane for anesthesia

  • Pithing rod

  • Stimulator for cardiac nerve stimulation

  • Blood pressure transducer and recorder

  • This compound

  • Alpha 2-adrenoceptor agonist (e.g., clonidine)

Procedure:

  • Animal Preparation: Anesthetize the rats and perform pithing to eliminate central nervous system influences.

  • Instrumentation:

    • Cannulate the trachea for artificial respiration.

    • Insert a catheter into a carotid artery for blood pressure measurement.

    • Insert a catheter into a jugular vein for drug administration.

    • Place stimulating electrodes on the spinal cord to stimulate the cardiac sympathetic nerves.

  • Experimental Protocol:

    • Induce tachycardia by electrical stimulation of the cardiac sympathetic nerves.

    • Administer an alpha 2-adrenoceptor agonist (e.g., clonidine) to inhibit the tachycardia.

    • Administer this compound intravenously to assess its ability to reverse the agonist-induced inhibition of tachycardia.

  • Data Analysis: Measure the extent of reversal of the alpha 2-agonist effect by Midaglizole.

Signaling Pathway

Mechanism of Midaglizole-Induced Insulin Secretion

This compound acts as an antagonist at the alpha 2-adrenergic receptors on pancreatic beta-cells. The binding of endogenous catecholamines (epinephrine and norepinephrine) to these receptors normally inhibits insulin secretion. By blocking this interaction, Midaglizole disinhibits the beta-cell, leading to increased insulin release. The signaling cascade involves the G-protein coupled alpha 2-adrenoceptor, adenylyl cyclase, cyclic AMP (cAMP), and ultimately, the machinery of insulin exocytosis. Some evidence also suggests an interaction with K+-channels on the pancreatic B-cell. [1] Signaling Pathway of Alpha 2-Adrenoceptor Antagonism by Midaglizole in Pancreatic Beta-Cells

G cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_inside Intracellular Midaglizole Midaglizole Alpha2R Alpha 2-Adrenergic Receptor Midaglizole->Alpha2R Blocks InsulinRelease ↑ Insulin Release Midaglizole->InsulinRelease Promotes Catecholamines Epinephrine/ Norepinephrine Catecholamines->Alpha2R Activates Gi Gi Protein Alpha2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to PKA ↓ PKA Activity cAMP->PKA Activates InsulinExo ↓ Insulin Exocytosis PKA->InsulinExo Promotes

Midaglizole blocks catecholamine binding to the alpha 2-adrenoceptor.

References

Application Notes and Protocols for Cell-Based Assays to Determine Midaglizole Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midaglizole hydrochloride is a selective α2-adrenergic receptor antagonist.[1][2] In pancreatic β-cells, the activation of α2-adrenergic receptors by endogenous ligands like norepinephrine inhibits insulin secretion.[3][4] this compound counteracts this inhibition, thereby promoting insulin release and lowering blood glucose levels.[5][6] This document provides detailed protocols for a suite of cell-based assays to characterize the activity of this compound, from receptor binding and downstream signaling to its ultimate effects on insulin and glucagon secretion.

Mechanism of Action

This compound functions by blocking the α2-adrenergic receptors on pancreatic β-cells. These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). When an agonist binds to the α2-adrenergic receptor, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels contribute to the inhibition of insulin secretion. By acting as an antagonist, Midaglizole prevents this cascade, leading to maintained or elevated cAMP levels, which in turn promotes insulin exocytosis.[3]

Signaling Pathway of this compound in Pancreatic β-Cells

Midaglizole_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Alpha2_Receptor α2-Adrenergic Receptor Norepinephrine->Alpha2_Receptor Binds & Activates Midaglizole Midaglizole Midaglizole->Alpha2_Receptor Binds & Blocks Gi_Protein Gi Protein (inhibitory) Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts to ATP ATP ATP->Adenylyl_Cyclase Substrate Insulin_Exocytosis Insulin Exocytosis cAMP->Insulin_Exocytosis Promotes Experimental_Workflow A Cell Culture (e.g., MIN6, αTC1-6, CHO) B Cell Seeding (e.g., 96-well plate) A->B C Compound Treatment (this compound) B->C D Incubation C->D E Assay-Specific Steps (e.g., add reagents) D->E F Data Acquisition (e.g., Plate Reader) E->F G Data Analysis (e.g., IC50/EC50 determination) F->G

References

Application Notes and Protocols for Midaglizole Hydrochloride Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midaglizole hydrochloride is a selective α2-adrenergic receptor antagonist.[1] It has been investigated for its potential therapeutic applications, stemming from its ability to modulate the activity of the sympathetic nervous system. Understanding the binding characteristics of midaglizole to its receptor targets is crucial for elucidating its mechanism of action and guiding drug development efforts. These application notes provide a detailed protocol for a receptor binding assay to determine the affinity of this compound for α2-adrenergic receptors.

α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that are instrumental in regulating neurotransmitter release and various physiological processes, including blood pressure and sedation.[2] There are three primary subtypes of α2-adrenergic receptors: α2A, α2B, and α2C.[2] Characterizing the binding affinity of a compound like midaglizole for each of these subtypes is a critical step in pharmacology to understand its potential therapeutic efficacy and side-effect profile.

While specific quantitative binding data for midaglizole across the different α2-adrenergic receptor subtypes is not widely available in public scientific literature, this document provides a comprehensive framework for conducting such an investigation.[2] The following sections detail the necessary reagents, equipment, and a step-by-step protocol for a competitive radioligand binding assay. Additionally, representative binding affinity data for other well-characterized α2-adrenergic receptor antagonists are presented to provide a contextual reference.

Data Presentation

Table 1: Representative Binding Affinities (Ki) of Reference α2-Adrenergic Receptor Antagonists

The following table summarizes the binding affinities (Ki, in nM) of several common α2-adrenergic receptor antagonists for the human α2A, α2B, and α2C subtypes. Lower Ki values indicate higher binding affinity. This data is provided for contextual reference due to the limited availability of specific Ki values for midaglizole.

Compoundα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)Selectivity Profile
Yohimbine1.53.02.5Non-selective
Rauwolscine0.31.00.5Non-selective
Idazoxan1.53.02.5Also binds to imidazoline sites
BRL 444082.0110110Selective for α2A
Imiloxan16015200Selective for α2B
JP-13021600100011Selective for α2C

Note: The Ki values are approximate and can vary based on experimental conditions.

Experimental Protocols

Radioligand Competition Binding Assay for α2-Adrenergic Receptors

This protocol is designed to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the α2-adrenergic receptor subtypes.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing one of the human α2-adrenergic receptor subtypes (α2A, α2B, or α2C).

  • Radioligand: A high-affinity α2-adrenergic receptor antagonist radioligand, such as [³H]-Rauwolscine or [³H]-Yohimbine.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled α2-antagonist such as phentolamine or unlabeled yohimbine.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B), presoaked in 0.5% polyethyleneimine.

  • Scintillation Counter and Scintillation Fluid.

  • 96-well Plates.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dilute the radioligand in the assay buffer to the desired concentration (typically at or near its Kd).

    • Prepare the non-specific binding control in the assay buffer.

    • Thaw the cell membranes on ice and dilute them in ice-cold assay buffer to the appropriate concentration. Homogenize briefly.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of diluted cell membranes.

    • Non-specific Binding (NSB): Add 25 µL of the non-specific binding control, 25 µL of radioligand, and 50 µL of diluted cell membranes.

    • Competition Binding: Add 25 µL of each concentration of this compound, 25 µL of radioligand, and 50 µL of diluted cell membranes.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three to five times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Place the filters into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of midaglizole that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • IC50 is the experimentally determined half-maximal inhibitory concentration.

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Midaglizole, Radioligand, Buffers) setup Set up 96-well Plate (Total, NSB, Competition) reagents->setup membranes Prepare Cell Membranes membranes->setup incubation Incubate (60-90 min at 25°C) setup->incubation filtration Filter and Wash incubation->filtration detection Scintillation Counting filtration->detection calculation Calculate IC50 and Ki detection->calculation

Caption: Experimental workflow for the midaglizole receptor binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_g_protein G Protein (Gi) midaglizole Midaglizole (Antagonist) alpha2_receptor α2-Adrenergic Receptor midaglizole->alpha2_receptor Blocks norepinephrine Norepinephrine (Agonist) norepinephrine->alpha2_receptor Activates g_alpha Gαi alpha2_receptor->g_alpha Activates adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits g_beta_gamma Gβγ camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response ↓ Cellular Response pka->cellular_response Leads to

Caption: Signaling pathway of the α2-adrenergic receptor and the antagonistic action of midaglizole.

References

Application Notes and Protocols: Measuring Glucose Uptake with Midaglizole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to evaluate the effect of Midaglizole hydrochloride on glucose uptake in cellular systems. Detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows are included to facilitate robust and reproducible research.

Introduction

This compound is an oral antidiabetic agent that has been shown to reduce plasma glucose levels.[1] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[2] Evidence suggests that Midaglizole may exert its effects through the antagonism of α2-adrenoceptors and potentially through interaction with K(ATP) channels on β-cells.[2][3] The subsequent increase in circulating insulin levels is expected to enhance glucose uptake in insulin-sensitive tissues, such as skeletal muscle and adipose tissue, by promoting the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane.

These protocols are designed to quantify the effect of this compound on glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[4][5][6][7][8]

Key Signaling Pathway: Insulin-Mediated Glucose Uptake

The following diagram illustrates the hypothesized signaling cascade initiated by insulin, leading to glucose uptake. Midaglizole's primary role is to increase insulin secretion, which then activates this pathway.

Caption: Insulin signaling pathway for glucose uptake.

Experimental Protocol: 2-NBDG Glucose Uptake Assay

This protocol outlines the steps to measure glucose uptake in a cell-based assay using 2-NBDG. The method is adaptable for various cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes) and can be analyzed via flow cytometry or fluorescence microscopy.

Materials and Reagents
  • Cell Line: Insulin-responsive cell line (e.g., differentiated L6 myotubes or 3T3-L1 adipocytes).

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO or water) and determine the final working concentrations.

  • 2-NBDG: Fluorescent glucose analog.[6]

  • Cell Culture Medium: As required for the specific cell line.

  • Glucose-Free Medium: For pre-incubation steps to starve cells of glucose.[4]

  • Insulin: Positive control for stimulating glucose uptake.

  • Phloretin or Cytochalasin B: Inhibitors of glucose transport, used as negative controls.[6]

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (if using flow cytometry): PBS with 1-2% BSA.

  • 96-well plates (black, clear bottom for microscopy) or other suitable culture plates.

Experimental Workflow

The following diagram provides a visual overview of the experimental procedure.

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment and Assay cluster_analysis Data Acquisition A Seed cells in 96-well plate (e.g., 2-5 x 10^4 cells/well) B Incubate overnight (37°C, 5% CO2) A->B C Wash cells with PBS D Incubate in glucose-free medium (e.g., 1-2 hours) C->D E Treat with Midaglizole HCl, Insulin (positive control), or vehicle (negative control) D->E F Add 2-NBDG to each well (e.g., final concentration 100-200 µg/ml) E->F G Incubate for 30-60 minutes F->G H Wash cells with ice-cold PBS to stop uptake G->H I Resuspend cells in FACS buffer (for Flow Cytometry) K Alternatively, image cells using a Fluorescence Microscope J Analyze fluorescence on a Flow Cytometer (FITC channel) I->J

Caption: Workflow for the 2-NBDG glucose uptake assay.
Detailed Step-by-Step Protocol

  • Cell Seeding: Seed an appropriate number of cells (e.g., 2-5 x 10⁴ adherent cells per well) in a 96-well plate and incubate overnight to allow for attachment and recovery.[6]

  • Glucose Starvation: The following day, gently wash the cells twice with PBS. Replace the culture medium with glucose-free medium and incubate for 1-2 hours. This step enhances the subsequent uptake of 2-NBDG.[4][5]

  • Compound Treatment: Prepare working solutions of this compound at various concentrations. Also, prepare solutions for your controls:

    • Vehicle Control: The solvent used to dissolve Midaglizole HCl.

    • Positive Control: Insulin (e.g., 100 nM).

    • Negative/Inhibitor Control: Phloretin or Cytochalasin B. Remove the glucose-free medium and add the prepared solutions to the respective wells. Incubate for a predetermined time (e.g., 30-60 minutes) to allow the compound to act on the cells.

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 100-200 µg/ml and incubate for 30-60 minutes at 37°C.[8] Note that the optimal incubation time may vary depending on the cell line.[4]

  • Stopping the Assay: To stop the glucose uptake, aspirate the 2-NBDG containing medium and immediately wash the cells twice with ice-cold PBS.[5]

  • Data Acquisition:

    • For Flow Cytometry: Trypsinize the cells, centrifuge, and resuspend the cell pellet in FACS buffer. Analyze the fluorescence intensity in the FITC or GFP channel (excitation/emission ≈ 485/535 nm).[4][8]

    • For Fluorescence Microscopy: Add fresh PBS or a suitable imaging buffer to the wells and observe the cells under a fluorescence microscope using a blue excitation filter.[6]

Data Presentation and Analysis

Quantitative data from the glucose uptake assay should be presented in a clear and structured format to allow for easy comparison between different treatment groups.

Sample Data Table

The following table is a template for summarizing the results. Data is typically presented as the Mean Fluorescence Intensity (MFI) from flow cytometry or normalized fluorescence units from a plate reader.

Treatment Group Concentration Mean Fluorescence Intensity (MFI) ± SD Fold Change vs. Vehicle
Vehicle Control -e.g., 1500 ± 1201.0
Insulin 100 nMe.g., 4500 ± 3503.0
Midaglizole HCl 1 µMe.g., 2000 ± 1801.3
Midaglizole HCl 10 µMe.g., 2800 ± 2501.9
Midaglizole HCl 100 µMe.g., 3500 ± 3002.3
Phloretin 50 µMe.g., 800 ± 900.5

Note: The data presented above are for illustrative purposes only and do not represent actual experimental results.

Data Interpretation
  • An increase in MFI in this compound-treated cells compared to the vehicle control suggests that the compound enhances glucose uptake.

  • The effect of Midaglizole can be compared to the positive control (insulin) to gauge its relative efficacy.

  • A dose-dependent increase in MFI with increasing concentrations of Midaglizole would further strengthen the findings.

Safety and Handling Precautions

  • This compound: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10] Avoid inhalation of dust and contact with skin and eyes.[9][10][11] In case of contact, wash the affected area thoroughly with water.

  • 2-NBDG: This is a light-sensitive compound. Protect it from light during storage and handling.[8]

  • General Lab Safety: Follow standard laboratory safety procedures when handling all chemicals and cell cultures. Dispose of waste in accordance with local regulations.[9]

References

Application Notes and Protocols for Midaglizole Hydrochloride Administration in Diabetic Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midaglizole (DG-5128) is an alpha-2 adrenoceptor antagonist that has been investigated for its potential as a hypoglycemic agent. Its mechanism of action involves blocking the alpha-2 adrenergic receptors on pancreatic β-cells, which are known to inhibit insulin secretion. By antagonizing these receptors, Midaglizole promotes glucose-stimulated insulin release, making it a subject of interest in the study of type 2 diabetes.

These application notes provide a comprehensive overview and proposed protocols for the administration of Midaglizole hydrochloride in streptozotocin (STZ)-induced diabetic rat models. Due to a lack of publicly available data on the specific administration of Midaglizole in diabetic rat models, the following protocols are based on its known mechanism of action, studies on isolated rat tissues, and established methodologies for similar alpha-2 adrenoceptor antagonists.

Mechanism of Action: Alpha-2 Adrenoceptor Antagonism

In pancreatic β-cells, the activation of alpha-2 adrenoceptors by catecholamines (e.g., norepinephrine, epinephrine) inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP results in the suppression of glucose-stimulated insulin secretion. Midaglizole, as an alpha-2 adrenoceptor antagonist, blocks this inhibitory pathway, thereby restoring and enhancing insulin secretion in the presence of glucose. Studies on isolated perfused rat pancreas have confirmed that Midaglizole (DG-5128) stimulates both insulin and somatostatin release at both low and high glucose concentrations.

Signaling Pathway of Midaglizole Action

Midaglizole_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell cluster_adrenergic_inhibition Adrenergic Inhibition Pathway Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP ↑ ATP/ADP Metabolism->ATP K_ATP KATP Channel Closure ATP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Norepinephrine Norepinephrine Alpha2_AR α2-Adrenergic Receptor Norepinephrine->Alpha2_AR Gi Gi Protein Alpha2_AR->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PKA->Insulin_Exocytosis Inhibits Midaglizole Midaglizole HCl Midaglizole->Alpha2_AR Blocks Experimental_Workflow Start Start: Select Rats Acclimatization Acclimatization (1 week) Start->Acclimatization Diabetes_Induction Induce Diabetes (STZ) Acclimatization->Diabetes_Induction Confirm_Diabetes Confirm Diabetes (Blood Glucose > 250 mg/dL) Diabetes_Induction->Confirm_Diabetes Confirm_Diabetes->Diabetes_Induction No Group_Assignment Randomly Assign to Treatment Groups Confirm_Diabetes->Group_Assignment Yes Treatment Administer Midaglizole HCl / Vehicle Group_Assignment->Treatment Monitoring Monitor: Blood Glucose, Body Weight Treatment->Monitoring Monitoring->Treatment Chronic Study Endpoint Endpoint: Collect Blood/Tissues Monitoring->Endpoint Analysis Biochemical & Statistical Analysis Endpoint->Analysis End End Analysis->End

Application Notes and Protocols for Midaglizole Hydrochloride in Airway Smooth Muscle Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midaglizole hydrochloride is a selective α2-adrenergic receptor antagonist.[1][2] Clinical and preclinical studies have demonstrated its bronchodilatory effects, suggesting its potential as a therapeutic agent for respiratory conditions such as asthma.[3][4][5] Midaglizole has been shown to inhibit bronchoconstriction and improve respiratory function.[3][5] These application notes provide a comprehensive guide for utilizing this compound in in vitro studies involving airway smooth muscle (ASM) cells to investigate its mechanism of action and potential therapeutic effects. While direct in vitro studies on Midaglizole in ASM cells are not extensively documented, this guide offers protocols based on its known pharmacological profile and general methodologies for ASM cell research.

Data Presentation

Table 1: Template for Experimental Data on the Effects of this compound on Airway Smooth Muscle Cells

ParameterExperimental ConditionMeasured ValueNotes
IC50 Inhibition of agonist-induced contractione.g., MSpecify agonist used
Inhibition of cell proliferatione.g., MSpecify mitogen used
EC50 Stimulation of cAMP productione.g., M
Cell Viability 24-hour incubation with X M Midaglizolee.g., % viability
Calcium Signaling Inhibition of agonist-induced [Ca2+]i increasee.g., % inhibitionSpecify agonist used

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing this compound solutions for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile, pre-warmed complete cell culture medium (e.g., DMEM/F-12 with 10% FBS and antibiotics)

  • Sterile conical tubes and pipettes

Procedure:

  • Stock Solution Preparation (e.g., 100 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage.

  • Working Solution Preparation:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 2: Airway Smooth Muscle Cell Culture

This protocol describes the general culture of primary human airway smooth muscle cells (hASMCs).

Materials:

  • Cryopreserved primary hASMCs

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

Procedure:

  • Cell Thawing and Seeding:

    • Rapidly thaw the cryopreserved hASMCs in a 37°C water bath.

    • Transfer the cells to a conical tube containing pre-warmed complete culture medium and centrifuge to pellet the cells.

    • Resuspend the cell pellet in fresh medium and seed into a culture flask. .

  • Cell Maintenance:

    • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the culture medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency using trypsin-EDTA.

Protocol 3: Assessment of Midaglizole's Effect on ASM Cell Contraction (Gel Contraction Assay)

This assay evaluates the effect of Midaglizole on the contractile function of ASM cells.

Materials:

  • Cultured hASMCs

  • Collagen solution (e.g., rat tail collagen type I)

  • Contraction-inducing agonist (e.g., methacholine, histamine)

  • This compound working solutions

  • 24-well cell culture plates

Procedure:

  • Collagen Gel Preparation and Cell Seeding:

    • Prepare a collagen gel solution and mix with a suspension of hASMCs.

    • Pipette the cell-collagen mixture into 24-well plates and allow the gels to polymerize.

    • Add complete culture medium to each well and incubate.

  • Serum Starvation:

    • Once the cells have attached and spread within the gel, replace the medium with serum-free medium for 24 hours.

  • Treatment and Contraction Induction:

    • Pre-treat the collagen gels with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

    • Induce contraction by adding a contractile agonist to the medium.

  • Data Acquisition:

    • Image the collagen gels at different time points after agonist addition.

    • Measure the area of the gels using image analysis software. A decrease in gel area indicates cell contraction.

Protocol 4: Evaluation of Midaglizole's Impact on ASM Cell Proliferation (BrdU Assay)

This protocol assesses the effect of Midaglizole on the proliferation of ASM cells.

Materials:

  • Cultured hASMCs seeded in 96-well plates

  • Mitogen (e.g., platelet-derived growth factor, PDGF)

  • This compound working solutions

  • BrdU labeling reagent

  • BrdU assay kit

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed hASMCs in a 96-well plate and grow to sub-confluency.

    • Serum-starve the cells for 24 hours.

  • Treatment and Mitogen Stimulation:

    • Pre-treat the cells with different concentrations of this compound or vehicle.

    • Stimulate proliferation by adding a mitogen to the wells.

  • BrdU Labeling and Detection:

    • Add BrdU labeling reagent to the wells and incubate to allow incorporation into newly synthesized DNA.

    • Fix the cells and detect BrdU incorporation according to the manufacturer's instructions of the BrdU assay kit.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader. A decrease in absorbance indicates inhibition of proliferation.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Putative Signaling Pathway of Midaglizole in Airway Smooth Muscle Cells AdrenergicAgonist Adrenergic Agonist (e.g., Norepinephrine) Alpha2_AR α2-Adrenergic Receptor AdrenergicAgonist->Alpha2_AR Activates Gi Gi Protein Alpha2_AR->Gi Activates Midaglizole Midaglizole HCl Midaglizole->Alpha2_AR Blocks AC Adenylyl Cyclase Gi->AC Inhibits Contraction Airway Smooth Muscle Contraction Gi->Contraction Promotes (via other pathways) cAMP ↓ cAMP AC->cAMP Leads to PKA ↓ PKA Activity cAMP->PKA Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Putative signaling pathway of Midaglizole in airway smooth muscle cells.

cluster_1 Experimental Workflow for Cell Contraction Assay Start Start Step1 Prepare Collagen Gel with hASMCs Start->Step1 Step2 Serum Starve Cells (24 hours) Step1->Step2 Step3 Pre-treat with Midaglizole HCl Step2->Step3 Step4 Induce Contraction with Agonist Step3->Step4 Step5 Image Gels and Measure Area Step4->Step5 End End Step5->End

Caption: Experimental workflow for the cell contraction assay.

cluster_2 Experimental Workflow for Cell Proliferation Assay Start_p Start Step1_p Seed hASMCs and Serum Starve Start_p->Step1_p Step2_p Pre-treat with Midaglizole HCl Step1_p->Step2_p Step3_p Stimulate with Mitogen Step2_p->Step3_p Step4_p Add BrdU and Incubate Step3_p->Step4_p Step5_p Detect BrdU Incorporation Step4_p->Step5_p End_p End Step5_p->End_p

Caption: Experimental workflow for the cell proliferation assay.

References

Application Note: Protocol for Stability Testing of Midaglizole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for conducting stability testing of the active pharmaceutical ingredient (API) Midaglizole hydrochloride. The outlined procedures are based on the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and robust data generation.

Introduction

This compound (C16H19Cl2N3, MW: 324.25) is an active pharmaceutical ingredient identified as a preferential α2-adrenoceptor antagonist[1]. Ensuring the stability of a drug substance like this compound is a critical step in the drug development process. Stability testing provides evidence on how the quality of the API varies with time under the influence of environmental factors such as temperature, humidity, and light[2]. This data is essential for determining the re-test period, recommended storage conditions, and shelf life of the drug substance.

This protocol details the procedures for long-term, accelerated, and forced degradation studies as recommended by ICH guidelines Q1A(R2) and Q1B[2][3][4].

Materials and Equipment

  • This compound API

  • Reference standard of this compound

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • Validated stability-indicating HPLC method

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Protocols

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This method must be able to accurately quantify the active ingredient and separate it from any degradation products to provide a clear picture of the stability profile.[2]

Long-term and accelerated stability studies are designed to predict the shelf life of the drug substance under its intended storage conditions.[5]

Protocol:

  • Sample Preparation: Prepare a sufficient number of samples of this compound from at least three primary batches. Package the samples in containers that are the same as or simulate the proposed packaging for storage and distribution.

  • Storage Conditions: Place the samples in stability chambers under the conditions specified in Table 1.

  • Testing Frequency: Withdraw samples at the time points indicated in Table 1 and analyze them using a validated stability-indicating method.

  • Analysis: At each time point, assess the samples for appearance, assay, degradation products, and any other relevant physical or chemical properties.

Table 1: Storage Conditions and Testing Frequency for Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
(Based on ICH Q1A(R2) guidelines)[2][3]

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[6][7][8] These studies are also crucial for demonstrating the specificity of the stability-indicating analytical method. The goal is to achieve 5-20% degradation of the drug substance.

3.2.1. Acid and Base Hydrolysis

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl. Store the solution at 60°C and analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours). If no degradation is observed, a higher concentration of acid (e.g., 1 N HCl) or a higher temperature may be used.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH. Store the solution at 60°C and analyze samples at the same time intervals as the acid hydrolysis study. If necessary, adjust the base concentration or temperature to achieve the desired level of degradation.

  • Neutralization: Before analysis, neutralize the acidic and basic solutions to prevent further degradation and to protect the analytical column.

3.2.2. Oxidative Degradation

  • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Store the solution at room temperature and protect it from light.

  • Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

3.2.3. Thermal Degradation

  • Expose solid this compound to a high temperature (e.g., 60°C, 80°C) in a controlled oven.

  • Analyze samples at various time points to assess the extent of degradation.

3.2.4. Photostability Testing

  • Expose solid this compound and a solution of the drug to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the exposed and control samples to determine the extent of photodegradation.

Data Presentation

All quantitative data from the stability studies should be summarized in a clear and concise tabular format to facilitate comparison and analysis.

Table 2: Example of a Stability Data Summary Table for this compound

Test ParameterSpecificationTime Point (Months)Batch 1Batch 2Batch 3
Appearance White to off-white powder0ConformsConformsConforms
3ConformsConformsConforms
6ConformsConformsConforms
12ConformsConformsConforms
Assay (%) 98.0 - 102.0099.8100.199.5
399.599.899.2
699.299.698.9
1298.899.198.5
Total Impurities (%) NMT 1.000.150.120.18
30.250.200.28
60.350.310.40
120.500.450.55
Water Content (%) NMT 0.500.20.20.3
30.20.30.3
60.30.30.4
120.40.40.4

NMT: Not More Than

Visualizations

The following diagram illustrates the overall workflow for the stability testing of this compound.

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_studies 2. Stability Studies cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation API Midaglizole HCl API (3 Batches) Packaging Simulated Packaging API->Packaging Protocol ICH-Based Protocol Packaging->Protocol LongTerm Long-Term Stability (25°C/60%RH or 30°C/65%RH) Protocol->LongTerm Accelerated Accelerated Stability (40°C/75%RH) Protocol->Accelerated Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Protocol->Forced Sampling Time-Point Sampling LongTerm->Sampling Accelerated->Sampling Forced->Sampling Method Stability-Indicating Analytical Method (e.g., HPLC) Sampling->Method Data Data Tabulation & Analysis Method->Data Report Stability Report Generation Data->Report ShelfLife Re-test Period / Shelf Life Determination Report->ShelfLife

Stability Testing Workflow

While specific degradation pathways for this compound are not extensively documented, a hypothetical pathway can be proposed based on the known reactivity of similar chemical structures, such as those containing imidazole rings and ester or amide functionalities which are susceptible to hydrolysis.

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Midaglizole This compound Hydrolysis_Product Hydrolysis Product (e.g., Ring Opening) Midaglizole->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product N-Oxide or Hydroxylated Derivative Midaglizole->Oxidation_Product [O] Photo_Product Photodegradant (e.g., Rearrangement Product) Midaglizole->Photo_Product hν (Light)

Potential Degradation Pathways

Conclusion

This application note provides a detailed framework for conducting the stability testing of this compound in accordance with international regulatory guidelines. Adherence to this protocol will generate robust and reliable data essential for the successful development and registration of drug products containing this compound. It is important to note that the specific conditions and analytical procedures may require optimization based on the properties of the drug substance and the initial findings from the forced degradation studies.

References

Troubleshooting & Optimization

Troubleshooting Midaglizole hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Midaglizole hydrochloride, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound?

A1: Understanding the basic chemical properties of this compound is the first step in effective troubleshooting. Key details are summarized in the table below.

PropertyValue
Chemical Formula C₁₆H₁₇N₃ · 2HCl
Molecular Weight 324.25 g/mol [1]
Form Dihydrochloride Salt
Appearance Typically a solid powder.
Synonyms DG-5128[2]
Q2: I'm having difficulty dissolving this compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: Difficulty in dissolving hydrochloride salts in neutral aqueous buffers is a common issue. As a dihydrochloride salt, the solubility of Midaglizole is expected to be significantly influenced by pH.

Initial Troubleshooting Steps:

  • Lower the pH: The solubility of hydrochloride salts generally increases in acidic conditions. Try dissolving the compound in a buffer with a lower pH (e.g., pH 4-5).

  • Gentle Heating: Gently warming the solution (e.g., to 37°C) can aid dissolution. However, be cautious about the thermal stability of the compound.

  • Sonication: Using an ultrasonic bath can help break up aggregates and enhance the dissolution rate.

  • Start with a Small Amount of Acidified Water: Dissolve the compound in a small volume of dilute acid (e.g., 0.1 N HCl) before adding it to your final buffer.

Below is a logical workflow to troubleshoot solubility issues.

G start Start: Undissolved This compound check_ph Is the buffer pH < 6? start->check_ph lower_ph Adjust buffer pH to 4-5 check_ph->lower_ph No sonicate Apply sonication check_ph->sonicate Yes lower_ph->sonicate gentle_heat Gentle warming (e.g., 37°C) sonicate->gentle_heat use_cosolvent Prepare a stock solution in an organic solvent (e.g., DMSO) gentle_heat->use_cosolvent No success Success: Compound Dissolved gentle_heat->success Yes use_cosolvent->success fail Issue Persists: Consider formulation strategies (e.g., excipients, surfactants) use_cosolvent->fail

Caption: Troubleshooting workflow for this compound solubility.

Q3: What are the recommended solvents for preparing a concentrated stock solution of this compound?

A3: For compounds with limited aqueous solubility, preparing a concentrated stock solution in an organic solvent is a standard practice.

Recommended Solvents:

  • DMSO (Dimethyl Sulfoxide): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[3][4] It is a common choice for preparing high-concentration stock solutions.

  • Ethanol: While potentially less effective than DMSO, ethanol can be a suitable solvent, especially for in vivo studies where DMSO might be undesirable.

  • Methanol: Can be used for analytical purposes but is generally avoided for cell-based assays and in vivo studies due to its toxicity.

Note: The following table provides estimated solubility values based on general knowledge of similar compounds. It is crucial to determine the solubility of your specific batch of this compound experimentally.

SolventEstimated Solubility (mg/mL)Molarity (mM)Notes
Water (pH 7.4) Low-Solubility is expected to be poor at neutral pH.
Water (pH 4.0) Moderately Soluble-Acidic pH should significantly improve solubility.
DMSO ≥ 25≥ 77.1A common solvent for primary stock solutions.
Ethanol ~5-10~15.4 - 30.8May require warming.
Q4: My this compound precipitates when I dilute my DMSO stock solution into aqueous media. How can I avoid this?

A4: This is a common problem known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is less soluble.

Strategies to Prevent Precipitation:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Minimize the Organic Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, typically well below 1%.

  • Use a Multi-Step Dilution: Instead of a single large dilution, perform a serial dilution.

  • Vortex During Dilution: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing the buffer. This rapid mixing can help prevent the formation of localized high concentrations that lead to precipitation.

  • Incorporate a Surfactant: For some applications, a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) in the final buffer can help maintain solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 324.25 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 3.24 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If needed, gentle warming or brief sonication can be applied.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

G weigh 1. Weigh 3.24 mg Midaglizole HCl add_dmso 2. Add 1 mL DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate until dissolved add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution in DMSO.

Signaling Pathway

Midaglizole is reported to stimulate insulin release through its interaction with K⁺-channels in pancreatic B-cells.[5] The diagram below illustrates this proposed mechanism.

G cluster_cell Pancreatic B-Cell midaglizole Midaglizole Hydrochloride k_channel ATP-sensitive K+ Channel midaglizole->k_channel Inhibits depolarization Membrane Depolarization k_channel->depolarization Leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Activates ca_influx Ca2+ Influx ca_channel->ca_influx insulin_release Insulin Release ca_influx->insulin_release Triggers

Caption: Proposed mechanism of Midaglizole-induced insulin secretion.

References

Optimizing Midaglizole Hydrochloride Dosage in Rodent Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Midaglizole hydrochloride in rodent studies. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as DG-5128) is a novel and selective alpha 2-adrenoceptor antagonist.[1][2][3] Its primary mechanism of action involves blocking peripheral alpha 2-adrenoceptors, which leads to an increase in insulin secretion from pancreatic β-cells, thereby exerting a hypoglycemic effect.[1][2][3] Studies have shown that it stimulates glucose-primed insulin secretion.

Q2: What are the key differences between Midaglizole and other α2-adrenoceptor antagonists like yohimbine?

While both are α2-adrenoceptor antagonists, Midaglizole is characterized by its ability to selectively block peripheral α2-adrenoceptors without significant effects on central α2-adrenoceptors when administered systemically.[1] This selectivity may result in a different side-effect profile compared to non-selective antagonists like yohimbine. Furthermore, the insulin-releasing mechanism of Midaglizole may differ from that of yohimbine, potentially involving interaction with K+-channels on pancreatic β-cells.

Q3: What is a typical starting dose for this compound in rodent studies?

Specific oral dosage data for Midaglizole in rodents is limited in publicly available literature. However, intravenous administration in dogs has been studied at doses of 0.2, 1.0, and 2.0 mg/kg, which elicited a dose-dependent increase in plasma insulin. For other α2-adrenoceptor antagonists, intravenous doses of 2.5 mg/kg of yohimbine have been used in rats to study effects on islet blood flow. It is crucial to perform a dose-response study to determine the optimal dose for your specific rodent model and experimental endpoint.

Q4: How should I prepare this compound for administration?

The solubility and stability of this compound in various vehicles for rodent studies are not well-documented in available literature. For in vivo administration, it is critical to select a vehicle that ensures complete dissolution and is non-toxic to the animals. Common vehicles for oral gavage include water, saline, or a small percentage of DMSO or ethanol in a carrier like corn oil. For intravenous administration, sterile saline or phosphate-buffered saline (PBS) are typically used. It is recommended to conduct small-scale solubility and stability tests in your chosen vehicle before preparing a large batch for your study.

Q5: What are the expected pharmacokinetic properties of Midaglizole in rodents?

Troubleshooting Guide

Q1: I am not observing a significant hypoglycemic effect after oral administration of Midaglizole. What could be the issue?

Several factors could contribute to a lack of efficacy:

  • Dosage: The administered dose may be too low. A dose-response study is essential to identify the effective dose range in your specific rodent strain and model.

  • Oral Bioavailability: The oral bioavailability of Midaglizole in rodents may be low. Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure systemic exposure.

  • Compound Stability: Ensure the compound is stable in the vehicle used for administration and has not degraded during storage.

  • Animal Model: The specific rodent model of diabetes may have varying sensitivity to α2-adrenoceptor antagonism.

  • Fasting State: The hypoglycemic effect of some α2-adrenoceptor antagonists is more pronounced in the fed state.[4] Consider the fasting status of your animals.

Q2: My animals are showing signs of distress or adverse effects after Midaglizole administration. What should I do?

Adverse effects can be dose-dependent or related to the administration procedure:

  • Dose Reduction: The administered dose may be too high. Reduce the dose to a lower level and gradually escalate while monitoring for adverse effects.

  • Vehicle Toxicity: The vehicle used for drug delivery may be causing toxicity. Run a vehicle-only control group to assess for any adverse effects of the vehicle itself.

  • Administration Technique: Improper oral gavage technique can cause stress and injury. Ensure personnel are properly trained. For injections, ensure the correct volume and rate of administration are used.

  • Off-target Effects: While Midaglizole is a selective peripheral α2-adrenoceptor antagonist, high doses may lead to off-target effects.

Q3: The blood glucose readings in my study are highly variable. How can I reduce this variability?

High variability can obscure the true effect of the compound. To minimize variability:

  • Acclimatization: Allow sufficient time for animals to acclimatize to the housing and handling procedures before the experiment.

  • Standardized Procedures: Ensure all experimental procedures, including drug administration, blood sampling, and feeding schedules, are performed consistently across all animals and groups.

  • Fasting Time: Strictly control the duration of fasting before glucose measurements.

  • Animal Strain and Age: Use animals of the same strain, age, and sex to reduce biological variability.

  • Blood Sampling Technique: Use a consistent and minimally stressful blood sampling technique.

Data Presentation

Table 1: Intravenous Dosage of Midaglizole in a Canine Model

SpeciesDose (mg/kg)Route of AdministrationObserved Effect
Dog0.2IntravenousDose-related increase in plasma insulin
Dog1.0IntravenousDose-related increase in plasma insulin
Dog2.0IntravenousDose-related increase in plasma insulin

Table 2: Dosage of Other α2-Adrenoceptor Antagonists in Rodent Diabetes Models

CompoundSpeciesDose (mg/kg)Route of AdministrationStudy Focus
YohimbineRat2.5IntravenousIslet blood flow in diabetic rats
EfaroxanMouse5Not specifiedBlood glucose and insulin levels[4]
PhentolamineMouse1Not specifiedBlood glucose and insulin levels[4]
RS79948-197Mouse1Not specifiedBlood glucose and insulin levels[4]

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)

This protocol describes a common method for inducing a model of type 1 diabetes in rats.

Materials:

  • Streptozotocin (STZ)

  • Cold 0.1 M citrate buffer (pH 4.5)

  • Adult male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Glucometer and test strips

  • Insulin (optional, for managing severe hyperglycemia)

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer to the desired concentration (e.g., for a dose of 65 mg/kg). STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15-20 minutes of preparation.

  • STZ Administration: Administer a single intraperitoneal (IP) injection of STZ (e.g., 65 mg/kg). The dose may need to be optimized depending on the rat strain and desired severity of diabetes.[5]

  • Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood at 48-72 hours post-injection and then periodically. Rats with fasting blood glucose levels >250 mg/dL are typically considered diabetic.

  • Animal Care: Provide animals with easy access to food and water. Due to polyuria, more frequent cage changes may be necessary. Monitor for signs of distress. In cases of severe hyperglycemia and weight loss, insulin therapy may be required to maintain animal health.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess how quickly an animal can clear a glucose load from its blood, a measure of glucose tolerance.

Materials:

  • D-glucose solution (e.g., 20% in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Mice (fasted)

Procedure:

  • Fasting: Fast mice for 6 hours prior to the test, with free access to water.[6]

  • Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail tip.

  • Glucose Administration: Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.[6]

  • Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[6]

  • Data Analysis: Plot blood glucose concentration against time. The area under the curve (AUC) is often calculated to quantify glucose tolerance.

Mandatory Visualizations

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_pancreatic Pancreatic β-cell NE Norepinephrine Vesicle Vesicle NE->Vesicle Stored alpha2AR α2-Adrenoceptor NE->alpha2AR Binds AC Adenylyl Cyclase alpha2AR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates InsulinVesicle Insulin Vesicle PKA->InsulinVesicle Inhibits Exocytosis Insulin Insulin InsulinVesicle->Insulin Release Midaglizole Midaglizole Midaglizole->alpha2AR Blocks

Caption: Midaglizole's Mechanism of Action on Insulin Secretion.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis A Rodent Model Selection (e.g., Sprague-Dawley Rat) B Acclimatization (1 week) A->B C Induction of Diabetes (optional) (e.g., STZ injection) B->C D Baseline Measurements (Blood Glucose, Body Weight) C->D E Randomization into Groups (Vehicle, Midaglizole Doses) D->E F Drug Administration (Oral Gavage, IP, IV) E->F G Post-treatment Monitoring (Blood Glucose at various timepoints) F->G H Glucose Tolerance Test (OGTT) G->H I Data Collection and Compilation H->I J Statistical Analysis (e.g., ANOVA, AUC calculation) I->J K Interpretation of Results J->K

Caption: General Workflow for a Rodent Hypoglycemic Study.

References

Technical Support Center: Midaglizole Hydrochloride Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability and degradation data for midaglizole hydrochloride are limited. This guide provides a framework based on general principles for pharmaceutical stability analysis of imidazole-containing compounds and α2-adrenergic agonists. The experimental protocols and data presented are illustrative and should be adapted based on specific experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: As an imidazole derivative, this compound may be susceptible to several degradation pathways. Key factors to consider during stability studies include:

  • Hydrolysis: Imidazole compounds can be susceptible to acid and base-catalyzed hydrolysis.

  • Oxidation: The imidazole ring can be sensitive to oxidative degradation, potentially initiated by atmospheric oxygen, peroxides, or metal ions.[1][2]

  • Photodegradation: Exposure to UV and visible light can induce degradation of the imidazole moiety.[2]

  • Thermal Stress: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

Q2: How can I establish a stability-indicating analytical method for this compound?

A2: A stability-indicating method is crucial for separating the intact drug from its degradation products. The typical approach is to use reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. To validate the method as stability-indicating, forced degradation studies are performed. The method should be able to resolve all significant degradation product peaks from the main midaglizole peak and from each other.

Q3: What are the recommended conditions for a forced degradation study of this compound?

A3: Forced degradation studies aim to generate potential degradation products to challenge the analytical method.[3] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants.[4] Typical stress conditions for a compound like midaglizole would include:

  • Acid Hydrolysis: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).[1][4]

  • Base Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C).[1][4]

  • Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[1][2]

  • Thermal Degradation: Exposing the solid drug and a solution to dry heat (e.g., 80-100°C).

  • Photodegradation: Exposing the solid drug and a solution to a combination of UV and visible light, as per ICH Q1B guidelines.[4]

Troubleshooting Guide

Q1: I am observing poor peak shape (tailing) for my this compound peak in RP-HPLC. What could be the cause?

A1: Peak tailing for compounds with basic nitrogen atoms, such as the imidazole group in midaglizole, is a common issue in RP-HPLC. This is often due to secondary interactions with residual silanol groups on the silica-based column. Here are some troubleshooting steps:

  • Mobile Phase pH: Lower the pH of the mobile phase (e.g., to 2.5-3.0) to protonate the silanol groups and minimize these interactions.

  • Ion-Pairing Agent: Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.[1]

  • Column Choice: Use an end-capped column or a column specifically designed for basic compounds.

Q2: My mass balance in the forced degradation study is significantly less than 100%. What should I investigate?

A2: A low mass balance suggests that not all degradation products are being detected. Potential reasons include:

  • Non-chromophoric Degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Using a mass spectrometer (LC-MS) can help identify these.

  • Volatile Degradants: Degradation may lead to volatile products that are lost during sample preparation.

  • Precipitation: Degradation products may be insoluble in the sample diluent and precipitate out of the solution.

  • Adsorption: The parent drug or degradation products may adsorb to the container or column.

Quantitative Data Summary

The following tables are templates for presenting data from a forced degradation study.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradants
0.1 N HCl24 hours60°C12.52
0.1 N NaOH8 hours60°C18.23
30% H₂O₂4 hoursRoom Temp15.84
Thermal (Solid)48 hours80°C5.11
Photolytic (Solution)7 daysRoom Temp9.72

Table 2: Chromatographic Data for Midaglizole and its Degradation Products (Hypothetical)

PeakRetention Time (min)Relative Retention TimePeak Purity
Midaglizole8.51.00>99.5%
Degradant 1 (Acid)4.20.49>99.0%
Degradant 2 (Acid)6.80.80>99.0%
Degradant 3 (Base)3.10.36>99.0%
Degradant 4 (Oxidative)5.50.65>99.0%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.

    • Incubate a sample at room temperature and another at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with 0.1 N NaOH and dilute to the target analytical concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw and dilute aliquots at appropriate time points.

  • Thermal Degradation:

    • Solid State: Place a thin layer of solid this compound in a petri dish and expose it to 80°C in an oven.

    • Solution State: Prepare a solution of this compound and incubate it at 80°C.

    • Sample at various time points.

  • Photostability Testing:

    • Expose solid and solution samples of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Include a dark control sample wrapped in aluminum foil.

    • Analyze the samples after a defined exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of Midaglizole HCl acid Acid Hydrolysis (0.1 N HCl) stock->acid base Base Hydrolysis (0.1 N NaOH) stock->base oxidation Oxidation (30% H₂O₂) stock->oxidation thermal Thermal Stress (Solid & Solution) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (Mass Balance, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study of an active pharmaceutical ingredient.

G Generalized Signaling Pathway for α2-Adrenergic Agonists midaglizole Midaglizole (α2-Agonist) receptor α2-Adrenergic Receptor midaglizole->receptor Binds to g_protein Gi/Go Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel K+ Channel Activation Ca2+ Channel Inhibition g_protein->ion_channel Modulates camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka neurotransmitter ↓ Neurotransmitter Release (e.g., Norepinephrine) pka->neurotransmitter hyperpolarization Hyperpolarization ion_channel->hyperpolarization hyperpolarization->neurotransmitter response Physiological Response (Sedation, Analgesia, etc.) neurotransmitter->response

Caption: Representative signaling pathway for α2-adrenergic agonists like midaglizole.

References

Technical Support Center: Midaglizole Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Midaglizole hydrochloride experiments. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental protocols.

Compound Information:

PropertyValueSource
Chemical Name Pyridine, 2-(2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl)-, dihydrochloride[1]
CAS Number 79689-25-1[2]
Molecular Formula C₁₆H₁₇N₃·2HCl[1]
Molecular Weight 324.25 g/mol [2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective alpha-2 adrenoceptor antagonist.[1] Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[3] When activated by endogenous agonists like norepinephrine and epinephrine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Midaglizole blocks this interaction, thereby inhibiting the effects of the endogenous agonists.[3]

Q2: What are the primary research applications of this compound?

Midaglizole has been investigated for its potential as a hypoglycemic agent. It has also been studied for its effects on the respiratory and cardiovascular systems.[4] As a selective alpha-2 adrenoceptor antagonist, it is a valuable tool for studying the physiological roles of these receptors.

Q3: Is there specific data on the solubility and stability of this compound?

Specific, publicly available data on the solubility and stability of this compound is limited. However, as an imidazole hydrochloride salt, it is expected to be soluble in water.[5][6] The stability of the compound in different solvents and at various pH and temperature conditions should be determined empirically for your specific experimental setup. We recommend performing preliminary solubility and stability tests before proceeding with extensive experiments.

Troubleshooting Guides

While specific documented challenges for this compound are scarce, the following troubleshooting guides address common issues encountered in the types of assays used to characterize this compound.

General Assay Troubleshooting
IssuePotential CauseSuggested Solution
High variability between replicates - Inconsistent pipetting- Cell plating inconsistencies- Reagent degradation- Use calibrated pipettes and proper technique.- Ensure uniform cell seeding density.- Prepare fresh reagents and avoid repeated freeze-thaw cycles.
Low signal-to-noise ratio - Suboptimal reagent concentrations- Low receptor expression in the cell line- Inappropriate buffer composition- Titrate key reagents (e.g., radioligand, agonist, antibodies).- Confirm receptor expression levels in your cell line.- Optimize buffer components (e.g., pH, ionic strength).
Inconsistent results between experiments - Variation in cell passage number- Different lots of reagents- Fluctuations in incubation time or temperature- Use cells within a consistent, low passage number range.- Qualify new lots of critical reagents.- Strictly control all incubation parameters.
Specific Assay Troubleshooting
  • Radioligand Binding Assays [7][8][9][10][11]

    • Issue: High non-specific binding.

      • Cause: The radioligand may be too hydrophobic or at too high a concentration. The assay buffer may not be optimal.

      • Solution: Use a lower concentration of the radioligand. Add a blocking agent like bovine serum albumin (BSA) to the assay buffer. Optimize wash steps.

  • GTPγS Binding Assays [12][13][14][15]

    • Issue: Low agonist-stimulated signal.

      • Cause: Suboptimal concentrations of GDP, Mg²⁺, or membrane protein. The G-protein subtype may not be well-suited for this assay (Gi/o coupled receptors generally give a more robust signal).

      • Solution: Titrate the concentrations of GDP, Mg²⁺, and membrane protein. Ensure your cell line expresses the G-protein of interest at sufficient levels.

  • cAMP Accumulation Assays [16][17][18][19][20]

    • Issue: High background signal.

      • Cause: High endogenous phosphodiesterase (PDE) activity. Contamination of cell cultures or reagents.

      • Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer. Maintain sterile technique and regularly check for contamination.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay measures the ability of Midaglizole to compete with a radiolabeled ligand for binding to alpha-2 adrenoceptors.

Materials:

  • Cell membranes expressing the alpha-2 adrenoceptor subtype of interest.

  • Radiolabeled antagonist (e.g., [³H]-Rauwolscine).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled antagonist.

  • Add the different concentrations of Midaglizole or vehicle control.

  • Incubate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Analyze the data to determine the IC₅₀ of Midaglizole.

Functional GTPγS Binding Assay (General Protocol)

This assay measures the ability of Midaglizole to antagonize agonist-stimulated G-protein activation.

Materials:

  • Cell membranes expressing the alpha-2 adrenoceptor.

  • [³⁵S]GTPγS.

  • A selective alpha-2 adrenoceptor agonist (e.g., UK-14,304).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • GDP solution (10 µM in assay buffer).

Procedure:

  • Pre-incubate cell membranes with Midaglizole or vehicle at various concentrations.

  • Add the alpha-2 agonist at its EC₈₀ concentration and incubate.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration and wash.

  • Quantify the radioactivity.

  • Determine the IC₅₀ value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

cAMP Accumulation Functional Assay (General Protocol)

This assay determines the ability of Midaglizole to reverse the agonist-mediated inhibition of adenylyl cyclase.

Materials:

  • Whole cells expressing the alpha-2 adrenoceptor.

  • A selective alpha-2 adrenoceptor agonist.

  • This compound.

  • Adenylyl cyclase stimulator (e.g., Forskolin).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with Midaglizole or vehicle at various concentrations in the presence of a PDE inhibitor.

  • Stimulate the cells with an alpha-2 agonist in the presence of an adenylyl cyclase stimulator.

  • Incubate for the desired time.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

  • Analyze the data to determine the ability of Midaglizole to reverse the agonist-induced inhibition of cAMP production.

Visualizations

Alpha-2 Adrenoceptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling NOREPI Norepinephrine (Agonist) A2AR Alpha-2 Adrenergic Receptor (GPCR) NOREPI->A2AR Binds & Activates MIDAG Midaglizole (Antagonist) MIDAG->A2AR Blocks Binding G_PROTEIN Gi Protein (αβγ subunits) A2AR->G_PROTEIN Activates AC Adenylyl Cyclase G_PROTEIN->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC RESPONSE Decreased Cellular Response cAMP->RESPONSE Leads to

Caption: Alpha-2 Adrenoceptor Signaling Pathway and Midaglizole's Antagonistic Action.

GPCR Antagonist Screening Workflow start Start reagent_prep Prepare Reagents (Cells, Buffers, Ligands) start->reagent_prep plate_setup Plate Setup (Add cells, Midaglizole, Agonist) reagent_prep->plate_setup incubation Incubation plate_setup->incubation signal_detection Signal Detection (e.g., Radioactivity, Fluorescence) incubation->signal_detection data_analysis Data Analysis (IC50 Determination) signal_detection->data_analysis end End data_analysis->end

Caption: Generalized Experimental Workflow for GPCR Antagonist Screening.

References

Technical Support Center: Improving the In Vivo Delivery of Midaglizole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Midaglizole hydrochloride. The following information is designed to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (DG-5128) is a preferential α2-adrenoceptor antagonist.[1] Its chemical formula is C₁₆H₁₇N₃·2HCl. It acts by blocking α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[2] Antagonism of these receptors prevents the downstream signaling cascade that is typically initiated by endogenous agonists like norepinephrine and epinephrine.

Q2: What are the main challenges in the in vivo delivery of this compound?

Based on information for structurally related compounds like Midazolam hydrochloride, a primary challenge for the in vivo delivery of this compound is likely its pH-dependent solubility. Imidazoline compounds are often more soluble in acidic conditions and may precipitate in neutral or physiological pH, which can lead to poor bioavailability and inconsistent results.

Q3: How can I improve the oral bioavailability of this compound?

Given that over 80% of Midaglizole is excreted in its unchanged form after oral administration in humans, its absorption can be a limiting factor.[1] To improve oral bioavailability, consider the following strategies:

  • pH Modification: Incorporating acidic excipients or using a buffered formulation can help maintain a lower pH in the microenvironment of the gastrointestinal tract, potentially improving dissolution.

  • Formulation with Solubilizing Agents: The use of co-solvents, surfactants, or cyclodextrins can enhance the solubility of the compound.

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug, which can lead to a faster dissolution rate.

Q4: What are suitable vehicles for parenteral administration of this compound?

For intravenous, intraperitoneal, or subcutaneous injections, it is crucial to maintain the solubility of this compound upon administration. A common issue is the precipitation of the drug when a solution in an organic solvent (like DMSO) is diluted into an aqueous medium (like saline or PBS). To mitigate this, consider the following vehicle compositions:

  • Aqueous solutions with pH adjustment: Since this compound is more soluble at a lower pH, using a sterile, buffered solution with a pH below 7.0 (e.g., citrate buffer) may be beneficial. However, the physiological compatibility of the final formulation's pH must be considered.

  • Co-solvent systems: A mixture of a biocompatible organic solvent and an aqueous carrier can improve solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. The final concentration of the organic solvent should be minimized to avoid toxicity. A typical approach involves dissolving the compound in a small amount of DMSO and then diluting it with a vehicle containing PEG and/or other solubilizers.

  • Inclusion complexes: Formulating this compound with cyclodextrins can enhance its aqueous solubility.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation of the compound upon dilution in aqueous buffer (e.g., PBS) for in vitro assays or in vivo formulation. pH-dependent solubility; the compound is less soluble at neutral pH.1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. For the final formulation, use a vehicle containing co-solvents (e.g., PEG400, Tween 80) to maintain solubility upon dilution. 3. Consider using an acidic buffer if compatible with the experimental design.
Low or variable plasma concentrations after oral administration. Poor dissolution and absorption from the GI tract due to low solubility at intestinal pH.1. Optimize the oral formulation by including pH modifiers (e.g., citric acid, tartaric acid) to lower the microenvironmental pH. 2. Reduce the particle size of the compound through micronization. 3. Formulate with absorption enhancers or solubilizing agents.
Inconsistent results between animals in the same treatment group. Variability in formulation preparation or administration. Precipitation of the compound at the injection site.1. Ensure the formulation is homogenous before each administration, especially if it is a suspension. 2. Administer the formulation slowly and at a consistent rate to allow for better distribution and to minimize local precipitation. 3. For subcutaneous or intraperitoneal injections, check for any signs of precipitation at the injection site post-mortem.
No observable in vivo effect at the expected therapeutic dose. Insufficient systemic exposure due to poor bioavailability.1. Conduct a pilot pharmacokinetic study to determine the plasma concentration of this compound. 2. If plasma levels are low, consider increasing the dose (while monitoring for toxicity) or reformulating to improve bioavailability. 3. If possible, consider an alternative route of administration with higher bioavailability, such as intravenous injection.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

Note: The following data is illustrative and based on the expected properties of imidazoline hydrochlorides. Actual solubility should be determined experimentally.

SolventExpected SolubilityNotes
Water (pH < 4)HighSolubility is pH-dependent and increases in acidic conditions.
Water (pH 7.4)Low to Very LowMay precipitate at physiological pH.
Phosphate-Buffered Saline (PBS, pH 7.4)Low to Very LowSimilar to water at neutral pH.
Dimethyl Sulfoxide (DMSO)HighA good solvent for creating high-concentration stock solutions.
EthanolModerate to HighCan be used as a co-solvent in formulations.
Table 2: Example Pharmacokinetic Parameters of Midaglizole in Healthy Humans (Oral Administration)
ParameterValueReference
Time to Maximum Hypoglycemic Effect1.0 - 1.5 hours[1]
Plasma Half-life (t½)~3 hours[1]
Excretion>80% excreted unchanged in urine and feces within 24 hours[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage
  • Objective: To prepare a suspension of this compound for oral administration in rodents.

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

    • Mortar and pestle

    • Magnetic stirrer and stir bar

    • Sterile tubes

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals.

    • Weigh the this compound powder accurately.

    • Levigate the powder in a mortar with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring.

    • Transfer the suspension to a sterile tube and stir using a magnetic stirrer for at least 30 minutes to ensure homogeneity.

    • Keep the suspension under continuous stirring during the dosing procedure to prevent settling.

Protocol 2: Preparation of this compound Formulation for Intraperitoneal Injection
  • Objective: To prepare a solution of this compound for intraperitoneal administration, minimizing precipitation.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile

    • Polyethylene glycol 400 (PEG400)

    • Sterile Saline (0.9% NaCl)

    • Sterile, light-protected tubes

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Gently warm and sonicate if necessary to fully dissolve.

    • Prepare the vehicle by mixing PEG400 and sterile saline. A common ratio is 40% PEG400, 60% saline.

    • For the final formulation, calculate the volumes needed. For example, to achieve a final concentration of 5 mg/mL in a vehicle of 10% DMSO, 40% PEG400, and 50% saline:

      • Take 1 part of the 50 mg/mL DMSO stock solution.

      • Add 4 parts of PEG400.

      • Add 5 parts of sterile saline.

    • Add the components in the order specified, vortexing well after each addition. The final solution should be clear.

    • Prepare the formulation fresh on the day of the experiment and protect it from light.

Visualizations

Signaling Pathway of α2-Adrenergic Receptor Antagonism

G_protein_signaling cluster_legend Legend Midaglizole Midaglizole Hydrochloride Alpha2_Receptor α2-Adrenergic Receptor (α2-AR) Midaglizole->Alpha2_Receptor Antagonizes G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase (AC) G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased insulin secretion) PKA->Cellular_Response Leads to Activation Activation --> Inhibition Inhibition --|

Caption: α2-Adrenergic Receptor Antagonism Pathway.

Experimental Workflow for In Vivo Study

experimental_workflow Formulation 1. Formulation Preparation (e.g., Solution or Suspension) QC 2. Quality Control (e.g., pH, visual inspection for precipitation) Formulation->QC Dosing 4. Administration (e.g., Oral Gavage, IP Injection) QC->Dosing Animal_Prep 3. Animal Preparation (e.g., acclimatization, fasting) Animal_Prep->Dosing Monitoring 5. Post-Dosing Monitoring (e.g., clinical signs, behavior) Dosing->Monitoring Sampling 6. Sample Collection (e.g., blood, tissues) Monitoring->Sampling Analysis 7. Bioanalysis (e.g., LC-MS/MS for drug concentration) Sampling->Analysis PK_PD 8. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Analysis->PK_PD

Caption: General In Vivo Experimental Workflow.

Troubleshooting Logic for Formulation Issues

troubleshooting_formulation Start Precipitation Observed? Check_pH Is the vehicle pH > 6.0? Start->Check_pH Yes Check_Stock_Conc Is the stock solution concentration too high? Start->Check_Stock_Conc No Use_Acidic_Buffer Use a biocompatible acidic buffer. Check_pH->Use_Acidic_Buffer Yes Add_CoSolvent Increase co-solvent (e.g., PEG400, Tween 80) concentration. Check_pH->Add_CoSolvent No Success Clear Solution Proceed with experiment. Use_Acidic_Buffer->Success Add_CoSolvent->Success Check_Stock_Conc->Add_CoSolvent No Lower_Stock_Conc Lower the stock concentration in DMSO. Check_Stock_Conc->Lower_Stock_Conc Yes Lower_Stock_Conc->Success

References

Technical Support Center: Overcoming Resistance to Midaglizole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Midaglizole hydrochloride in cell lines. The information is presented in a question-and-answer format to directly address specific experimental issues.

Disclaimer: this compound is an α2-adrenoceptor antagonist. As of late 2025, specific documented cases of cellular resistance to this compound are not widely reported in scientific literature. The following guidance is based on established principles of G-protein coupled receptor (GPCR) pharmacology and general mechanisms of drug resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a preferential α2-adrenoceptor antagonist.[1] It exerts its effects by blocking α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[2] These receptors are typically located on presynaptic nerve terminals and inhibit the release of norepinephrine in a negative feedback loop.[2] By antagonizing these receptors, this compound can increase norepinephrine release.

Q2: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been detailed, resistance to a GPCR antagonist could theoretically arise from several factors:

  • Upregulation of α2-Adrenergic Receptors: Prolonged blockade of a receptor can sometimes lead to a compensatory increase in the number of receptors on the cell surface. This would require higher concentrations of the antagonist to achieve the same level of inhibition.

  • Increased Affinity for Endogenous Agonists: Alterations in the receptor structure could potentially increase its affinity for endogenous agonists like norepinephrine and epinephrine, making it more difficult for this compound to compete for the binding site.

  • Alterations in Downstream Signaling Pathways: Cells might develop mechanisms to bypass the α2-adrenoceptor blockade. This could involve the activation of alternative signaling pathways that produce a similar physiological effect. The α2-adrenergic receptor signaling cascade involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP.[2][3] Resistance could involve a cell's ability to maintain necessary signaling through other pathways.

  • Drug Efflux Pumps: Overexpression of multidrug resistance pumps, such as P-glycoprotein, can actively transport the drug out of the cell, reducing its intracellular concentration and efficacy.

Q3: How can I experimentally confirm resistance to this compound in my cell line?

The most common method to confirm drug resistance is to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the suspected resistant cell line compared to the parental, sensitive cell line is a clear indicator of resistance. An increase in IC50 of at least 3-5 fold is generally considered significant.[4]

Troubleshooting Guide

Problem 1: Decreased or no observable effect of this compound in our cell-based assay.
Possible Cause Troubleshooting Step
Cell line has developed resistance. 1. Confirm Resistance with IC50 Shift Analysis: Perform a dose-response curve for this compound in both the suspected resistant and the parental (sensitive) cell lines. A rightward shift in the curve and a significantly higher IC50 value in the suspected resistant line confirms resistance. 2. Develop a Resistant Cell Line (for comparative studies): If you need a confirmed resistant model, you can induce resistance in the parental cell line by continuous exposure to escalating concentrations of this compound over several weeks.[4]
Incorrect assay setup or conditions. 1. Verify Cell Line Identity and Health: Ensure your cell line is the correct one and is healthy and free of contamination. 2. Optimize Assay Conditions: Re-evaluate your assay parameters, including cell seeding density, drug incubation time, and the concentration of any agonist used to stimulate the α2-adrenergic receptor.
Degradation of this compound. 1. Use Freshly Prepared Solutions: Prepare fresh solutions of this compound for each experiment. 2. Proper Storage: Ensure the compound is stored correctly according to the manufacturer's instructions to prevent degradation.
Problem 2: How to investigate the mechanism of resistance to this compound?
Experimental Approach Methodology Expected Outcome if Mechanism is Present
Receptor Upregulation Western Blot or qPCR for α2-Adrenoceptor: Quantify the protein or mRNA levels of the α2-adrenergic receptor subtypes expressed in your cell line (α2A, α2B, α2C).Increased protein or mRNA levels of the α2-adrenoceptor in the resistant cell line compared to the sensitive parental line.
Altered Downstream Signaling cAMP Assay: Measure intracellular cAMP levels in response to an α2-adrenoceptor agonist (e.g., clonidine) in the presence and absence of this compound.In resistant cells, the agonist may still be able to suppress cAMP levels even in the presence of this compound, or the baseline cAMP levels might be altered.
MAPK/ERK Pathway Analysis (Western Blot): Examine the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., p-ERK) which can be modulated by GPCR signaling.Altered baseline or agonist-induced phosphorylation of ERK in resistant cells, suggesting pathway reprogramming.
Intracellular Calcium Measurement: Although α2-ARs are primarily Gi-coupled, they can sometimes influence intracellular calcium. Measure agonist-induced calcium mobilization.Changes in the pattern of calcium signaling in resistant cells.
Increased Drug Efflux Efflux Pump Inhibitor Co-treatment: Treat the resistant cells with this compound in combination with a known inhibitor of P-glycoprotein (e.g., verapamil).Restoration of sensitivity to this compound in the presence of the efflux pump inhibitor.

Quantitative Data Summary

The following table should be populated with your experimental data to compare the sensitive and resistant cell lines.

ParameterParental (Sensitive) Cell LineResistant Cell LineFold Change
This compound IC50 (µM) e.g., 1.5 µMe.g., 15 µM10-fold
α2-Adrenoceptor Protein Level (relative to loading control) e.g., 1.0e.g., 3.53.5-fold increase
Agonist-Induced cAMP Inhibition (%) e.g., 80%e.g., 30%Significant decrease
Agonist-Induced p-ERK Fold Change e.g., 0.2e.g., 0.8Less inhibition

Detailed Experimental Protocols

Protocol 1: Induction of a this compound-Resistant Cell Line

This protocol is a general guideline and may need to be optimized for your specific cell line.

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound in your parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells may die. When the surviving cells reach about 80% confluency, passage them and continue to culture them in the same drug concentration.

  • Dose Escalation: Once the cells show a stable growth rate (similar to the parental line in the absence of the drug), increase the concentration of this compound by 1.5 to 2-fold.[5]

  • Repeat and Confirm: Repeat steps 3 and 4 for several cycles. Periodically (e.g., every 3-4 cycles), determine the IC50 of the cell population to monitor the development of resistance.

  • Establish the Resistant Line: A cell line with a stable and significantly higher IC50 (e.g., >10-fold) compared to the parental line can be considered resistant.

Protocol 2: Western Blot for α2-Adrenoceptor and p-ERK/ERK
  • Cell Lysis: Grow both parental and resistant cells to 80-90% confluency. Treat with an α2-adrenoceptor agonist for a short period (e.g., 15-30 minutes) if investigating signaling, or leave untreated for receptor expression analysis. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the α2-adrenoceptor subtype, phospho-ERK (p-ERK), and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Intracellular cAMP Measurement
  • Cell Seeding: Seed both parental and resistant cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.

  • Stimulation: Add a known α2-adrenoceptor agonist (e.g., clonidine) at a concentration that gives a submaximal response (e.g., EC80) to stimulate the receptor.

  • Lysis and Detection: After a short incubation (e.g., 15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve for the antagonist's ability to block the agonist-induced decrease in cAMP.

Visualizations

Signaling_Pathway Midaglizole Midaglizole hydrochloride Alpha2AR α2-Adrenergic Receptor Midaglizole->Alpha2AR Blocks Agonist Endogenous Agonist (e.g., Norepinephrine) Agonist->Alpha2AR Activates Gi_protein Gi Protein Alpha2AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Signaling pathway of the α2-adrenergic receptor and the antagonistic action of this compound.

Troubleshooting_Workflow Start Decreased sensitivity to This compound observed Confirm_Resistance Confirm Resistance: IC50 Shift Assay Start->Confirm_Resistance Is_Resistant Is IC50 significantly increased? Confirm_Resistance->Is_Resistant Investigate_Mechanism Investigate Potential Mechanisms Is_Resistant->Investigate_Mechanism Yes Optimize_Assay Optimize Assay Conditions & Check Compound Integrity Is_Resistant->Optimize_Assay No Receptor_Level Receptor Upregulation? (Western Blot/qPCR) Investigate_Mechanism->Receptor_Level Signaling_Pathway Altered Signaling? (cAMP, p-ERK assays) Investigate_Mechanism->Signaling_Pathway Drug_Efflux Drug Efflux? (Co-treatment with inhibitor) Investigate_Mechanism->Drug_Efflux End Resistance Confirmed and Mechanism Investigated Receptor_Level->End Signaling_Pathway->End Drug_Efflux->End

Caption: A logical workflow for troubleshooting and investigating resistance to this compound.

References

Midaglizole hydrochloride dose-response curve analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Midaglizole hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues that may arise during the experimental use of this compound.

QuestionAnswer
What is the primary mechanism of action of Midaglizole? Midaglizole is a novel alpha-2 adrenoceptor antagonist. Its hypoglycemic effects are primarily due to the blockade of alpha-2 adrenoceptors on pancreatic β-cells, which leads to increased insulin secretion and suppression of glucagon secretion.[1][2]
What is the recommended solvent for this compound for in vitro experiments? For in vitro studies, this compound should be dissolved in sterile, deionized water or a buffered solution such as PBS. It is advisable to prepare fresh solutions for each experiment to avoid degradation.
Why am I not observing the expected increase in insulin secretion in my pancreatic islet cell culture? Several factors could contribute to this. Cell Viability: Ensure your pancreatic islets are viable and functional. Perform a viability stain (e.g., trypan blue) before the experiment. Receptor Expression: Confirm that your cell line or primary cells express a sufficient level of alpha-2 adrenoceptors. Drug Concentration: You may need to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Experimental Conditions: Ensure that the glucose concentration in your media is adequate to stimulate insulin secretion, as the effects of alpha-2 adrenoceptor antagonists are more pronounced in the presence of a glucose challenge.
My dose-response curve for Midaglizole is not showing a clear sigmoidal shape. What could be the reason? An atypical dose-response curve can result from several factors. Concentration Range: The range of concentrations tested might be too narrow or not centered around the EC50. Try a wider range of log-spaced concentrations. Drug Solubility: At higher concentrations, the compound may be precipitating out of solution. Visually inspect your solutions for any precipitate. Off-Target Effects: At very high concentrations, off-target effects might lead to a plateau or even a decrease in the response.
Are there any known off-target effects of Midaglizole? While primarily an alpha-2 adrenoceptor antagonist, some studies suggest that its mechanism of insulin release may differ from other alpha-2 antagonists like yohimbine and could involve interaction with K+-channels on pancreatic B-cells.[2] Researchers should be aware of potential interactions with other receptors or ion channels, especially at higher concentrations.

Quantitative Data Summary

The following tables summarize the dose-response and pharmacokinetic data for Midaglizole from preclinical and clinical studies.

Table 1: Dose-Response of Midaglizole on Plasma Insulin in a Canine Model

Dose of Midaglizole (mg/kg)Observed Effect on Plasma Insulin
0.2Dose-related increase
1.0Dose-related increase
2.0Dose-related increase
Data from an in situ local circulation of the canine pancreas study.[2]

Table 2: Clinical Dosing Regimens of Midaglizole in Humans

Study PopulationDosing RegimenObserved Effect
Healthy Male VolunteersSingle oral administration of 150-500 mgHypoglycemic action observed within 0.5-1.0 h.[1]
Healthy Male VolunteersMultiple increasing oral administration on 3 separate days (150-300 mg 3 times daily)Dose-dependent decrease in postprandial hyperglycemia.[1]
Patients with NIDDM150-250 mg 3 times a day for 2-4 weeksSignificant decrease in fasting plasma glucose.[3]

Table 3: Pharmacokinetic Properties of Midaglizole in Humans

ParameterValue
Plasma Half-life~3 hours
Excretion>80% excreted in unchanged form in urine and feces within 24 hours
Data from a study in healthy male volunteers.[1]

Experimental Protocols

This section provides a generalized protocol for analyzing the dose-response effect of Midaglizole on insulin secretion from isolated pancreatic islets. This protocol may need to be optimized for specific cell lines or experimental conditions.

Protocol: In Vitro Dose-Response Analysis of Midaglizole on Insulin Secretion

1. Materials and Reagents:

  • This compound
  • Isolated pancreatic islets (e.g., from mouse or rat) or an insulin-secreting cell line (e.g., MIN6)
  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
  • 96-well plates
  • Insulin ELISA kit
  • Cell viability assay kit (e.g., MTT or PrestoBlue)

2. Islet/Cell Culture and Preparation:

  • Culture pancreatic islets or insulin-secreting cells under standard conditions.
  • Prior to the experiment, wash the cells with KRB buffer containing a low glucose concentration and pre-incubate for 1-2 hours to establish a basal insulin secretion rate.

3. Preparation of Midaglizole Solutions:

  • Prepare a stock solution of this compound in sterile deionized water.
  • Perform serial dilutions in KRB buffer to obtain a range of working concentrations (e.g., from 1 nM to 100 µM).

4. Experimental Procedure:

  • Seed a known number of islets or cells into each well of a 96-well plate.
  • Remove the pre-incubation buffer and add the KRB buffer containing different concentrations of Midaglizole along with a stimulatory concentration of glucose (e.g., 16.7 mM). Include appropriate controls (low glucose, high glucose without Midaglizole).
  • Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.
  • After incubation, collect the supernatant for insulin measurement.
  • Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

5. Insulin Measurement:

  • Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

6. Data Analysis:

  • Normalize the insulin secretion to the cell number or protein content.
  • Plot the insulin secretion as a function of the Midaglizole concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.

Visualizations

Signaling Pathway of Midaglizole Action

Midaglizole_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-cell cluster_extracellular Extracellular Midaglizole Midaglizole Alpha2AR α2-Adrenoceptor Midaglizole->Alpha2AR Antagonizes K_channel K+ Channel Interaction? Midaglizole->K_channel Potential Interaction Gi Gi Alpha2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates InsulinVesicle Insulin Vesicle Exocytosis PKA->InsulinVesicle Promotes K_channel->InsulinVesicle Influences Insulin Insulin Secretion InsulinVesicle->Insulin Leads to Adrenaline->Alpha2AR Agonist

Caption: Signaling pathway of Midaglizole in pancreatic β-cells.

Experimental Workflow for Dose-Response Analysis

Dose_Response_Workflow start Start: Isolate/Culture Pancreatic Islets or Cells pre_incubation Pre-incubation (Low Glucose) start->pre_incubation treatment Treatment with Midaglizole (Varying Doses) + High Glucose pre_incubation->treatment incubation Incubate at 37°C treatment->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant viability_assay Perform Cell Viability Assay incubation->viability_assay elisa Measure Insulin (ELISA) collect_supernatant->elisa data_analysis Data Analysis: Plot Dose-Response Curve, Calculate EC50 viability_assay->data_analysis elisa->data_analysis end End: Results data_analysis->end

Caption: Experimental workflow for Midaglizole dose-response analysis.

References

Mitigating off-target effects of Midaglizole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Midaglizole hydrochloride. The information is designed to help mitigate potential off-target effects and guide experimental design.

I. Mechanism of Action and Target Profile

Midaglizole (also known as DG-5128) is a novel α2-adrenoceptor antagonist.[1] It was initially investigated as a potential oral hypoglycemic agent for non-insulin-dependent diabetes mellitus (NIDDM).[2] Its primary mechanism of action involves blocking α2-adrenergic receptors, which leads to increased insulin secretion and a reduction in plasma glucose levels.[1][2] Midaglizole exhibits a preferential affinity for α2-adrenoceptors, being 7.4 times higher than its affinity for α1-adrenoceptors.[3]

II. Troubleshooting Guide: Managing Off-Target Effects

While Midaglizole is selective for the α2-adrenoceptor, researchers may encounter off-target effects, particularly at higher concentrations. This guide provides solutions to common issues.

Observed Issue Potential Cause (Off-Target Effect) Recommended Action & Troubleshooting
Unexpected Cardiovascular Effects (e.g., Hypotension, Bradycardia) Although primarily an α2-antagonist, Midaglizole can influence cardiovascular parameters. It has been observed to cause dose-related hypotension and bradycardia in some animal models.[4] It can also produce a transient increase in femoral blood flow.[4]1. Dose-Response Analysis: Perform a careful dose-response study to identify the lowest effective concentration with minimal cardiovascular impact.2. Monitor Vital Signs: In in vivo studies, continuously monitor blood pressure and heart rate.3. Consider Experimental Model: The hypotensive effects were more pronounced in animal models that had undergone laparotomy, suggesting the physiological state of the model can influence the outcome.[4]
Variable Effects on Blood Flow Midaglizole has shown differential effects on regional blood flow, increasing femoral blood flow while decreasing mesenteric and renal blood flow in a dose-dependent manner in canine models.[4]1. Tissue-Specific Assays: When studying vascular effects, use tissue-specific assays to understand the localized impact of Midaglizole.2. Re-evaluate Dosage: High doses are more likely to induce significant changes in regional blood flow.[4] Consider if a lower dose can achieve the desired on-target effect.
Inconsistent Hypoglycemic Response While the primary effect is to lower blood glucose, the magnitude can be influenced by experimental conditions and metabolic state. The hypoglycemic action is typically observed within 0.5-1.0 hour after administration.[1]1. Control for Metabolic State: Standardize the fasting state of experimental subjects, as Midaglizole's effect is pronounced in decreasing postprandial hyperglycemia.[1]2. Assess Insulin and Glucagon Levels: Confirm the mechanism by measuring immunoreactive insulin (which should increase) and immunoreactive glucagon (which should decrease) in the fasting state.[1]
Platelet Aggregation Inhibition Midaglizole has been shown to inhibit epinephrine-induced platelet aggregation, an effect consistent with α2-adrenoceptor antagonism on platelets.[1]1. Isolate Platelet Function: If studying coagulation is not the primary goal, be aware of this effect when interpreting hematological data.2. Use Alternative Agonists: If platelet function is a confounding factor, consider using platelet aggregation agonists that do not act through the epinephrine pathway.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

A1: The primary on-target effect of Midaglizole is the antagonism of α2-adrenergic receptors.[1][3] This action stimulates insulin secretion and suppresses glucagon secretion, leading to a hypoglycemic effect.[1] It has been studied for its potential as an oral antidiabetic agent.[2]

Q2: Are there any known off-target cardiovascular effects?

A2: Yes. In preclinical studies with anesthetized dogs, Midaglizole produced dose-related hypotension and bradycardia.[4] It also showed varied effects on regional blood flow, increasing it in the femoral artery while decreasing it in mesenteric and renal arteries.[4] However, it had little effect on the respiration of anesthetized dogs.[4]

Q3: How can I minimize the cardiovascular off-target effects in my experiments?

A3: To minimize cardiovascular effects, it is crucial to establish a minimal effective dose through a thorough dose-response study. Continuous monitoring of hemodynamic parameters in in vivo models is also recommended. The experimental setup itself can be a factor, as these effects were more pronounced in dogs that had undergone surgery (laparotomy).[4]

Q4: Does Midaglizole affect other receptors?

A4: Midaglizole has a 7.4-fold higher affinity for α2-adrenoceptors compared to α1-adrenoceptors, indicating a degree of selectivity but not absolute specificity.[3] At higher concentrations, off-target effects on α1-adrenoceptors could potentially occur.

Q5: What is the pharmacokinetic profile of Midaglizole?

A5: In healthy human volunteers, Midaglizole has a plasma half-life of approximately 3 hours. It is rapidly excreted, with over 80% being cleared in its unchanged form in urine and feces within 24 hours.[1]

IV. Key Experimental Protocols & Visualizations

This experiment aims to differentiate the α2-adrenoceptor-mediated effects of Midaglizole from other potential off-target vasodilator mechanisms.

Methodology:

  • Model: Anesthetized dog model with instrumentation to measure femoral blood flow and arterial resistance.

  • Drug Administration: Administer Midaglizole intravenously at varying doses.

  • Comparative Arms: Compare the effects with other adrenergic agents:

    • Yohimbine and Idazoxan (other α2-antagonists)

    • Prazosin (an α1-antagonist)

    • Tolbutamide (a hypoglycemic agent without α2-antagonist activity)

  • Blockade Experiment: To test for autonomic nervous system involvement, pre-treat a cohort of animals with hexamethonium (a ganglion blocker). The inhibition of Midaglizole's vasodilator effect by hexamethonium would suggest an indirect, neurally-mediated mechanism rather than a direct effect on vascular smooth muscle.[4]

  • Data Analysis: Compare the changes in femoral blood flow and arterial resistance across all treatment groups.

G cluster_workflow Workflow: Differentiating Vasodilator Mechanisms start Anesthetized Dog Model iv_admin IV Administration of Test Agents start->iv_admin agents Midaglizole Yohimbine Prazosin Tolbutamide iv_admin->agents blockade Pre-treatment with Hexamethonium iv_admin->blockade measure Measure Femoral Blood Flow & Arterial Resistance agents->measure blockade->measure analysis Compare Hemodynamic Changes measure->analysis G cluster_pathway Signaling Pathway of Midaglizole in Pancreatic β-Cells NE Norepinephrine A2R α2-Adrenoceptor NE->A2R Activates AC Adenylyl Cyclase A2R->AC Inhibits Midaglizole Midaglizole Midaglizole->A2R Blocks cAMP ↓ cAMP AC->cAMP Reduces Insulin Insulin Secretion cAMP->Insulin Inhibits

References

Technical Support Center: Enhancing the Bioavailability of Midaglizole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Midaglizole hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the potential challenges to its oral bioavailability?

This compound is a preferential α2-adrenoceptor antagonist. As a hydrochloride salt, it is expected to have some degree of aqueous solubility. However, challenges to its oral bioavailability may arise from poor membrane permeability, potential for efflux by intestinal transporters, or insufficient solubility in the gastrointestinal tract environment. These factors can lead to low and variable absorption, limiting its therapeutic efficacy.

Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

Several advanced formulation strategies can be employed to improve the bioavailability of compounds like this compound. These include:

  • Nanoparticle-based Drug Delivery Systems: Reducing the particle size of this compound to the nano-range can significantly increase its surface area, leading to enhanced dissolution and absorption. Polymeric nanoparticles can also protect the drug from degradation and facilitate its transport across the intestinal epithelium.

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can improve its solubility and dissolution rate.[1] This strategy is particularly effective for compounds where dissolution is the rate-limiting step for absorption.

  • Lipid-Based Drug Delivery Systems: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[2][3] While this compound is a salt, its free base form may have sufficient lipophilicity to benefit from these systems, which can also enhance lymphatic transport, bypassing first-pass metabolism.[2][3]

Q3: How can I assess the permeability of this compound in vitro?

In vitro permeability assays are crucial for understanding the absorption characteristics of a drug. Two common methods are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool that assesses a compound's ability to diffuse across an artificial lipid membrane. It is a good indicator of passive transcellular permeability.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with characteristics similar to the intestinal epithelium. It can assess both passive diffusion and active transport mechanisms, including efflux.

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate of this compound Formulation
Potential Cause Troubleshooting Step
Inadequate particle size reduction. Further reduce the particle size of the drug substance using techniques like micronization or nano-milling.
Drug recrystallization in the formulation. For solid dispersions, ensure the drug is fully amorphous using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). Optimize the polymer type and drug-to-polymer ratio to inhibit recrystallization.
Poor wettability of the drug particles. Incorporate a suitable wetting agent or surfactant into the formulation.
Issue 2: High Efflux Ratio Observed in Caco-2 Permeability Assay
Potential Cause Troubleshooting Step
This compound is a substrate for efflux transporters (e.g., P-glycoprotein). Co-administer the drug with a known P-gp inhibitor in the Caco-2 assay to confirm transporter involvement.
Formulate the drug with excipients that can inhibit efflux transporters.
Consider nanoparticle formulations that may bypass traditional efflux mechanisms.
Issue 3: Inconsistent Bioavailability Data in Animal Studies
Potential Cause Troubleshooting Step
Food effects on drug absorption. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food.
Formulation instability in the gastrointestinal tract. Evaluate the stability of the formulation in simulated gastric and intestinal fluids. Consider enteric coating or encapsulation to protect the drug.
High inter-animal variability. Increase the number of animals per group to improve statistical power. Ensure consistent dosing and sampling techniques.

Quantitative Data on Bioavailability Enhancement Techniques

The following tables summarize representative data on the improvement in bioavailability achieved with different formulation strategies for poorly soluble drugs.

Table 1: Enhancement of Bioavailability using Nanoparticle Formulations

DrugPolymer/MethodAnimal ModelFold Increase in AUC (Compared to Conventional Formulation)Reference
CarbendazimNanonizationRats1.66[4]
Drug 301029NanonizationRats~4[4]
PaclitaxelPLGA NanoparticlesRats6.5

Table 2: Enhancement of Bioavailability using Solid Dispersions

DrugCarrier/MethodAnimal ModelFold Increase in Cmax / AUC (Compared to Pure Drug)Reference
RitonavirGelucire/Solvent EvaporationRats~15 (Cmax)
CanagliflozinSoluplus/Solvent Evaporation-904.4-fold increase in apparent solubility
IvermectinSolid Lipid DispersionRabbits1.1 (AUC)

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles using Emulsification-Solvent Evaporation
  • Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

  • Washing and Lyophilization: Wash the nanoparticle pellet with deionized water and then freeze-dry to obtain a powder.

Protocol 2: Preparation of this compound Solid Dispersion using Solvent Evaporation Method
  • Solution Preparation: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common solvent (e.g., methanol, ethanol).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator.

  • Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

  • Permeability Study (Apical to Basolateral):

    • Add the test solution of this compound to the apical (A) side of the Transwell®.

    • At predetermined time intervals, collect samples from the basolateral (B) side.

  • Permeability Study (Basolateral to Apical):

    • Add the test solution to the basolateral (B) side.

    • Collect samples from the apical (A) side at the same time intervals.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Visualizations

G cluster_membrane Cell Membrane alpha2_receptor α2-Adrenergic Receptor gi_protein Gi Protein alpha2_receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Converts midaglizole This compound (Antagonist) midaglizole->alpha2_receptor Blocks norepinephrine Norepinephrine (Agonist) norepinephrine->alpha2_receptor Binds atp ATP atp->ac cellular_response Inhibition of Cellular Response (e.g., neurotransmitter release) camp->cellular_response Leads to G cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing cluster_outcome Outcome start Poorly Bioavailable This compound nanoparticles Nanoparticle Formulation start->nanoparticles solid_dispersion Solid Dispersion start->solid_dispersion lipid_based Lipid-Based System start->lipid_based dissolution In Vitro Dissolution nanoparticles->dissolution solid_dispersion->dissolution lipid_based->dissolution permeability In Vitro Permeability (PAMPA, Caco-2) dissolution->permeability animal_pk Animal Pharmacokinetics permeability->animal_pk enhanced_bioavailability Enhanced Bioavailability animal_pk->enhanced_bioavailability

References

Technical Support Center: Analytical Method Validation for Imidazole-Based Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed analytical method validation data specifically for Midaglizole hydrochloride is limited. This is common for compounds that are not widely commercialized or are in earlier stages of development.

However, the principles of analytical method validation are universal and guided by international standards such as the ICH Q2(R1) guideline.[1][2] This guide uses Midazolam , a structurally related and well-documented imidazobenzodiazepine, as a practical proxy to provide representative experimental protocols, validation data, and troubleshooting advice. The information herein should serve as a robust starting point for developing and validating an analytical method for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating an HPLC assay method for an API like this compound? According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters for an assay method include specificity, accuracy, precision (repeatability and intermediate precision), linearity, range, and robustness.[1][3][4] For quantitative impurity testing, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also critical.[4]

Q2: What is a stability-indicating method and why is it important? A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5][6] Its development is crucial for stability studies, as it demonstrates how the API's quality changes over time under various environmental factors like heat, humidity, and light.[5] This is typically achieved through forced degradation studies.[6]

Q3: My system suitability test (SST) is failing. Where should I start troubleshooting? System suitability testing ensures the analytical system is performing correctly before running samples.[2] Failures often point to issues with the column, mobile phase, or hardware. Start by checking the following:

  • Mobile Phase: Ensure it is correctly prepared, degassed, and that the solvents are miscible.[7] Air bubbles in the system are a common culprit for baseline noise and pump issues.[7]

  • Column Equilibration: Confirm the column has been adequately equilibrated with the mobile phase. Insufficient equilibration can cause retention time drift.[7]

  • Hardware Connections: Check for any loose fittings or leaks, which can cause pressure fluctuations.[7]

  • System Records: Review maintenance logs. A gradual decline in performance might indicate that parts like pump seals or detector lamps need replacement.

Q4: I am observing peak tailing in my chromatogram. What are the common causes? Peak tailing can originate from various instrumental or chemical issues:

  • Column Issues: The most common cause is the deterioration of the column's packed bed, such as the creation of a void at the column inlet or contamination of the inlet frit.[8][9] Using a guard column can help protect the analytical column.[9]

  • Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the silica packing material. Adjusting the mobile phase pH or adding a competing base (like triethylamine in the case of basic compounds) can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[7]

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening.[7]

Troubleshooting Guides

This section addresses common issues encountered during HPLC analysis in a question-and-answer format.

Problem 1: Shifting or Drifting Retention Times

  • Q: My analyte's retention time is inconsistent between injections. What should I check first? A: Inconsistent retention times are often linked to the mobile phase or the pump.

    • Check Mobile Phase Composition: If preparing the mobile phase online, ensure the mixing valve is working correctly. Manually preparing the mobile phase can confirm if the mixer is the issue.[7][9]

    • Verify Flow Rate: Use a calibrated flow meter to confirm the pump is delivering the correct flow rate. Inconsistent flow can be caused by worn pump seals or faulty check valves.[7]

    • Ensure Proper Column Equilibration: Allow at least 10-20 column volumes of mobile phase to pass through the column before starting injections to ensure it is fully equilibrated.[7]

    • Control Column Temperature: Use a thermostatted column compartment, as temperature fluctuations can significantly impact retention times.[7]

Problem 2: Abnormal Peak Shapes (Splitting, Tailing, or Fronting)

  • Q: My main peak is splitting into two. What could be the cause? A: Peak splitting often indicates a disruption in the sample path or an issue with the injection solvent.

    • Clogged Inlet Frit: Particulate matter from the sample or system can clog the column inlet frit, creating a non-uniform flow path. Try back-flushing the column or replacing the frit.[8]

    • Column Void: A void or channel in the packed bed can cause the sample to travel through different paths, resulting in a split peak. This usually requires replacing the column.[8]

    • Injection Solvent Incompatibility: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Problem 3: High System Backpressure

  • Q: The HPLC system pressure is much higher than normal. How do I diagnose the blockage? A: High backpressure is typically caused by a blockage. Systematically isolate the source:

    • Remove the Column: Disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is between the pump and the injector.

    • Isolate Column: If the column is the issue, try back-flushing it with a strong solvent. If this doesn't work, the inlet frit may need replacement.[8]

    • Check Other Components: If the pressure is high without the column, systematically disconnect components (injector, tubing) to find the source of the obstruction. A common culprit is a blocked in-line filter or guard column.[10]

Experimental Protocols & Validation Data (Based on Midazolam as a Proxy)

Example Protocol: HPLC-UV Assay for Midazolam

This protocol provides a typical starting point for the assay of an imidazobenzodiazepine API.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11][12]

    • Mobile Phase: A mixture of Methanol, Acetonitrile, and Water (e.g., 45:35:20 v/v/v), with pH adjustment using an additive like 0.4% triethylamine to improve peak shape for basic compounds.[11][13]

    • Flow Rate: 1.0 mL/min.[11][12]

    • Detection Wavelength: 220 nm or 235 nm.[11][14]

    • Column Temperature: 35 °C.[15]

    • Injection Volume: 10-20 µL.

Example Protocol: Forced Degradation for a Stability-Indicating Method

To demonstrate specificity, the drug substance is subjected to stress conditions to produce degradation products.[5]

  • Acid Hydrolysis: Reflux drug substance in 0.1 M HCl at 80°C for 2-4 hours.

  • Base Hydrolysis: Reflux drug substance in 0.1 M NaOH at 80°C for 2-4 hours.

  • Oxidative Degradation: Treat drug substance with 3-6% H₂O₂ at room temperature for 24 hours.[11][13]

  • Thermal Degradation: Expose solid drug substance to dry heat (e.g., 105°C) for 24-48 hours.[11]

  • Photolytic Degradation: Expose drug substance solution to UV light (e.g., 254 nm) for 24-48 hours.[11]

The developed HPLC method should be able to separate the intact API peak from all degradation product peaks formed during these stress tests.[13]

Summary of Quantitative Validation Data (Example based on Midazolam)

The following tables summarize typical acceptance criteria and results for key validation parameters.

Table 1: Linearity and Range

Parameter Typical Acceptance Criteria Example Result (Midazolam) Citations
Concentration Range 80% to 120% of test concentration for assay 50.0 – 250.0 µg/mL [1][11]
Correlation Coefficient (r²) ≥ 0.995 > 0.999 [1][16]

| y-intercept | Close to zero | Not specified | |

Table 2: Accuracy (Recovery)

Concentration Level Acceptance Criteria (% Recovery) Example Result (% Recovery) Citations
80% 98.0% - 102.0% 98.68% - 100.41% [11]
100% 98.0% - 102.0% 99.50% - 101.12% [12]

| 120% | 98.0% - 102.0% | 95.0% - 107.0% (plasma) |[17] |

Table 3: Precision (Repeatability and Intermediate Precision)

Parameter Acceptance Criteria (% RSD) Example Result (% RSD) Citations
Repeatability (Intra-day) ≤ 2.0% 0.82% - 1.11% [11]

| Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |[11] |

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter Method Example Result (Midazolam) Citations
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1 3.87 µg/mL (API) / 0.17 µg/mL (API) [11][14]

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 11.73 µg/mL (API) / 0.5 µg/mL (API) |[11][14] |

Visualizations

Analytical Method Validation Workflow

This diagram outlines the typical sequence of activities performed during analytical method validation according to ICH guidelines.

G start Method Development & Optimization protocol Write Validation Protocol start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (If required) precision->lod_loq robustness Robustness lod_loq->robustness sst Define System Suitability Tests (SST) robustness->sst report Compile Validation Report sst->report end Method Approved for Routine Use report->end

Caption: Workflow for Analytical Method Validation based on ICH Q2(R1).

HPLC Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common HPLC issues starting from the observed symptom.

G problem Chromatographic Problem Observed rt_shift Retention Time Shifting? problem->rt_shift peak_shape Poor Peak Shape? problem->peak_shape pressure Abnormal Pressure? problem->pressure check_flow Check Flow Rate & Leaks rt_shift->check_flow Yes rt_shift->peak_shape No check_mp Check Mobile Phase Composition & Prep check_flow->check_mp check_temp Check Column Temperature check_mp->check_temp check_column Column Issue? (Void, Contamination) peak_shape->check_column Yes peak_shape->pressure No check_solvent Injection Solvent Incompatible? check_column->check_solvent check_overload Sample Overload? check_solvent->check_overload pressure_high High Pressure: Isolate Blockage (Column, Tubing, Filter) pressure->pressure_high Yes pressure_low Low Pressure: Check for Leaks & Pump Seals pressure_high->pressure_low

Caption: Decision tree for troubleshooting common HPLC problems.

References

Validation & Comparative

Midaglizole Hydrochloride vs. Yohimbine in Diabetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of midaglizole hydrochloride and yohimbine, two alpha-2 adrenoceptor antagonists investigated for their potential in treating diabetes. The information presented is based on available experimental data to assist researchers in understanding their mechanisms of action, comparative efficacy, and experimental considerations.

Mechanism of Action

Both midaglizole and yohimbine exert their primary effects by blocking alpha-2 adrenergic receptors (α2-AR). These receptors are present on pancreatic beta-cells and, when activated by endogenous catecholamines like epinephrine and norepinephrine, inhibit insulin secretion. By antagonizing these receptors, both compounds promote insulin release, thereby contributing to lower blood glucose levels.

A key distinction lies in their site of action. Midaglizole is characterized as a peripherally acting α2-AR antagonist, meaning it does not readily cross the blood-brain barrier.[1] In contrast, yohimbine acts on both central and peripheral α2-ARs, which may contribute to a different side-effect profile and additional systemic effects.[1][2]

The signaling pathway for α2-adrenoceptor antagonism in pancreatic beta-cells is illustrated below.

Alpha-2 Adrenoceptor Antagonism in Pancreatic Beta-Cells cluster_antagonists α2-AR Antagonists cluster_receptor Pancreatic Beta-Cell Midaglizole Midaglizole alpha2AR α2-Adrenergic Receptor Midaglizole->alpha2AR Blocks Yohimbine Yohimbine Yohimbine->alpha2AR Blocks AC Adenylate Cyclase alpha2AR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates K_ATP KATP Channel (Closure) PKA->K_ATP Modulates Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Epinephrine Epinephrine/ Norepinephrine Epinephrine->alpha2AR Activates

Signaling pathway of α2-AR antagonists.

Comparative Efficacy in Diabetic Models

Direct head-to-head comparative studies are limited. However, data from individual studies in various diabetic models provide insights into their relative efficacy.

Animal Models

A study in a canine model directly compared the insulin-releasing action of midaglizole and yohimbine. The administration of equimolar doses of midaglizole and yohimbine resulted in a similar increase in plasma insulin.[3] However, the study also suggested different underlying mechanisms, with midaglizole's effect being suppressed by a K-channel opener (diazoxide), indicating an interaction with KATP channels.[3]

Parameter Midaglizole Yohimbine Animal Model Reference
Plasma Insulin Increase Dose-dependent increase (0.2, 1.0, and 2.0 mg/kg)Similar increase to equimolar midaglizole (1.11 mg/kg)Canine[3]
Effect of Clonidine No significant rise in plasma insulinSignificant increase in plasma insulinCanine[3]
Effect of Glucagon Increased plasma insulinNo effect on plasma insulinCanine[3]
Effect of Diazoxide Suppressed insulin secretion-Canine[3]
Basal & Glucose-Stimulated Insulin Secretion -Increased in control rats; no effect in transplanted diabetic ratsRat (Streptozotocin-induced)[4]
Human Studies

In human studies, both drugs have demonstrated the ability to improve glycemic control. Midaglizole, administered to patients with non-insulin-dependent diabetes mellitus (NIDDM), led to a significant decrease in fasting plasma glucose and glycosylated hemoglobin (HbA1).[5] Yohimbine has been shown to increase insulin secretion in type 2 diabetes patients with a specific genetic variant of the ADRA2A gene, which leads to an overexpression of α2A-adrenergic receptors.[6][7]

Parameter Midaglizole Yohimbine Study Population Reference
Fasting Plasma Glucose Decreased from 187 ± 10 mg/dL to 147 ± 13 mg/dL (2 weeks) and 120 ± 6 mg/dL (4 weeks)-NIDDM patients[5]
Glycosylated Hemoglobin (HbA1) Decreased from 12.0 ± 0.7% to 11.3 ± 1.1% (2 weeks) and 10.7 ± 0.6% (4 weeks)-NIDDM patients[5]
Insulin Secretion -Increased by 20% (10 mg dose) and 29% (20 mg dose) in patients with ADRA2A risk variantType 2 Diabetes patients with ADRA2A risk variant[7]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is a standard method to assess glucose metabolism in rodent models of diabetes.

Oral Glucose Tolerance Test Workflow start Start fasting Overnight Fasting (16-18 hours) start->fasting baseline_blood Collect Baseline Blood Sample (t=0 min) (Tail Vein) fasting->baseline_blood drug_admin Oral Administration of Midaglizole, Yohimbine, or Vehicle baseline_blood->drug_admin wait Wait for 30-60 minutes drug_admin->wait glucose_admin Oral Gavage of Glucose Solution (e.g., 2 g/kg body weight) wait->glucose_admin blood_collection Collect Blood Samples at 30, 60, 90, and 120 min glucose_admin->blood_collection glucose_measurement Measure Blood Glucose Levels blood_collection->glucose_measurement end End glucose_measurement->end

Workflow for an Oral Glucose Tolerance Test.

Procedure:

  • Animal Preparation: Male Wistar rats are often used. Diabetes can be induced by streptozotocin injection.

  • Fasting: Animals are fasted overnight (typically 16-18 hours) with free access to water.

  • Baseline Measurement: A baseline blood sample is collected from the tail vein (t=0 min) to measure fasting blood glucose.

  • Drug Administration: The test compounds (midaglizole, yohimbine) or vehicle are administered orally via gavage.

  • Glucose Challenge: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).

  • Glucose Analysis: Blood glucose concentrations are determined using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Static Insulin Secretion Assay from Isolated Pancreatic Islets

This in vitro assay allows for the direct assessment of a compound's effect on insulin secretion from pancreatic islets.

Static Insulin Secretion Assay Workflow start Start islet_isolation Isolate Pancreatic Islets (Collagenase Digestion) start->islet_isolation pre_incubation Pre-incubation in Low Glucose (e.g., 2.8 mM) Krebs-Ringer Bicarbonate (KRB) Buffer islet_isolation->pre_incubation incubation Incubation with Test Compounds (Midaglizole or Yohimbine) in Low and High Glucose (e.g., 16.7 mM) KRB Buffer pre_incubation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection insulin_measurement Measure Insulin Concentration in Supernatant (ELISA or RIA) supernatant_collection->insulin_measurement end End insulin_measurement->end

Workflow for a Static Insulin Secretion Assay.

Procedure:

  • Islet Isolation: Pancreatic islets are isolated from rodents using collagenase digestion followed by density gradient centrifugation.

  • Pre-incubation: Isolated islets are pre-incubated in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

  • Incubation: Islets are then incubated in KRB buffer with low or high glucose concentrations (e.g., 16.7 mM) in the presence or absence of the test compounds (midaglizole or yohimbine) for a defined period (e.g., 60 minutes).

  • Sample Collection: At the end of the incubation, the supernatant is collected.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

Receptor Binding Affinity

The affinity of a compound for its target receptor is a critical determinant of its potency.

Compound Receptor Kd (nM) Assay Reference
Yohimbine α2-Adrenoceptor3.7 ± 0.4[3H]-yohimbine binding on isolated human fat cells[8]
Yohimbine α2-Adrenoceptor6.2 ± 1.4[3H]-yohimbine binding in human platelet membranes[9]
Midaglizole α2-AdrenoceptorNot explicitly stated in the provided results--

Summary and Conclusion

Both midaglizole and yohimbine demonstrate potential as therapeutic agents for diabetes through their shared mechanism of α2-adrenoceptor antagonism, leading to enhanced insulin secretion. Midaglizole's peripheral selectivity may offer a more targeted approach with potentially fewer central nervous system side effects. Yohimbine has shown particular efficacy in a genetically defined subset of type 2 diabetes patients.

The choice between these compounds for further research and development would depend on the specific therapeutic goal. Head-to-head comparative studies in standardized diabetic animal models are warranted to provide a more definitive comparison of their efficacy and safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting such studies.

References

Midaglizole Hydrochloride vs. Idazoxan: A Comparative Guide to Alpha-2 Adrenergic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the alpha-2 adrenergic receptor selectivity of midaglizole hydrochloride and idazoxan. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the use of these compounds in their studies.

Introduction

Midaglizole and idazoxan are both recognized as antagonists of alpha-2 adrenergic receptors. However, their selectivity profiles across different receptor subtypes, including alpha-1 adrenergic and imidazoline receptors, are critical determinants of their pharmacological effects and therapeutic potential. Idazoxan is a potent and selective alpha-2 adrenoceptor antagonist, but it also exhibits high affinity for imidazoline receptors.[1][2][3] Midaglizole is also a selective alpha-2 adrenoceptor antagonist, with evidence suggesting it preferentially acts on peripheral rather than central alpha-2 adrenoceptors.[4]

Quantitative Comparison of Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki) of midaglizole and idazoxan for various receptors. It is important to note that detailed binding data for midaglizole, particularly for the individual alpha-2 adrenoceptor subtypes, is not widely available in the public scientific literature.

CompoundReceptor SubtypeKᵢ (nM)Selectivity
Idazoxan α₂-Adrenoceptor (non-subtype specific)~1.3-10-
α₁-Adrenoceptor-Lower affinity than for α₂
Imidazoline I₁ ReceptorHigh Affinity-
Imidazoline I₂ ReceptorHigh Affinity-
Midaglizole α₂-AdrenoceptorData not readily availableSelective α₂ antagonist
α₁-AdrenoceptorData not readily availableLower affinity than for α₂
Imidazoline ReceptorsData not readily available-

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell type preparation.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of alpha-2 adrenoceptor antagonism, it is essential to consider the underlying signaling pathways and the experimental methods used to characterize these compounds.

Alpha-2 Adrenergic Receptor Signaling Pathway

Alpha2_Signaling cluster_effects Cellular Effects PKA Protein Kinase A Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Agonist Agonist Alpha2_R Alpha2_R Agonist->Alpha2_R Activates G_protein G_protein Alpha2_R->G_protein Activates Antagonist Antagonist Antagonist->Alpha2_R Blocks AC AC G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts cAMP->PKA Activates ATP ATP ATP->AC

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Membrane Preparation (from cells expressing α₂-receptors) D Incubation of Membranes, Radioligand, and Test Compound A->D B Radioligand (e.g., [³H]Rauwolscine) B->D C Test Compound (Midaglizole or Idazoxan) C->D E Separation of Bound and Free Radioligand (Filtration) D->E F Quantification of Radioactivity E->F G Generation of Competition Binding Curves F->G H Calculation of IC₅₀ and Kᵢ values G->H

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the alpha-2 selectivity of compounds like midaglizole and idazoxan.

Radioligand Binding Assay for Alpha-2 Adrenoceptors

Objective: To determine the binding affinity (Kᵢ) of this compound and idazoxan for alpha-2 adrenergic receptor subtypes.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing human α₂ₐ, α₂₈, or α₂c adrenoceptor subtypes.

  • Radioligand: A selective alpha-2 adrenoceptor radioligand such as [³H]rauwolscine or [³H]RX821002.

  • Test Compounds: this compound and Idazoxan.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (midaglizole or idazoxan).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assay: [³⁵S]GTPγS Binding Assay

Objective: To determine the functional antagonist activity of midaglizole and idazoxan at alpha-2 adrenoceptors by measuring their ability to inhibit agonist-stimulated G-protein activation.

Materials:

  • Cell Membranes: As described in the radioligand binding assay.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: A selective alpha-2 adrenoceptor agonist (e.g., UK-14304).

  • Test Compounds: this compound and Idazoxan.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and GDP.

  • Wash Buffer and Scintillation Fluid.

Procedure:

  • Pre-incubation: Incubate the cell membranes with varying concentrations of the test compound (midaglizole or idazoxan).

  • Agonist Stimulation: Add the alpha-2 adrenoceptor agonist to stimulate the receptors.

  • GTPγS Binding: Add [³⁵S]GTPγS to the mixture and incubate to allow for binding to the activated G-proteins.

  • Termination and Measurement: Terminate the reaction and measure the amount of bound [³⁵S]GTPγS using a scintillation counter after filtration.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Discussion of Selectivity

Idazoxan: The available data consistently demonstrate that idazoxan is a potent alpha-2 adrenoceptor antagonist.[2] However, its utility as a highly selective tool is compromised by its significant affinity for I₁ and I₂ imidazoline receptors.[1][3] This lack of selectivity means that pharmacological effects observed with idazoxan may be mediated by either alpha-2 adrenoceptors or imidazoline receptors, or a combination of both.

Midaglizole: Midaglizole is characterized as a selective alpha-2 adrenoceptor antagonist.[4][5] A key distinguishing feature highlighted in the literature is its preferential antagonism of peripheral alpha-2 adrenoceptors over those in the central nervous system.[4] This suggests a different pharmacokinetic or pharmacodynamic profile compared to idazoxan. The lack of comprehensive public data on its binding affinity to alpha-2 subtypes and imidazoline receptors makes a direct quantitative comparison of selectivity challenging.

Conclusion

References

A Comparative Analysis of Midaglizole Hydrochloride and Metformin for Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and mechanisms of action of Midaglizole hydrochloride and metformin, two oral hypoglycemic agents with distinct pharmacological profiles. While metformin is a cornerstone of type 2 diabetes management, Midaglizole, a selective alpha-2 adrenoceptor antagonist, represents an alternative therapeutic approach. This document synthesizes available clinical data, details experimental methodologies, and visualizes the signaling pathways to offer a clear, objective comparison for research and development purposes.

Executive Summary

Metformin, a biguanide, primarily acts by reducing hepatic glucose production and improving insulin sensitivity through the activation of AMP-activated protein kinase (AMPK). In contrast, this compound exerts its glucose-lowering effect by selectively blocking alpha-2 adrenergic receptors on pancreatic β-cells, which leads to an increase in insulin secretion.

Data Presentation: Efficacy in Glycemic Control

The following tables summarize the quantitative data on the efficacy of this compound and metformin from key clinical studies.

Table 1: Efficacy of this compound in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM)

ParameterBaseline (Mean ± SE)2 Weeks (Mean ± SE)4 Weeks (Mean ± SE)
Fasting Plasma Glucose (mg/dl)187 ± 10147 ± 13120 ± 6
Glycosylated Hemoglobin (HbA1) (%)12.0 ± 0.711.3 ± 1.110.7 ± 0.6

Data from an initial phase II clinical study.[1]

Table 2: Efficacy of Metformin in Drug-Naïve Patients with Type 2 Diabetes (from the UKPDS)

ParameterConventional Therapy (Median)Metformin Therapy (Median)Risk Reduction (%)
Any Diabetes-Related Endpoint--32
Diabetes-Related Death--42
All-Cause Mortality--36
Myocardial Infarction--39
Glycated Hemoglobin (HbA1c)8.0%7.4%-

Data from the United Kingdom Prospective Diabetes Study (UKPDS 34).[2]

Mechanism of Action and Signaling Pathways

The fundamental difference in the therapeutic action of Midaglizole and metformin lies in their distinct molecular targets and signaling pathways.

This compound: Enhancing Insulin Secretion

Midaglizole is a selective antagonist of the alpha-2 adrenergic receptor. On pancreatic β-cells, the activation of these receptors by endogenous catecholamines (like norepinephrine and epinephrine) inhibits insulin secretion.[3] By blocking these receptors, Midaglizole removes this inhibitory signal, thereby promoting insulin release.[1][4] The signaling cascade is initiated by the disinhibition of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which both contribute to the potentiation of glucose-stimulated insulin secretion. Furthermore, studies suggest that Midaglizole's mechanism may also involve the modulation of K+-channels on the pancreatic B-cell.[4]

Midaglizole_Pathway cluster_beta_cell Pancreatic β-cell Midaglizole Midaglizole Alpha2_AR α2-Adrenergic Receptor Midaglizole->Alpha2_AR blocks K_channel K+ Channel Midaglizole->K_channel modulates Gi Gi Protein Alpha2_AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis Epac->Insulin_Vesicles promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion K_channel->Insulin_Secretion influences Catecholamines Norepinephrine/ Epinephrine Catecholamines->Alpha2_AR activates

Signaling pathway of this compound.
Metformin: Reducing Glucose Production and Improving Insulin Sensitivity

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5][6][7][8][9] Metformin is thought to inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. This change in the energy state allosterically activates AMPK.[6][9] Once activated, AMPK phosphorylates multiple downstream targets, resulting in:

  • Inhibition of hepatic gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing the production of glucose by the liver.[9]

  • Increased glucose uptake in muscle: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake from the bloodstream.[9]

  • Effects on glucagon signaling: Metformin can also inhibit glucagon-induced elevation of cyclic AMP, further contributing to the reduction of hepatic glucose output.[7][10]

Metformin_Pathway cluster_liver_cell Hepatocyte cluster_muscle_cell Myocyte Metformin Metformin Mitochondrion Mitochondrion (Complex I) Metformin->Mitochondrion inhibits Glucagon_Signaling Glucagon Signaling Metformin->Glucagon_Signaling inhibits AMP_ATP_ratio ↑ AMP:ATP ratio Mitochondrion->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK activates Gluconeogenesis Gluconeogenesis (PEPCK, G6Pase) AMPK->Gluconeogenesis inhibits Glucose_Production ↓ Hepatic Glucose Production Gluconeogenesis->Glucose_Production Glucagon_Signaling->Glucose_Production Metformin2 Metformin AMPK2 AMPK Metformin2->AMPK2 activates GLUT4 GLUT4 Translocation AMPK2->GLUT4 promotes Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake

Signaling pathway of Metformin.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies employed in key studies for both drugs.

This compound: Phase II Clinical Study Protocol
  • Study Design: An open-label, non-comparative study.

  • Participants: 47 patients with non-insulin-dependent diabetes mellitus (NIDDM).

  • Treatment: Patients received this compound at doses ranging from 150-250 mg three times a day.

  • Duration: The initial treatment period was 2-4 weeks, with some patients continuing for more than 4 weeks.

  • Assessments:

    • Fasting plasma glucose (FPG) levels were measured at baseline and at 2 and 4 weeks of treatment.

    • Glycosylated hemoglobin (HbA1) levels were also assessed at the same time points.

    • The study monitored for any adverse events.

  • Statistical Analysis: Changes in FPG and HbA1 from baseline were analyzed for statistical significance.

A detailed protocol was not available in the cited abstract.[1]

Metformin: United Kingdom Prospective Diabetes Study (UKPDS) Protocol
  • Study Design: A large-scale, multicenter, randomized, controlled trial.

  • Participants: Overweight patients with newly diagnosed type 2 diabetes.

  • Intervention: Patients were randomized to either conventional therapy (primarily diet) or intensive therapy with metformin.

  • Primary Outcome Measures: The primary endpoints were aggregates of any diabetes-related clinical event, diabetes-related death, and all-cause mortality.

  • Secondary Outcome Measures: Included glycemic control (measured by HbA1c), body weight, blood pressure, and lipid profiles.

  • Follow-up: Patients were followed for a median of 10.7 years.

  • Statistical Analysis: The incidence of the primary outcomes in the metformin group was compared to the conventional therapy group using an intention-to-treat analysis.

Further details of the UKPDS protocol can be found in the primary publications.[2][11][12][13]

Experimental_Workflow cluster_midaglizole Midaglizole Phase II Study cluster_metformin Metformin (UKPDS) M_Recruitment Patient Recruitment (NIDDM) M_Baseline Baseline Assessment (FPG, HbA1) M_Recruitment->M_Baseline M_Treatment Midaglizole Treatment (150-250mg TID) M_Baseline->M_Treatment M_FollowUp Follow-up Assessments (2 and 4 weeks) M_Treatment->M_FollowUp M_Analysis Data Analysis M_FollowUp->M_Analysis Met_Recruitment Patient Recruitment (Overweight, T2D) Met_Randomization Randomization Met_Recruitment->Met_Randomization Met_Intensive Intensive Therapy (Metformin) Met_Randomization->Met_Intensive Met_Conventional Conventional Therapy (Diet) Met_Randomization->Met_Conventional Met_FollowUp Long-term Follow-up (~10 years) Met_Intensive->Met_FollowUp Met_Conventional->Met_FollowUp Met_Outcomes Outcome Assessment (Clinical Endpoints, HbA1c) Met_FollowUp->Met_Outcomes Met_Analysis Data Analysis Met_Outcomes->Met_Analysis

Simplified experimental workflows.

Conclusion and Future Directions

This compound and metformin represent two distinct approaches to the pharmacological management of hyperglycemia. Metformin's well-established efficacy, extensive clinical data, and multifactorial mechanism of action solidify its role as a first-line agent in type 2 diabetes. Midaglizole, by targeting the alpha-2 adrenergic receptors to enhance insulin secretion, offers a mechanistically different strategy.

For drug development professionals, the distinct mechanism of Midaglizole may warrant further investigation, particularly in patient populations where impaired insulin secretion is the predominant pathophysiological feature. Future research should focus on conducting robust, controlled clinical trials to directly compare the efficacy, safety, and long-term outcomes of Midaglizole with current standard-of-care therapies like metformin. Such studies would be essential to determine the potential place of alpha-2 adrenoceptor antagonists in the evolving landscape of diabetes therapeutics.

References

A Comparative Guide to Insulin Secretion: Midaglizole Hydrochloride vs. Glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Midaglizole hydrochloride and Glibenclamide, focusing on their mechanisms and performance in stimulating insulin secretion. The information is supported by experimental data to aid in research and development of novel antidiabetic therapies.

Executive Summary

This compound and Glibenclamide are both potent insulin secretagogues, yet they operate through distinct primary mechanisms. Glibenclamide, a well-established second-generation sulfonylurea, directly stimulates insulin release by inhibiting ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells[1][2][3]. Midaglizole, on the other hand, is primarily classified as a selective alpha-2 adrenergic receptor antagonist[4][5]. By blocking the inhibitory signals of these receptors on β-cells, it indirectly promotes insulin secretion. Evidence also suggests that Midaglizole's mechanism involves an interaction with the K-ATP channels[5]. This fundamental difference in their primary mode of action may have implications for their efficacy and safety profiles.

Data Presentation: Quantitative Comparison of Insulin Secretion

The following tables summarize quantitative data from in vivo and in vitro studies on the effects of this compound and Glibenclamide on insulin secretion. It is important to note that the data for Midaglizole is derived from a canine model, while the data for Glibenclamide is from both canine and human studies, which should be considered when making direct comparisons.

Table 1: In Vivo Dose-Response of Midaglizole on Plasma Insulin in a Canine Model

Midaglizole Dose (mg/kg)Peak Plasma Insulin IncreaseStudy Reference
0.2Dose-related increase observed[5]
1.0Dose-related increase observed[5]
2.0Dose-related increase observed[5]

Note: The study demonstrated a dose-related increase in plasma insulin, but specific peak values were not provided in the abstract.[5]

Table 2: Effect of Glibenclamide on Insulin Secretion in a Canine Model

Glibenclamide DoseEffect on Insulin SecretionStudy Reference
1 mg/kg (i.v.)Increased serum insulin level[6]

Note: This study in dogs demonstrated an increase in serum insulin following intravenous administration of glibenclamide.[6] A separate preclinical study comparing glimepiride and glibenclamide in dogs also indicated that glibenclamide stimulates insulin secretion[7].

Table 3: Clinical Efficacy of Glibenclamide in Patients with Type 2 Diabetes

Glibenclamide TreatmentChange in C-peptide Secretion Rate (pmol/min) at 4.0 mmol/L GlucoseStudy Reference
Placebo63 (46, 86)[8]
Glibenclamide (2.5 mg twice daily)Increased by 140 (99, 181) vs. placebo[8]

Note: Data is presented as geometric means (95% CI). This study highlights glibenclamide's effect on insulin secretion at low-normal glucose levels in humans.[8]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.

In Situ Pancreatic Perfusion in a Canine Model (for Midaglizole)

This protocol, as described in studies investigating Midaglizole, allows for the direct assessment of a drug's effect on insulin secretion from the pancreas in a controlled in vivo setting.

  • Animal Preparation: Anesthetize a healthy dog and perform a laparotomy to expose the pancreas.

  • Vascular Isolation: Cannulate the pancreaticoduodenal artery and vein to isolate the pancreatic circulation.

  • Perfusion System: Establish an extracorporeal perfusion circuit, maintaining a constant flow of Krebs-Ringer bicarbonate buffer (or similar physiological solution) containing a set glucose concentration.

  • Drug Administration: After a stabilization period, introduce graded doses of this compound into the arterial line of the perfusion circuit.

  • Sample Collection: Collect venous effluent samples at regular intervals before, during, and after drug administration.

  • Insulin Measurement: Analyze the collected samples for insulin concentration using a radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Static Insulin Secretion Assay from Isolated Pancreatic Islets (for Glibenclamide)

This in vitro assay is a standard method to directly evaluate the effect of compounds on insulin secretion from pancreatic islets.

  • Islet Isolation: Isolate pancreatic islets from a suitable donor (e.g., human, rat, or mouse) using collagenase digestion followed by density gradient purification.

  • Islet Culture: Culture the isolated islets overnight in a suitable medium to allow for recovery.

  • Pre-incubation: Pre-incubate batches of islets in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Incubation: Transfer the islets to incubation buffers containing low (basal) or high (stimulatory, e.g., 16.7 mM) glucose concentrations, with or without various concentrations of Glibenclamide.

  • Sample Collection: After a defined incubation period (e.g., 60 minutes), collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or RIA.

  • Data Normalization: Normalize the insulin secretion data to the number of islets per well or the total insulin content of the islets.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound and Glibenclamide, and a typical experimental workflow.

midaglizole_pathway cluster_membrane Pancreatic β-cell Membrane cluster_cytosol Cytosol Midaglizole Midaglizole Alpha-2 Adrenergic Receptor Alpha-2 Adrenergic Receptor Midaglizole->Alpha-2 Adrenergic Receptor Blocks Gi Gi Alpha-2 Adrenergic Receptor->Gi Activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP K-ATP Channel K-ATP Channel cAMP->K-ATP Channel Modulates (Closure) K_ion_in K+ Depolarization Depolarization K-ATP Channel->Depolarization Leads to K_ion_out K+ K_ion_out->K-ATP Channel Ca2+ Channel Ca2+ Channel Ca_influx ↑ [Ca2+]i Ca2+ Channel->Ca_influx Ca_ion_in Ca2+ Ca_ion_in->Ca2+ Channel Depolarization->Ca2+ Channel Opens Insulin Vesicle Insulin Vesicle Ca_influx->Insulin Vesicle Triggers Exocytosis Insulin Secretion Insulin Secretion Insulin Vesicle->Insulin Secretion

Caption: Signaling pathway of this compound in pancreatic β-cells.

glibenclamide_pathway cluster_membrane Pancreatic β-cell Membrane cluster_cytosol Cytosol Glibenclamide Glibenclamide SUR1 SUR1 Subunit Glibenclamide->SUR1 K-ATP Channel K-ATP Channel SUR1->K-ATP Channel Inhibits K_ion_in K+ Depolarization Depolarization K-ATP Channel->Depolarization Leads to K_ion_out K+ K_ion_out->K-ATP Channel Ca2+ Channel Ca2+ Channel Ca_influx ↑ [Ca2+]i Ca2+ Channel->Ca_influx Ca_ion_in Ca2+ Ca_ion_in->Ca2+ Channel Depolarization->Ca2+ Channel Opens Insulin Vesicle Insulin Vesicle Ca_influx->Insulin Vesicle Triggers Exocytosis Insulin Secretion Insulin Secretion Insulin Vesicle->Insulin Secretion experimental_workflow Islet_Isolation 1. Islet Isolation (Collagenase Digestion) Islet_Culture 2. Islet Culture (Overnight Recovery) Islet_Isolation->Islet_Culture Pre_incubation 3. Pre-incubation (Low Glucose Buffer) Islet_Culture->Pre_incubation Incubation 4. Incubation (Test Compounds + Low/High Glucose) Pre_incubation->Incubation Sample_Collection 5. Supernatant Collection Incubation->Sample_Collection Insulin_Measurement 6. Insulin Measurement (ELISA/RIA) Sample_Collection->Insulin_Measurement Data_Analysis 7. Data Analysis Insulin_Measurement->Data_Analysis

References

A Comparative Pharmacological Guide: Midaglizole and Clonidine on Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of Midaglizole and clonidine on blood pressure. While both compounds interact with the adrenergic system, their mechanisms of action are fundamentally distinct, leading to different and, in some respects, opposing cardiovascular effects. This document summarizes their receptor binding profiles, impact on blood pressure from available studies, and the signaling pathways involved.

Introduction: Contrasting Mechanisms of Action

Clonidine is a centrally acting antihypertensive agent, recognized for its role as an α2-adrenergic receptor agonist . Its primary mechanism involves the stimulation of α2-adrenoceptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased heart rate, relaxation of blood vessels, and a subsequent lowering of blood pressure.[1][2][3] Clonidine also exhibits affinity for imidazoline I1 receptors, which is thought to contribute to its hypotensive effects.[4][5][6]

Conversely, Midaglizole is characterized as a selective α2-adrenoceptor antagonist .[2][7] This classification suggests that it would block the effects of endogenous catecholamines at α2-adrenoceptors. Peripherally, this could lead to an increase in sympathetic tone and potentially an increase in blood pressure. However, some studies have reported hypotensive and bradycardic effects of Midaglizole under specific experimental conditions, such as in anesthetized dogs that have undergone laparotomy.[7] It is crucial to note that Midaglizole was initially developed as an oral antidiabetic agent.[8]

Due to these opposing primary mechanisms of action, a direct comparison of their efficacy in lowering blood pressure is complex. This guide, therefore, focuses on presenting their distinct pharmacological profiles to aid in the understanding of their cardiovascular effects.

Quantitative Data on Blood Pressure Effects

The following tables summarize the available quantitative data on the effects of Midaglizole and clonidine on blood pressure from various studies. It is important to consider the different experimental conditions and models used.

Table 1: Effects of Midaglizole on Blood Pressure

Experimental ModelDosage/ConcentrationEffect on Blood PressureReference
Anesthetized dogs (laparotomized)Dose-relatedHypotension and bradycardia[7]
Anesthetized dogs (unlaparotomized)Not specifiedLittle or no effect[7]
Hemorrhagic shock rats10 mg/kgSignificant decrease in Mean Arterial Pressure (MAP) 36-60s post-administration[1]
Sham-shock rats10 mg/kgMaximal increase in MAP 24s post-administration[1]
Patients with moderate to severe asthma200 mg (single dose)Blood pressure and heart rate were unaffected[8]
Healthy volunteers (sedation study)Increasing IV dosesBlood pressure and heart rate did not change[9][10]
Patients with coronary artery disease (anesthetized)0.25 mg/kg IVMean arterial pressure -17%[11]

Table 2: Effects of Clonidine on Blood Pressure

Experimental ModelDosage/ConcentrationEffect on Blood PressureReference
Hypertensive patientsNot specifiedLowers blood pressure by decreasing heart rate and relaxing blood vessels[1]
Hypertensive patients0.1 mg to 2.4 mg dailyLowers blood pressure[7]
Patients undergoing endoscopic sinus surgery (premedication)Not specifiedLower systolic, mean, and diastolic blood pressure compared to midazolam[12]
Healthy volunteers (premedication)4 µg/kg IMModerate decreases in blood pressure and heart rate[8]

Experimental Protocols

Study of Midaglizole in Anesthetized Dogs
  • Objective: To investigate the respiratory and cardiovascular effects of Midaglizole in comparison with other α2-adrenoceptor antagonists.

  • Animals: Anesthetized dogs.

  • Procedure:

    • Animals were anesthetized.

    • A subset of dogs underwent a laparotomy.

    • Midaglizole was administered intravenously at various doses.

    • Blood pressure and heart rate were continuously monitored.

  • Key Findings: Midaglizole induced dose-related hypotension and bradycardia in laparotomized dogs, while having minimal effect on unlaparotomized dogs.[7]

Study of Clonidine as Premedication in Surgical Patients
  • Objective: To compare the hemodynamic effects of clonidine and midazolam as premedication before endoscopic sinus surgery.

  • Subjects: Human patients undergoing endoscopic sinus surgery.

  • Procedure:

    • Patients were randomly assigned to receive either clonidine or midazolam before surgery.

    • Anesthesia was induced and maintained with a standardized protocol.

    • Systemic blood pressure (systolic, diastolic, and mean) and heart rate were monitored at various time points, including after induction, during intubation, and during extubation.

  • Key Findings: The clonidine group exhibited lower systolic, mean, and diastolic blood pressure during endotracheal intubation and extubation compared to the midazolam group.[12]

Signaling Pathways and Mechanisms

The distinct effects of Midaglizole and clonidine on blood pressure stem from their opposing actions on the α2-adrenergic receptor and its downstream signaling pathways.

Clonidine: Agonist Action

Clonidine acts as an agonist at presynaptic α2-adrenergic receptors in the brainstem. This activation inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. The reduction in norepinephrine leads to decreased sympathetic outflow, resulting in vasodilation, reduced heart rate, and lowered blood pressure. The signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Clonidine's action at imidazoline I1 receptors is also believed to contribute to its central sympatholytic effect.[4][5][6]

clonidine_pathway Clonidine Clonidine Alpha2_Receptor Presynaptic α2-Adrenergic Receptor (Brainstem) Clonidine->Alpha2_Receptor I1_Receptor Imidazoline I1 Receptor Clonidine->I1_Receptor G_Protein Gi/o Protein Alpha2_Receptor->G_Protein I1_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase NE_Release ↓ Norepinephrine Release G_Protein->NE_Release cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Sympathetic_Outflow ↓ Sympathetic Outflow NE_Release->Sympathetic_Outflow Blood_Pressure ↓ Blood Pressure Sympathetic_Outflow->Blood_Pressure

Diagram 1: Simplified signaling pathway of clonidine's hypotensive effect.
Midaglizole: Antagonist Action

As an α2-adrenoceptor antagonist, Midaglizole would be expected to block the binding of norepinephrine to these receptors. At peripheral presynaptic α2-adrenoceptors on sympathetic nerve terminals, this would disinhibit norepinephrine release, potentially leading to vasoconstriction and an increase in blood pressure. However, the observed hypotensive effect in specific animal models suggests a more complex mechanism that is not fully elucidated but may involve central actions or effects on other receptor systems that are dependent on the physiological state of the animal (e.g., surgical stress).[1][7]

midaglizole_pathway Midaglizole Midaglizole Alpha2_Receptor Peripheral Presynaptic α2-Adrenergic Receptor Midaglizole->Alpha2_Receptor Complex_Central Complex/Context-Dependent Central Effects? Midaglizole->Complex_Central NE_Release ↑ Norepinephrine Release Alpha2_Receptor->NE_Release NE Norepinephrine NE->Alpha2_Receptor Vasoconstriction Vasoconstriction NE_Release->Vasoconstriction Blood_Pressure ↑ Blood Pressure (Expected Peripheral Effect) Vasoconstriction->Blood_Pressure Hypotension Hypotension (Observed in specific models) Complex_Central->Hypotension

Diagram 2: Theoretical peripheral and potential central effects of Midaglizole.

Experimental Workflow

The following diagram illustrates a general workflow for a comparative study of the effects of Midaglizole and clonidine on blood pressure in an animal model.

experimental_workflow start Animal Model Selection (e.g., Spontaneously Hypertensive Rats) acclimation Acclimation Period start->acclimation baseline Baseline Blood Pressure & Heart Rate Measurement (e.g., Telemetry) acclimation->baseline randomization Randomization into Groups baseline->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: Clonidine randomization->group2 group3 Group 3: Midaglizole randomization->group3 drug_admin Drug Administration (Specified Route and Dose) group1->drug_admin group2->drug_admin group3->drug_admin monitoring Continuous Blood Pressure & Heart Rate Monitoring drug_admin->monitoring data_analysis Data Analysis (e.g., ANOVA, t-test) monitoring->data_analysis results Comparative Analysis of Hemodynamic Effects data_analysis->results

Diagram 3: General experimental workflow for comparative blood pressure studies.

Conclusion

Midaglizole and clonidine present a study in contrasts regarding their interaction with the α2-adrenergic system and their consequent effects on blood pressure. Clonidine is a well-characterized antihypertensive agent that acts centrally to reduce sympathetic outflow. The cardiovascular effects of Midaglizole are less straightforward; while classified as an α2-adrenoceptor antagonist, which would predict a pressor effect, some experimental data show a hypotensive response under specific conditions. This highlights the complexity of its pharmacological profile and the need for further research to elucidate its full mechanism of action on the cardiovascular system. For researchers in drug development, the divergent profiles of these two imidazoline derivatives underscore the nuanced relationship between receptor binding and physiological response, and the importance of comprehensive in vivo studies to characterize the full spectrum of a compound's effects.

References

A Comparative Analysis of Midaglizole Hydrochloride and Other Hypoglycemic Agents: Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of Midaglizole hydrochloride and other prominent classes of hypoglycemic agents. The information presented is intended to support research and development efforts in the field of diabetes and metabolic diseases by offering a clear, data-driven comparison of various therapeutic approaches.

Overview of Hypoglycemic Agents and Their Primary Mechanisms

The management of hyperglycemia in type 2 diabetes mellitus involves a variety of pharmacological agents that act on different physiological pathways. This guide focuses on the distinct mechanisms of this compound, a novel α2-adrenoceptor antagonist, in comparison to established classes of oral and injectable hypoglycemic drugs.

Drug ClassPrimary Mechanism of ActionKey Molecular Target(s)
α2-Adrenoceptor Antagonist Stimulates insulin secretion and suppresses glucagon secretion by blocking α2-adrenergic receptors on pancreatic islet cells.[1][2]α2-Adrenergic Receptors
Sulfonylureas Stimulates insulin release from pancreatic β-cells by inhibiting ATP-sensitive potassium (K-ATP) channels.SUR1 subunit of the K-ATP channel
Biguanides (Metformin) Decreases hepatic glucose production and increases insulin sensitivity in peripheral tissues.[3]AMP-activated protein kinase (AMPK)
Thiazolidinediones (TZDs) Improves insulin sensitivity by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ).PPAR-γ
DPP-4 Inhibitors Increases levels of incretin hormones (GLP-1 and GIP) by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.Dipeptidyl peptidase-4 (DPP-4) enzyme
SGLT2 Inhibitors Reduces renal glucose reabsorption by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney.Sodium-glucose cotransporter 2 (SGLT2)
GLP-1 Receptor Agonists Mimics the action of endogenous glucagon-like peptide-1 (GLP-1) to stimulate insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety.GLP-1 Receptor

Detailed Signaling Pathways and Mechanisms of Action

This compound: α2-Adrenoceptor Antagonism

This compound is a selective α2-adrenoceptor antagonist.[1][2] In pancreatic islets, the activation of α2-adrenergic receptors by catecholamines (e.g., epinephrine, norepinephrine) inhibits insulin secretion from β-cells and stimulates glucagon secretion from α-cells. By blocking these receptors, Midaglizole effectively removes this inhibitory signal on insulin release and the stimulatory signal on glucagon release. This dual action leads to increased insulin levels and decreased glucagon levels, resulting in a reduction in blood glucose.[1] Some evidence also suggests that Midaglizole's insulin-releasing action may involve an interaction with K+-channels in the pancreatic β-cell, a mechanism that distinguishes it from other α2-antagonists like yohimbine.[4]

Midaglizole_Mechanism cluster_pancreas Pancreatic Islet cluster_beta_cell β-Cell cluster_alpha_cell α-Cell Insulin Granules Insulin Granules Insulin Release Insulin Release Insulin Granules->Insulin Release Lower Blood Glucose Lower Blood Glucose Insulin Release->Lower Blood Glucose Alpha2-AR_beta α2-Adrenoceptor K_channel_beta K+ Channel Alpha2-AR_beta->K_channel_beta Activates K_channel_beta->Insulin Granules Inhibits Exocytosis Glucagon Granules Glucagon Granules Glucagon Release Glucagon Release Glucagon Granules->Glucagon Release Higher Blood Glucose Higher Blood Glucose Glucagon Release->Higher Blood Glucose Alpha2-AR_alpha α2-Adrenoceptor Alpha2-AR_alpha->Glucagon Granules Stimulates Exocytosis Catecholamines Catecholamines Catecholamines->Alpha2-AR_beta Activates Catecholamines->Alpha2-AR_alpha Activates Midaglizole Midaglizole Midaglizole->Alpha2-AR_beta Blocks Midaglizole->Alpha2-AR_alpha Blocks

Midaglizole's dual action on pancreatic islet cells.
Sulfonylureas

Sulfonylureas directly stimulate insulin secretion from pancreatic β-cells. They achieve this by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. This binding closes the K-ATP channel, leading to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.

Sulfonylurea_Mechanism cluster_beta_cell Pancreatic β-Cell SUR1 SUR1 K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Closes Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Influx Ca2+ Influx Membrane_Depolarization->Ca_Influx Opens Voltage-gated Ca2+ channels Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Lower Blood Glucose Lower Blood Glucose Insulin_Secretion->Lower Blood Glucose Sulfonylurea Sulfonylurea Sulfonylurea->SUR1 Binds to Metformin_Mechanism cluster_liver Hepatocyte Mitochondria Mitochondria AMPK AMPK Mitochondria->AMPK Activates (via increased AMP:ATP) Gluconeogenesis Gluconeogenesis/ Glycogenolysis AMPK->Gluconeogenesis Inhibits Glucose_Output Hepatic Glucose Output Gluconeogenesis->Glucose_Output Lower Blood Glucose Lower Blood Glucose Glucose_Output->Lower Blood Glucose Reduced Metformin Metformin Metformin->Mitochondria Inhibits Complex I TZD_Mechanism cluster_adipocyte Adipocyte PPARg PPAR-γ PPRE PPRE in DNA PPARg->PPRE Binds to RXR RXR RXR->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Modulates Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Lower Blood Glucose Lower Blood Glucose Insulin_Sensitivity->Lower Blood Glucose TZD TZD TZD->PPARg Activates DPP4_Inhibitor_Mechanism Incretins GLP-1, GIP DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Degraded by Pancreas Pancreas Incretins->Pancreas Act on Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins Insulin_Increase ↑ Insulin Pancreas->Insulin_Increase Glucagon_Decrease ↓ Glucagon Pancreas->Glucagon_Decrease Lower Blood Glucose Lower Blood Glucose Insulin_Increase->Lower Blood Glucose Glucagon_Decrease->Lower Blood Glucose DPP4_Inhibitor DPP4_Inhibitor DPP4_Inhibitor->DPP4_Enzyme Inhibits SGLT2_Inhibitor_Mechanism cluster_kidney Kidney Proximal Tubule Filtrate Glomerular Filtrate (with Glucose) SGLT2 SGLT2 Filtrate->SGLT2 Glucose Reabsorption Bloodstream Bloodstream SGLT2->Bloodstream Urine Urine SGLT2->Urine Increased Glucose Excretion Lower Blood Glucose Lower Blood Glucose Urine->Lower Blood Glucose SGLT2_Inhibitor SGLT2_Inhibitor SGLT2_Inhibitor->SGLT2 Inhibits

References

A Head-to-Head Comparison of Midaglizole and Other Alpha-2 Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the alpha-2 adrenergic antagonist Midaglizole against other commonly studied antagonists: Yohimbine, Idazoxan, and Atipamezole. The information presented is intended to assist researchers in selecting the appropriate antagonist for their experimental needs by providing available performance data and detailed experimental protocols.

Introduction to Alpha-2 Adrenergic Antagonists

Alpha-2 adrenergic receptors (α2-ARs) are G protein-coupled receptors that play a crucial role in regulating neurotransmitter release.[1] Primarily located on presynaptic nerve terminals, their activation by endogenous catecholamines like norepinephrine and epinephrine inhibits further neurotransmitter release in a negative feedback loop.[1] There are three main subtypes of α2-ARs: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological function.[1] Antagonists of these receptors block this inhibitory feedback, leading to an increase in neurotransmitter release. This mechanism of action is the basis for their diverse pharmacological effects and therapeutic potential.

Comparative Efficacy and Selectivity

The in vivo and in vitro performance of alpha-2 adrenergic antagonists is determined by their binding affinity for α2-AR subtypes, their selectivity over other receptors (e.g., α1-adrenergic receptors), and their pharmacokinetic properties. The following tables summarize available quantitative data to facilitate a direct comparison of Midaglizole, Yohimbine, Idazoxan, and Atipamezole.

Data Presentation

Table 1: Receptor Binding Affinity (Ki in nM) of Alpha-2 Adrenergic Antagonists

Antagonistα2A-ARα2B-ARα2C-ARα1-ARSource
Midaglizole (DG-5128) N/AN/AN/A>4000[2]
Yohimbine 1.54.82.560[1]
Idazoxan 2.1103.263[1]
Atipamezole 1.81.21.6>10,000[1]

Table 2: Functional Antagonist Potency (pA2)

AntagonistAgonistTissue/PreparationpA2 ValueSource
Midaglizole (DG-5128) ClonidineRat Vas Deferens6.7 ± 0.2[3]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 3: Comparative Pharmacokinetic Parameters in Humans (Oral Administration)

ParameterMidaglizoleYohimbineIdazoxanAtipamezoleSource(s)
Bioavailability N/AHighly variable (7-87%)~34%Not orally active[4]
Half-life (t½) ~3 hours~0.6 hours~5.6 hours~2 hours (IV)[4][5]
Time to Peak (Tmax) 0.5 - 1.0 hours~45-60 minutesN/AN/A (IV)[4]
Primary Route of Elimination Renal and Fecal (>80% unchanged)Primarily hepatic metabolismHepatic metabolismHepatic metabolism[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the process of evaluating these antagonists, the following diagrams are provided.

G_protein_signaling cluster_membrane Cell Membrane alpha2_receptor α2-Adrenergic Receptor g_protein Gi/o Protein (αβγ) alpha2_receptor->g_protein Activates adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase Inhibits (αi-GTP) camp cAMP adenylate_cyclase->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->alpha2_receptor Activates antagonist Antagonist (e.g., Midaglizole) antagonist->alpha2_receptor Blocks atp ATP atp->adenylate_cyclase pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., ↓ Neurotransmitter Release) pka->response Phosphorylates

Alpha-2 Adrenergic Receptor Signaling Pathway

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., cAMP) prep_membranes Prepare Membranes (Expressing α2 subtypes) incubation Incubate Membranes with Radioligand & Antagonist prep_membranes->incubation filtration Filter & Wash incubation->filtration quantify Quantify Radioactivity filtration->quantify calculate_ki Calculate Ki value quantify->calculate_ki culture_cells Culture Cells (Expressing α2 subtypes) stimulate Stimulate with Agonist & Antagonist culture_cells->stimulate lyse Lyse Cells stimulate->lyse measure_camp Measure cAMP levels lyse->measure_camp calculate_ic50 Calculate IC50 value measure_camp->calculate_ic50

General Experimental Workflow for In Vitro Comparison

logical_comparison cluster_properties Comparative Properties midaglizole Midaglizole binding_affinity Binding Affinity (Ki) midaglizole->binding_affinity functional_potency Functional Potency (pA2/IC50) midaglizole->functional_potency selectivity Receptor Selectivity (α2 vs α1) midaglizole->selectivity pharmacokinetics Pharmacokinetics midaglizole->pharmacokinetics yohimbine Yohimbine yohimbine->binding_affinity yohimbine->functional_potency yohimbine->selectivity yohimbine->pharmacokinetics idazoxan Idazoxan idazoxan->binding_affinity idazoxan->functional_potency idazoxan->selectivity idazoxan->pharmacokinetics atipamezole Atipamezole atipamezole->binding_affinity atipamezole->functional_potency atipamezole->selectivity atipamezole->pharmacokinetics

Logical Framework for Antagonist Comparison

Detailed Methodologies for Key Experiments

Reproducibility is paramount in scientific research. The following are detailed protocols for key in vitro experiments used to characterize and compare alpha-2 adrenergic antagonists.

Experimental Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of an antagonist for α2-adrenergic receptor subtypes.

Materials:

  • Cell Membranes: Prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human α2-adrenergic receptor subtype (α2A, α2B, or α2C).

  • Radioligand: A high-affinity radiolabeled antagonist for α2-ARs, such as [3H]Rauwolscine or [3H]RX821002.

  • Test Compounds: Midaglizole, Yohimbine, Idazoxan, Atipamezole, and a non-specific binding control (e.g., phentolamine at a high concentration).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

Procedure:

  • Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled test antagonist.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: GTPγS Binding Assay

Objective: To measure the functional ability of an antagonist to block agonist-stimulated G-protein activation.

Materials:

  • Cell Membranes: As described in the radioligand binding assay.

  • Radioligand: [35S]GTPγS.

  • Agonist: A selective α2-AR agonist (e.g., UK-14,304).

  • Test Compounds: Increasing concentrations of the antagonist.

  • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with the test antagonist and GDP.

  • Stimulation: Add a fixed concentration of the α2-AR agonist to stimulate G-protein activation.

  • Initiation: Initiate the binding reaction by adding [35S]GTPγS.

  • Incubation: Incubate for a defined period (e.g., 30 minutes at 30°C).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the antagonist's inhibition of agonist-stimulated [35S]GTPγS binding.

Experimental Protocol 3: cAMP Accumulation Assay

Objective: To determine the functional potency of an antagonist to reverse agonist-mediated inhibition of cAMP production.

Materials:

  • Whole Cells: Intact cells expressing the α2-AR subtype of interest.

  • Stimulating Agent: Forskolin (to stimulate adenylate cyclase and increase basal cAMP levels).

  • Agonist: A selective α2-AR agonist.

  • Test Compounds: Increasing concentrations of the antagonist.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with increasing concentrations of the antagonist.

  • Stimulation: Add a fixed concentration of the α2-AR agonist in the presence of forskolin.

  • Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit.

  • Data Analysis: Determine the IC50 value for the antagonist's reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Discussion and Conclusion

This guide provides a comparative overview of Midaglizole and other key alpha-2 adrenergic antagonists.

  • Midaglizole (DG-5128) has been shown to be a selective α2-adrenoceptor antagonist.[6][7] Studies in rats suggest it acts preferentially on peripheral rather than central α2-adrenoceptors when administered systemically.[7] This is in contrast to yohimbine and idazoxan, which affect both central and peripheral receptors.[7] The available binding data for the racemic mixture shows a pKi of 6.28 for α2-adrenoceptors in rat cerebral cortex membranes, with a 7.4-fold selectivity over α1-adrenoceptors.[6] A functional pA2 value of 6.7 against clonidine has been determined in rat vas deferens.[3]

  • Yohimbine is a well-established α2-AR antagonist but exhibits lower selectivity compared to atipamezole and can interact with other receptor systems.[1]

  • Idazoxan is another effective α2-AR antagonist, but like yohimbine, it has a lower selectivity ratio compared to atipamezole.[1]

  • Atipamezole stands out for its high potency and remarkable selectivity for α2-ARs over α1-ARs.[1]

The choice of an alpha-2 adrenergic antagonist for research should be guided by the specific requirements of the study. Atipamezole's high selectivity makes it an excellent tool for studies requiring specific α2-AR blockade with minimal off-target effects. Midaglizole's apparent peripheral selectivity may offer advantages in studies where central effects are to be avoided. However, the lack of detailed binding affinity data for Midaglizole across the α2-AR subtypes is a current limitation for a complete comparative assessment of its selectivity profile.

The provided protocols offer a robust framework for the in vitro characterization and comparison of these and other novel alpha-2 adrenergic antagonists. Researchers should carefully consider the binding affinities, selectivity profiles, and pharmacokinetic properties of each antagonist in the context of their experimental design to ensure the validity and interpretability of their results.

References

Validating the Therapeutic Potential of Midaglizole Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Midaglizole hydrochloride's performance with other contemporary alternatives for the treatment of type 2 diabetes. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in research and development.

Executive Summary

This compound is an oral antidiabetic agent that functions as a selective alpha 2-adrenoceptor antagonist.[1][2] Its primary mechanism of action involves blocking peripheral alpha 2-adrenoceptors on pancreatic β-cells, which leads to increased insulin secretion.[1][3] Clinical studies have demonstrated its potential in lowering blood glucose levels in patients with non-insulin-dependent diabetes mellitus (NIDDM).[1] This guide compares this compound with current leading classes of antidiabetic drugs: Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists. While direct head-to-head clinical trial data is limited due to the different eras of development, this guide consolidates available data to offer a comparative perspective on their mechanisms, efficacy, and safety profiles.

Comparative Data Presentation

The following tables summarize the quantitative data on the efficacy and safety of this compound and its modern alternatives.

Table 1: Comparison of Efficacy in Type 2 Diabetes Mellitus

Drug/Drug ClassMechanism of ActionKey Efficacy Endpoints
This compound Selective alpha 2-adrenoceptor antagonist; increases insulin secretion.[1][2]Fasting Plasma Glucose (FPG) Reduction: In a 4-week study, FPG decreased from 187 mg/dL to 120 mg/dL in diet-treated NIDDM patients.[1] Glycosylated Hemoglobin (HbA1c) Reduction: In the same study, HbA1c decreased from 12.0% to 10.7% over 4 weeks.[1]
SGLT2 Inhibitors (e.g., Empagliflozin, Canagliflozin)Inhibit SGLT2 in the kidneys, increasing urinary glucose excretion.HbA1c Reduction (vs. Placebo): Empagliflozin (10mg and 25mg) as an add-on to metformin showed a mean reduction of 0.70% and 0.77% respectively over 24 weeks. FPG Reduction: Canagliflozin (100mg and 300mg) as an add-on to metformin reduced FPG by 26.2 mg/dL and 35.2 mg/dL respectively over 52 weeks.[4]
DPP-4 Inhibitors (e.g., Sitagliptin, Linagliptin)Inhibit the DPP-4 enzyme, increasing incretin levels (GLP-1 and GIP), which in turn increases insulin secretion and decreases glucagon secretion in a glucose-dependent manner.HbA1c Reduction (vs. Placebo): Sitagliptin (100mg) as monotherapy showed a mean reduction of approximately 0.65% over 24 weeks.[5] FPG Reduction: Sitagliptin (100mg) as an add-on to metformin reduced FPG by 17.7 mg/dL over 52 weeks.[4]
GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide)Activate the GLP-1 receptor, which increases insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.HbA1c Reduction: Liraglutide (1.8mg) as an add-on to metformin resulted in a mean reduction of up to 1.5% from a baseline of 8.4% over 26 weeks.[6] Body Weight Reduction: Liraglutide treatment can lead to significant weight loss.[7]

Table 2: Comparison of Safety and Side Effect Profiles

Drug/Drug ClassCommon Side EffectsCardiovascular and Other Notable Effects
This compound Generally well-tolerated in short-term studies.[1][8]Did not adversely affect clinical or laboratory tests in healthy subjects.[8] In anesthetized dogs, it produced dose-related hypotension and bradycardia.[9]
SGLT2 Inhibitors Genital mycotic infections, urinary tract infections, osmotic diuresis-related events.[4]Demonstrated cardiovascular benefits, including reduced risk of major adverse cardiovascular events and hospitalization for heart failure.[10]
DPP-4 Inhibitors Generally well-tolerated; low risk of hypoglycemia.[5]Generally considered to have a neutral effect on cardiovascular outcomes.[11]
GLP-1 Receptor Agonists Gastrointestinal side effects (nausea, vomiting, diarrhea) are common, especially at the beginning of treatment.[12]Some agents in this class have demonstrated significant cardiovascular benefits, including a reduction in major adverse cardiovascular events.[12]

Detailed Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of antidiabetic agents are provided below.

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This assay directly assesses the effect of a compound on insulin secretion from pancreatic islets.

a. Islet Isolation:

  • Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) using collagenase digestion.

  • The digested pancreatic tissue is then subjected to density gradient centrifugation to separate the islets from acinar and other cells.

  • Isolated islets are cultured for a short period to allow for recovery before the experiment.

b. Static Insulin Secretion Assay:

  • Batches of 10-15 islets of similar size are handpicked and placed into wells of a 24-well plate.

  • The islets are pre-incubated in a Krebs-Ringer Bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • The pre-incubation buffer is then replaced with fresh KRB buffer containing either a low or high glucose concentration (e.g., 16.7 mM), with or without the test compound (e.g., this compound) at various concentrations.

  • The islets are incubated for a defined period (e.g., 1 hour) at 37°C.

  • After incubation, the supernatant is collected to measure the amount of secreted insulin.

  • The insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Insulin secretion is often normalized to the islet number or total protein content.[13][14]

Oral Glucose Tolerance Test (OGTT) in Rodents

This in vivo test evaluates the effect of a compound on glucose disposal after an oral glucose challenge.

a. Animal Preparation:

  • Rats or mice are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline blood glucose levels are measured from a tail vein blood sample.

b. Drug Administration:

  • The test compound (e.g., this compound) or vehicle control is administered orally (p.o.) or via the desired route at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

c. Glucose Challenge and Blood Sampling:

  • A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.

  • Blood samples are collected from the tail vein at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood glucose concentrations are measured using a glucometer.

d. Data Analysis:

  • The area under the curve (AUC) for blood glucose is calculated for each treatment group to assess the overall effect on glucose tolerance.

  • Statistical analysis is performed to compare the AUC and blood glucose levels at each time point between the treatment and control groups.

Mandatory Visualizations

Signaling Pathway of this compound in Pancreatic β-Cells

Midaglizole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha2_AR α2-Adrenergic Receptor Norepinephrine->Alpha2_AR Activates Midaglizole Midaglizole Midaglizole->Alpha2_AR Blocks KATP_Channel KATP Channel (Kir6.2/SUR1) Midaglizole->KATP_Channel Direct Inhibition (Potential secondary mechanism) Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Depolarization Membrane Depolarization KATP_Channel->Depolarization Closure leads to VGCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx Allows Gi->AC Inhibits PKA PKA cAMP->PKA Decreased Activation Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Reduced Potentiation Depolarization->VGCC Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Signaling pathway of Midaglizole in pancreatic β-cells.

Experimental Workflow for Preclinical Evaluation of an Oral Antidiabetic Agent

Antidiabetic_Drug_Evaluation_Workflow cluster_invitro In Vitro & Ex Vivo Assessment cluster_invivo_efficacy In Vivo Efficacy Models cluster_safety Safety & Toxicology Receptor_Binding Receptor Binding Assays (Determine affinity and selectivity) Insulin_Secretion_Islets Insulin Secretion from Isolated Pancreatic Islets Receptor_Binding->Insulin_Secretion_Islets Lead Compound Selection OGTT_Normal Oral Glucose Tolerance Test (Normal Rodents) Insulin_Secretion_Islets->OGTT_Normal Cell_Viability β-cell Viability Assays Cell_Viability->OGTT_Normal OGTT_Diabetic Oral Glucose Tolerance Test (Diabetic Rodent Models, e.g., db/db mice) OGTT_Normal->OGTT_Diabetic Chronic_Dosing Chronic Dosing Studies (Measure HbA1c, FPG, body weight) OGTT_Diabetic->Chronic_Dosing Acute_Toxicity Acute Toxicity Studies Chronic_Dosing->Acute_Toxicity Candidate for Safety Studies Repeat_Dose_Toxicity Repeat-Dose Toxicity Studies Acute_Toxicity->Repeat_Dose_Toxicity Cardiovascular_Safety Cardiovascular Safety Pharmacology Repeat_Dose_Toxicity->Cardiovascular_Safety

Caption: Preclinical workflow for evaluating a novel oral antidiabetic drug.

References

A Comparative Analysis of Midaglizole Hydrochloride Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key clinical trials investigating Midaglizole hydrochloride, a novel α2-adrenoceptor antagonist developed for its hypoglycemic properties. The data presented herein is compiled from a foundational study in healthy volunteers and an initial phase II trial in patients with non-insulin-dependent diabetes mellitus (NIDDM).

Executive Summary

This compound has demonstrated potential as an oral hypoglycemic agent by effectively lowering plasma glucose levels. Its mechanism of action, centered on the blockade of α2-adrenergic receptors, leads to an increase in insulin secretion and a suppression of glucagon. The clinical studies reviewed herein provide initial evidence of its efficacy and a favorable pharmacokinetic profile. This guide offers a side-by-side comparison of these trials to facilitate a deeper understanding of Midaglizole's clinical characteristics.

Data Presentation

Table 1: Comparison of Clinical Trial Designs
FeatureStudy in Healthy VolunteersPhase II Study in NIDDM Patients
Study Population Healthy male volunteers47 patients with NIDDM
Dosage Regimen Single doses (150-500 mg), multiple increasing doses (150-300 mg 3x/day), and successive daily administration (200 mg 3x/day for 1 week)150-250 mg 3 times a day
Treatment Duration Single dose or up to 1 week2-4 weeks (some patients >4 weeks)
Primary Focus Pharmacodynamics and PharmacokineticsEfficacy and Safety
Table 2: Comparative Efficacy Data
Efficacy EndpointStudy in Healthy VolunteersPhase II Study in NIDDM Patients (Diet-Controlled Group, n=20)
Fasting Plasma Glucose (FPG) Not applicableBaseline: 187 ± 10 mg/dl2 Weeks: 147 ± 13 mg/dl (p < .05)4 Weeks: 120 ± 6 mg/dl (p < .01)[1]
Postprandial Hyperglycemia Dose-dependent decrease observed[2]General improvement in daily plasma glucose curve with reduced fluctuation
Glycosylated Hemoglobin (HbA1) Not applicableBaseline: 12.0 ± 0.7%2 Weeks: 11.3 ± 1.1%4 Weeks: 10.7 ± 0.6%[1]
Insulin Secretion Significantly increased in the fasting state[2]Potentiated insulin secretion during oral glucose tolerance test
Glucagon Secretion Suppressed in the fasting state[2]Tended to depress glucagon secretion during oral glucose tolerance test

In the Phase II study, patients previously treated with sulfonylureas who were switched to Midaglizole maintained their FPG and HbA1 levels at the same values as before the switch.

Table 3: Pharmacokinetic and Safety Profile
ParameterStudy in Healthy VolunteersPhase II Study in NIDDM Patients
Plasma Half-life 3 hours[2]Not reported in the abstract
Excretion >80% excreted unchanged in urine and feces within 24 hours[2]Not reported in the abstract
Adverse Events Did not affect the results of any clinical or laboratory tests performed[2]Not detailed in the abstract
Other Effects Inhibited epinephrine-induced platelet aggregation[2]Not reported in the abstract

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard clinical trial methodologies for diabetes research, the following general procedures are likely to have been employed.

Measurement of Fasting Plasma Glucose (FPG): Participants are typically required to fast for a minimum of 8-10 hours (overnight) prior to blood collection.[3] A venous blood sample is then drawn into a tube containing a glycolytic inhibitor (such as sodium fluoride) to prevent the breakdown of glucose by red blood cells. The blood is then centrifuged to separate the plasma, and the glucose concentration is determined using an enzymatic assay, commonly involving hexokinase or glucose oxidase.[3][4]

Measurement of Glycosylated Hemoglobin (HbA1c): HbA1c is a measure of the average blood glucose concentration over the preceding 2-3 months.[5] It is determined from a whole blood sample, typically collected in an EDTA tube. The most common analytical methods for HbA1c measurement include high-performance liquid chromatography (HPLC), immunoassay, and enzymatic assays.[5][6] For multi-center trials, sending samples to a central laboratory is often preferred to ensure consistency and minimize inter-laboratory variability.[6]

Mandatory Visualization

Signaling Pathway of this compound

Midaglizole_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-cell Midaglizole Midaglizole (α2-adrenoceptor antagonist) Alpha2_AR α2-Adrenergic Receptor Midaglizole->Alpha2_AR blocks Gi_protein Gi Protein (inhibitory) Alpha2_AR->Gi_protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel promotes opening Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Norepinephrine Norepinephrine (agonist) Norepinephrine->Alpha2_AR normally activates

Caption: Mechanism of Midaglizole-induced insulin secretion.

Hypothetical Experimental Workflow

Experimental_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Inclusion_Criteria Inclusion Criteria Met (e.g., NIDDM diagnosis) Exclusion_Criteria Exclusion Criteria Assessed (e.g., other medications) Inclusion_Criteria->Exclusion_Criteria Informed_Consent Informed Consent Obtained Exclusion_Criteria->Informed_Consent Baseline_Visit Baseline Visit Informed_Consent->Baseline_Visit FPG_HbA1c_Baseline Fasting Blood Sample (FPG, HbA1c) Baseline_Visit->FPG_HbA1c_Baseline OGTT_Baseline Oral Glucose Tolerance Test (OGTT) Baseline_Visit->OGTT_Baseline Randomization Randomization OGTT_Baseline->Randomization Midaglizole_Arm Midaglizole Administration (e.g., 200mg 3x/day) Randomization->Midaglizole_Arm Placebo_Arm Placebo Administration Randomization->Placebo_Arm Follow_Up_Visits Follow-up Visits (e.g., 2 & 4 weeks) Midaglizole_Arm->Follow_Up_Visits Placebo_Arm->Follow_Up_Visits FPG_HbA1c_Followup Fasting Blood Sample (FPG, HbA1c) Follow_Up_Visits->FPG_HbA1c_Followup Adverse_Event_Monitoring Adverse Event Monitoring Follow_Up_Visits->Adverse_Event_Monitoring Data_Analysis Data Analysis FPG_HbA1c_Followup->Data_Analysis Adverse_Event_Monitoring->Data_Analysis

Caption: A hypothetical workflow for a clinical trial of Midaglizole.

References

Safety Operating Guide

Navigating the Disposal of Midaglizole Hydrochloride: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Midaglizole hydrochloride's structural similarity to midazolam hydrochloride suggests a comparable hazard profile. The following table summarizes the key hazards associated with midazolam hydrochloride, which should be considered as precautionary for this compound in the absence of specific data.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[1]P201: Obtain special instructions before use. P260: Do not breathe dust/fume/gas/mist/vapours/spray. P263: Avoid contact during pregnancy and while nursing. P308+P313: IF exposed or concerned: Get medical advice/attention.[2]
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell.[1]

Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous pharmaceutical waste. This ensures the highest level of safety and environmental protection.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, syringes, pipette tips), and solutions.

  • Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, clearly labeled hazardous waste container.

Step 2: Containerization

  • Select Appropriate Containers: Use containers that are compatible with the chemical waste. For solid waste, a securely sealed, puncture-resistant container is appropriate. For liquid waste, use a leak-proof container with a screw-top cap.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Reproductive Hazard").

Step 3: Storage

  • Designated Storage Area: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Incompatible Materials: Ensure that the waste is not stored with incompatible materials that could cause a dangerous reaction.

Step 4: Disposal

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical in the regular trash or down the drain.[4] Discharging such chemicals into the sewer system is prohibited and can lead to environmental contamination.[1][4]

  • Incineration: The recommended method for the destruction of pharmaceutical waste like this compound is controlled incineration at a licensed facility.[4] This process ensures the complete destruction of the active pharmaceutical ingredient.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate the Area: If it is safe to do so, increase ventilation to the area.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the compound is in powdered form.

  • Contain and Clean the Spill: For solid spills, carefully sweep or vacuum the material into a hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution.

  • Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Start This compound Waste Generated Characterize Characterize Waste (Pure compound, contaminated labware, solutions) Start->Characterize Segregate Segregate as Hazardous Pharmaceutical Waste Characterize->Segregate Containerize Select & Label Appropriate Waste Container Segregate->Containerize Sewer Disposal Down Sewer Prohibited Segregate->Sewer Trash Disposal in Regular Trash Prohibited Segregate->Trash Store Store in Designated Secure Area Containerize->Store Disposal Arrange for Pickup by Licensed Hazardous Waste Vendor Store->Disposal Incineration Controlled Incineration at Permitted Facility Disposal->Incineration

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Midaglizole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Midaglizole hydrochloride. The following procedures are based on established best practices for managing potent pharmaceutical compounds.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. Engineering controls, such as handling the compound within a chemical fume hood or a biological safety cabinet, should be the primary line of defense.[1][2][3][4][5]

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[1][5] For procedures with a risk of splashing, a full-face shield should be used in conjunction with goggles.

  • Hand Protection: At least two pairs of chemical-resistant gloves (e.g., nitrile) should be worn.[1] The outer glove should be removed and disposed of immediately after handling the compound. Gloves should be changed regularly and immediately if contaminated.

  • Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1]

  • Respiratory Protection: For handling powders or when aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[1][2][5] For large spills, a full-face respirator with a chemical cartridge may be required.[1][2]

Hazard and Exposure Data
Hazard ClassificationDescription
Acute Toxicity (Oral) Potentially harmful or toxic if swallowed.[5][6]
Skin Corrosion/Irritation May cause skin irritation upon direct contact.
Serious Eye Damage/Irritation May cause serious eye irritation.
Respiratory Sensitization May cause allergy or asthma-like symptoms if inhaled.
Reproductive Toxicity May be suspected of damaging fertility or the unborn child.[1][5][6]
Routes of Exposure The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[6]
First Aid Measures Inhalation: Move to fresh air. If not breathing, give artificial respiration.[1][4][5] Skin Contact: Immediately wash with soap and plenty of water.[1] Eye Contact: Rinse with water for several minutes.[1] Ingestion: Do not induce vomiting; seek immediate medical attention.[1]

Operational Plan for Handling this compound

A systematic approach to handling, from receipt to disposal, is critical for safety and regulatory compliance.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution from a powdered form of this compound.

  • Preparation: Don all required PPE before entering the designated handling area. Ensure a chemical fume hood is operational.

  • Weighing: Tare a calibrated analytical balance with a weigh boat. Carefully weigh the desired amount of this compound powder.

  • Solubilization: Transfer the powder to an appropriate volumetric flask. Using a pipette, add a portion of the desired solvent and gently swirl to dissolve.

  • Dilution: Once dissolved, add the solvent to the calibration mark of the flask. Cap and invert the flask several times to ensure a homogenous solution.

  • Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date, and your initials. Store as recommended in the safety data sheet, typically in a cool, dry, and well-ventilated place away from incompatible materials.[2]

  • Decontamination: Wipe down all surfaces, including the balance and the exterior of the solution container, with an appropriate deactivating agent.

  • Waste Disposal: Dispose of all contaminated materials, including weigh boats, pipette tips, and gloves, in a designated hazardous waste container.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don PPE B Verify Fume Hood Operation A->B C Weigh Compound B->C D Dissolve in Solvent C->D E Dilute to Final Volume D->E F Label and Store E->F G Decontaminate Surfaces F->G H Dispose of Waste G->H I Doff PPE H->I

Figure 1. Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including unused compounds, contaminated gloves, gowns, and labware, should be collected in a clearly labeled, sealed hazardous waste container.[2]

  • Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.[2]

  • Disposal Method: All waste must be disposed of through a licensed chemical waste disposal service, typically via incineration.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

G A Handling Procedure Risk Assessment B Low Risk (e.g., handling sealed containers) A->B C Medium Risk (e.g., preparing solutions in fume hood) A->C D High Risk (e.g., large spill cleanup) A->D E Standard PPE: - Lab Coat - Single Gloves - Safety Glasses B->E F Enhanced PPE: - Disposable Gown - Double Gloves - Safety Goggles - N95 Respirator C->F G Emergency PPE: - Chemical Resistant Suit - Double Gloves - Face Shield & Goggles - Full-Face Respirator D->G

Figure 2. PPE selection based on risk assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Midaglizole hydrochloride
Reactant of Route 2
Reactant of Route 2
Midaglizole hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。